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  • Product: 2-(Piperidin-4-yloxy)nicotinonitrile
  • CAS: 1086392-82-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Piperidin-4-yloxy)nicotinonitrile: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-(Piperidin-4-yloxy)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry. Given the limited direct literature on this specific molecule, t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-(Piperidin-4-yloxy)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry. Given the limited direct literature on this specific molecule, this document synthesizes information from related structures and established chemical principles to present a predictive yet scientifically grounded perspective for researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale

The molecular architecture of 2-(Piperidin-4-yloxy)nicotinonitrile marries two key pharmacophores: the nicotinonitrile scaffold and a piperidine moiety linked by an ether bridge. Nicotinonitrile (3-cyanopyridine) derivatives are recognized for a wide array of pharmacological activities, forming the core of several approved drugs.[1] The piperidine ring is a prevalent feature in many natural alkaloids and synthetic drugs, often contributing to desirable pharmacokinetic properties and central nervous system (CNS) activity.[2] The ether linkage provides a stable and synthetically accessible connection between these two key fragments. This unique combination suggests potential for novel biological activity, making it a compelling target for discovery research.

Molecular Structure and Physicochemical Properties

The structure of 2-(Piperidin-4-yloxy)nicotinonitrile consists of a pyridine ring substituted with a cyano group at the 3-position and a piperidin-4-yloxy group at the 2-position.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueJustification
Molecular FormulaC11H13N3OBased on structural components.
Molecular Weight203.24 g/mol Calculated from the molecular formula.
LogP~1.5 - 2.5Estimated based on similar structures. The piperidine and pyridine rings are hydrophilic, while the overall structure has some lipophilicity.
pKa~4-5 (pyridine N), ~9-10 (piperidine N)The pyridine nitrogen is weakly basic, while the piperidine nitrogen is a more basic secondary amine.
Hydrogen Bond Donors1 (piperidine N-H)The secondary amine of the piperidine ring can donate a hydrogen bond.
Hydrogen Bond Acceptors3 (pyridine N, nitrile N, ether O)The nitrogen atoms of the pyridine and nitrile groups, and the oxygen of the ether are potential hydrogen bond acceptors.
Rotatable Bonds2The C-O bond of the ether and the C-C bond connecting the piperidine to the oxygen.

Synthesis and Characterization

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most logical approach involves the reaction of 2-chloronicotinonitrile with N-protected 4-hydroxypiperidine, followed by deprotection.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product A 2-Chloronicotinonitrile C N-Boc-2-(piperidin-4-yloxy)nicotinonitrile A->C NaH, DMF (Williamson Ether Synthesis) B N-Boc-4-Hydroxypiperidine B->C D 2-(Piperidin-4-yloxy)nicotinonitrile C->D TFA or HCl (Deprotection)

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-2-(piperidin-4-yloxy)nicotinonitrile

  • Preparation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases. This step forms the sodium alkoxide of N-Boc-4-hydroxypiperidine.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add a solution of 2-chloronicotinonitrile (1.1 eq) in anhydrous DMF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to 50-70 °C.[5] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection to Yield 2-(Piperidin-4-yloxy)nicotinonitrile

  • Acidic Cleavage: Dissolve the purified N-Boc-2-(piperidin-4-yloxy)nicotinonitrile in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

  • Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. If an HCl salt is formed, it may precipitate and can be collected by filtration. If a TFA salt is formed, it may be necessary to neutralize the mixture with a base (e.g., saturated aqueous sodium bicarbonate) and extract the free base into an organic solvent.

  • Final Purification: The final product can be further purified by recrystallization or chromatography if necessary.

Characterization

The structure of the synthesized 2-(Piperidin-4-yloxy)nicotinonitrile should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the connectivity of the atoms and the presence of both the piperidine and nicotinonitrile moieties.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C≡N stretch of the nitrile and the C-O-C stretch of the ether.

  • Elemental Analysis: To determine the elemental composition of the synthesized compound.

Potential Pharmacological Properties and Therapeutic Applications

The pharmacological profile of 2-(Piperidin-4-yloxy)nicotinonitrile is likely to be influenced by both the nicotinonitrile and piperidine components.

Inferred Biological Activities from Related Compounds
  • Anticancer Potential: Numerous nicotinonitrile derivatives have been investigated as anticancer agents.[8][9] The cyano-pyridine core can act as a scaffold for designing inhibitors of various kinases and other enzymes involved in cell proliferation.

  • Central Nervous System (CNS) Activity: The piperidine moiety is a common feature in many CNS-active drugs.[2] Depending on the overall molecular properties, 2-(Piperidin-4-yloxy)nicotinonitrile could potentially interact with various CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels. For instance, related pyridyl ethers have shown affinity for the nicotinic acetylcholine receptor.[10]

  • Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or participate in other interactions within an enzyme's active site. Structurally related 2-arylamino-4-(piperidin-4-yloxy)pyrimidines have been developed as potent EGFR inhibitors for non-small cell lung cancer.[11]

Potential_Applications 2-(Piperidin-4-yloxy)nicotinonitrile 2-(Piperidin-4-yloxy)nicotinonitrile Oncology Oncology 2-(Piperidin-4-yloxy)nicotinonitrile->Oncology Neuroscience Neuroscience 2-(Piperidin-4-yloxy)nicotinonitrile->Neuroscience Enzyme Inhibition Enzyme Inhibition 2-(Piperidin-4-yloxy)nicotinonitrile->Enzyme Inhibition Kinase Inhibitors Kinase Inhibitors Oncology->Kinase Inhibitors GPCR Ligands GPCR Ligands Neuroscience->GPCR Ligands Ion Channel Modulators Ion Channel Modulators Neuroscience->Ion Channel Modulators

Proposed Experimental Workflow for Biological Evaluation

A systematic approach is required to elucidate the biological activity of 2-(Piperidin-4-yloxy)nicotinonitrile.

Biological_Evaluation A Initial Screening B Target Identification A->B Phenotypic or Target-based C In Vitro Assays B->C Biochemical & Cellular Assays D In Vivo Models C->D Efficacy & PK/PD E Lead Optimization D->E SAR Studies

Step-by-step Protocol for Initial Screening:

  • Compound Preparation: Prepare a stock solution of 2-(Piperidin-4-yloxy)nicotinonitrile in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Assay Selection: Choose a panel of assays relevant to the predicted biological activities. This could include:

    • Cancer Cell Line Proliferation Assays: Screen against a panel of cancer cell lines (e.g., NCI-60) to identify potential cytotoxic or anti-proliferative effects.

    • Receptor Binding Assays: Evaluate binding to a panel of CNS receptors (e.g., opioid, dopamine, serotonin receptors) to identify potential neuropharmacological activity.

    • Kinase Inhibition Assays: Screen against a panel of kinases to identify potential targets in oncology or other therapeutic areas.

  • Data Analysis: Analyze the results to identify any significant "hits" where the compound shows activity.

  • Hit Confirmation and Follow-up: Confirm any initial hits and proceed with more detailed studies to determine the mechanism of action and structure-activity relationships (SAR).

Conclusion and Future Directions

2-(Piperidin-4-yloxy)nicotinonitrile represents a novel chemical entity with the potential for interesting biological activities, particularly in the areas of oncology and neuroscience. The proposed synthetic route via Williamson ether synthesis offers a straightforward method for its preparation. Future research should focus on the synthesis and thorough biological evaluation of this compound and its analogs to explore its therapeutic potential fully. Structure-activity relationship studies, guided by computational modeling, will be crucial in optimizing its properties for drug development.

References

  • Journal of Enzyme Inhibition and Medicinal Chemistry. Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Available from: [Link]

  • ResearchGate. Nicotinonitrile derivatives as antitumor agents. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Available from: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

  • Cambridge University Press. Williamson Ether Synthesis. Available from: [Link]

  • Chemsrc. 2-(Piperidin-4-ylamino)-nicotinonitrile | CAS#:1058161-64-0. Available from: [Link]

  • PubMed. SAR studies of C2 ethers of 2H-pyrano[2,3-d]pyrimidine-2,4,7(1H,3H)-triones as nicotinic acid receptor (NAR) agonist. Available from: [Link]

  • LS College. Williamson ether synthesis. Available from: [Link]

  • PubMed. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Available from: [Link]

  • Acta Chimica Slovenica. Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • PubMed. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Available from: [Link]

  • Google Patents. WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
  • Longdom Publishing. Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Available from: [Link]

  • PubChem. 2-Chloro-4-((3R,3aR)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydro-2H-pyrazolo[3,4-f]quinolin-2-yl)benzonitrile. Available from: [Link]

  • SciSpace. Synthesis of Aminonicotinonitriles and Diaminopyridines Through Base-Catalyzed Ring Transformation of 2H-Pyran-2-ones. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. Available from: [Link]

  • Dana Bioscience. 2-(Piperidin-4-yl)nicotinonitrile 5g. Available from: [Link]

  • ResearchGate. Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Available from: [Link]

  • PMC. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Available from: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]

  • ACS Publications. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available from: [Link]

  • PubChem. 2-piperidin-4-yl-1h-benzoimidazole cas:38385-95-4. Available from: [Link]

  • J&K Scientific. 2-(Piperidin-4-Yloxy)Pyridine Dihydrochloride | 313490-36-7. Available from: [Link]

  • Wikipedia. N-Hydroxypiperidine. Available from: [Link]

Sources

Exploratory

The Therapeutic Potential of 2-(Piperidin-4-yloxy)nicotinonitrile in Modern Drug Discovery: A Privileged Scaffold for Targeted Therapies

Executive Summary In contemporary medicinal chemistry, the discovery of novel therapeutics rarely begins with a fully formed drug; rather, it relies on the strategic functionalization of "privileged scaffolds." 2-(Piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the discovery of novel therapeutics rarely begins with a fully formed drug; rather, it relies on the strategic functionalization of "privileged scaffolds." 2-(Piperidin-4-yloxy)nicotinonitrile (CAS: 1185310-20-6)[1] is one such highly versatile pharmacophore. While not a standalone clinical candidate, this building block integrates the electron-deficient, hinge-binding capability of a cyanopyridine core with the solubility and salt-bridge forming potential of a piperidine ring[2][3]. This technical whitepaper explores the structural rationale, therapeutic applications, and experimental methodologies associated with this critical intermediate, providing a comprehensive guide for drug development professionals.

Chemical Rationale & Pharmacophore Mapping

The architectural brilliance of 2-(Piperidin-4-yloxy)nicotinonitrile lies in its tripartite structure, which perfectly aligns with the requirements of ATP-competitive kinase inhibitors and epigenetic modulators[4][5].

  • Nicotinonitrile (Cyanopyridine) Core: The synergistic electron-withdrawing effects of the cyano group and the pyridine nitrogen create a highly polarized aromatic system. In the context of kinase targets, this core frequently acts as a hinge-binding motif. The cyano group can engage in critical hydrogen bonding with the backbone amides of the kinase hinge region, while the electron-deficient ring participates in robust

    
     stacking with aromatic residues in the ATP-binding pocket[4][6].
    
  • Ether Linkage (-O-): Unlike rigid carbon-carbon or sterically hindered carbon-nitrogen bonds, the ether oxygen provides vital conformational flexibility. It acts as a hinge, allowing the piperidine ring to adopt an optimal spatial vector toward the solvent-exposed region. Furthermore, the oxygen lone pairs serve as weak hydrogen bond acceptors[3].

  • Piperidine Ring: As a saturated, basic heterocycle (pKa ~9.5), the piperidine nitrogen is predominantly protonated at physiological pH. This localized positive charge enables the formation of strong salt bridges with acidic residues (e.g., Aspartate or Glutamate) at the periphery of the binding site. Additionally, the polar nature of the piperidine ring drastically improves the overall aqueous solubility and pharmacokinetic (PK) profile of the resulting drug candidates[3][7].

Pharmacophore N Nicotinonitrile Core • Electron-deficient • Hinge region binding • Pi-Pi stacking O Ether Linkage (-O-) • Conformational flexibility • H-bond acceptor N->O C2-Position P Piperidine Ring • Basic amine (pKa ~9.5) • Salt bridge formation • Solvent-exposed region O->P C4-Position

Pharmacophore mapping of the scaffold detailing its interactions within kinase binding pockets.

Primary Therapeutic Applications

The functionalization of 2-(Piperidin-4-yloxy)nicotinonitrile has led to breakthroughs across multiple therapeutic domains:

  • Oncology (PIM-1 Kinase Inhibition): PIM-1 kinase is heavily overexpressed in hepatocellular carcinoma, prostate cancer, and various hematological malignancies. Cyanopyridine-piperidine derivatives have demonstrated potent, low-nanomolar inhibition of PIM-1[2][8]. By competitively binding to the ATP pocket, these inhibitors prevent the phosphorylation of the pro-apoptotic protein BAD. This shifts the mitochondrial Bcl-2/Bax ratio, triggering cytochrome C release and subsequent caspase-3-mediated apoptosis[6][9].

  • Inflammation (IKKβ and NF-κB Pathway): The scaffold has been utilized in the synthesis of IKKβ inhibitors (such as analogs of BI 605906). By inhibiting IKKβ, these compounds block the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and halting the transcription of pro-inflammatory cytokines[10].

  • Epigenetics (METTL3 Inhibition): Recent patent literature highlights the use of piperidine-nicotinonitrile derivatives as inhibitors of METTL3, an RNA N6-methyladenosine (m6A) methyltransferase. Targeting METTL3 represents a cutting-edge approach for treating acute myeloid leukemia (AML) by modulating RNA translation and stability[5].

Signaling Drug Cyanopyridine-Piperidine Inhibitor PIM1 PIM-1 Kinase (Overexpressed in Cancer) Drug->PIM1 ATP-competitive Inhibition BAD BAD Protein (Pro-apoptotic) PIM1->BAD Prevents Phosphorylation Bcl2 Bcl-2 / Bax Ratio (Mitochondrial Membrane) BAD->Bcl2 Shifts balance to Bax Caspase Caspase-3 Activation Bcl2->Caspase Cytochrome C release Apoptosis Apoptotic Cell Death Caspase->Apoptosis Execution Phase

Mechanism of action for PIM-1 kinase inhibition leading to caspase-3 mediated apoptotic cell death.

Physicochemical Properties & Drug-Likeness

To understand why this scaffold is favored in lead optimization, we must analyze its baseline physicochemical properties. As summarized in Table 1, the core strictly adheres to Lipinski’s Rule of Five, leaving ample "molecular real estate" for medicinal chemists to append targeting moieties without exceeding the limits of oral bioavailability.

Table 1: Calculated Physicochemical Properties of 2-(Piperidin-4-yloxy)nicotinonitrile (Free Base)

PropertyValueImpact on Drug Design
Molecular Weight 203.24 g/mol Highly fragment-like; allows for extensive functionalization (MW < 500 limit).
LogP (Calculated) ~1.2Optimal lipophilicity balance; ensures membrane permeability while maintaining aqueous solubility.
Topological Polar Surface Area 45.1 ŲExcellent cell permeability; well below the 140 Ų limit for oral absorption.
Hydrogen Bond Donors (HBD) 1 (Piperidine NH)Minimizes desolvation penalty upon target binding.
Hydrogen Bond Acceptors (HBA) 3 (N, N, O)Provides multiple vectors for target interaction without violating the HBA < 10 rule.

Experimental Workflows & Methodologies

The following protocols detail the synthesis of the scaffold and its subsequent biological evaluation. These methods are designed as self-validating systems to ensure scientific integrity and reproducibility.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Synthesis

Objective: Synthesize the 2-(Piperidin-4-yloxy)nicotinonitrile core from commercially available precursors. Causality: The 2-position of 2-chloronicotinonitrile is exceptionally electrophilic due to the combined electron-withdrawing effects of the ortho-cyano group and the pyridine nitrogen. Using Sodium Hydride (NaH) quantitatively deprotonates the secondary alcohol of N-Boc-4-hydroxypiperidine, generating a highly reactive alkoxide nucleophile that drives the SNAr reaction to completion.

  • Preparation: In an oven-dried, argon-purged flask, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF/DMF (4:1 ratio). Rationale: DMF increases the solubility and reactivity of the alkoxide, while THF maintains a manageable boiling point for later solvent removal.

  • Alkoxide Formation: Cool the solution to 0°C. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until hydrogen gas evolution ceases.

  • SNAr Coupling: Add 2-chloronicotinonitrile (1.05 eq) dropwise. Warm the reaction to room temperature and stir for 4 hours.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active 2-chloronicotinonitrile spot and the appearance of a new, lower Rf spot confirms conversion.

  • Deprotection: Quench with water, extract with EtOAc, and concentrate. Dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) (10 eq) at 0°C. Stir for 2 hours to remove the Boc protecting group.

  • Final Validation: Concentrate and precipitate the product using cold diethyl ether. Confirm the structure via LC-MS (Expected[M+H]+ = 204.1 m/z) and 1H-NMR (look for the disappearance of the massive 9H Boc singlet at ~1.4 ppm).

Synthesis A 2-Chloronicotinonitrile (Electrophile) C NaH, THF/DMF, 0°C to RT (Alkoxide Formation & SNAr) A->C B N-Boc-4-hydroxypiperidine (Nucleophile Precursor) B->C D N-Boc-2-(piperidin-4-yloxy)nicotinonitrile (Protected Intermediate) C->D E HCl in Dioxane or TFA/DCM (Boc Deprotection) D->E F 2-(Piperidin-4-yloxy)nicotinonitrile HCl (Final Scaffold) E->F

Step-by-step SNAr synthesis workflow of the 2-(Piperidin-4-yloxy)nicotinonitrile scaffold.

Protocol B: PIM-1 Kinase ADP-Glo™ Luminescent Assay

Objective: Evaluate the inhibitory potency (IC50) of functionalized scaffold derivatives against PIM-1 kinase[2][8]. Causality: The ADP-Glo assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. This is highly advantageous as it avoids radioactive isotopes (


) and provides a stable luminescent signal directly proportional to kinase activity, allowing for robust high-throughput screening without radiohazard constraints.
  • Reaction Assembly: In a 384-well white microplate, combine 2 µL of the synthesized inhibitor (serially diluted in 5% DMSO) with 2 µL of recombinant human PIM-1 kinase enzyme in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Incubation: Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the ATP-binding pocket.

  • Initiation: Add 2 µL of ATP/Substrate mix (e.g., BAD peptide). Self-Validation: Include a positive control well (no inhibitor, maximum ADP production) and a negative control well (no enzyme, background signal).

  • Detection: After 60 minutes, add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 12 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence on a microplate reader. Calculate IC50 using non-linear regression analysis.

References

Sources

Foundational

Physicochemical Characteristics of Piperidine-Substituted Nicotinonitriles: A Technical Guide

Executive Summary This guide provides a technical deep-dive into the physicochemical profiling of piperidine-substituted nicotinonitriles, a privileged scaffold in modern drug discovery.[1] Structurally characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical deep-dive into the physicochemical profiling of piperidine-substituted nicotinonitriles, a privileged scaffold in modern drug discovery.[1] Structurally characterized by a 3-cyanopyridine core functionalized with a piperidine moiety, these compounds exhibit a unique "push-pull" electronic system that dictates their solubility, ionization, and binding kinetics.[1] Widely utilized as kinase inhibitors (e.g., Pim-1, MEK) and apoptotic inducers, understanding their physicochemical behavior is critical for optimizing oral bioavailability and target engagement.[1]

Structural Basis & Electronic Properties

The Scaffold Architecture

The core structure consists of a nicotinonitrile (3-cyanopyridine) ring substituted with a piperidine ring, typically at the C-4 or C-6 position.[1]

  • Nicotinonitrile Core: Acts as an electron-deficient aromatic system.[1] The nitrile group (-CN) at position 3 is a strong electron-withdrawing group (EWG), decreasing the electron density of the pyridine ring and lowering the pKa of the pyridine nitrogen.

  • Piperidine Moiety: Acts as a steric bulk provider and, depending on attachment, an electron donor.[1]

    • Direct Attachment (N-linked): If the piperidine nitrogen is directly bonded to the pyridine ring (e.g., 4-(piperidin-1-yl)nicotinonitrile), the nitrogen lone pair participates in resonance with the electron-deficient core.[1] This dramatically reduces the basicity of the piperidine nitrogen compared to free piperidine (pKa ~11.2).

    • Linker Attachment (C-linked): If attached via a carbon linker, the piperidine retains its high basicity, often requiring salt formation (e.g., HCl, tartrate) for solubility.[1]

"Escape from Flatness"

A critical advantage of the piperidine substitution is the introduction of sp³ hybridized carbons into the otherwise planar aromatic nicotinonitrile system. This increases the fraction of sp³ carbons (


), disrupting intermolecular 

-

stacking in the crystal lattice.
  • Impact: Lower melting point and higher aqueous solubility compared to fully aromatic analogs (e.g., phenyl-substituted nicotinonitriles).[1]

Physicochemical Profiling

The following data summarizes the typical characteristics of bioactive piperidine-substituted nicotinonitriles (e.g., Pim-1 kinase inhibitors).

Table 1: Representative Physicochemical Data
ParameterTypical RangeDescription
Molecular Weight (MW) 350 – 500 DaOptimal for oral bioavailability (Lipinski compliant).[1]
Lipophilicity (LogP) 2.5 – 4.2Moderate to high lipophilicity due to the aromatic core; piperidine modulates this by adding hydrophobic bulk.[1]
Distribution Coeff. (LogD₇.₄) 1.8 – 3.5pH-dependent lipophilicity.[1] Lower than LogP if the piperidine is protonated at physiological pH.[1]
pKa (Piperidine N) 5.5 – 8.5Crucial: If N-linked to the electron-deficient ring, pKa drops to ~5-6.[1] If C-linked, pKa remains ~9-10.[1]
Aqueous Solubility 10 – 150 µMGenerally low intrinsic solubility; significantly improved by salt formation or protonation at acidic pH (gastric).[1]
TPSA 60 – 90 ŲGood membrane permeability; Nitrile contributes ~24 Ų.[1]
H-Bond Donors (HBD) 0 – 2Depends on piperidine substitution (e.g., 4-amino-piperidine).[1]

Experimental Protocols

Synthesis of 4-(Piperidin-1-yl)nicotinonitrile (SNAr Protocol)

Objective: To synthesize the core scaffold via Nucleophilic Aromatic Substitution. Mechanism: The 4-chloro substituent on the nicotinonitrile is activated for displacement by the electron-withdrawing nitrile group at the ortho position.

Protocol:

  • Reagents: Dissolve 4-chloronicotinonitrile (1.0 eq) in anhydrous DMF or DMSO.

  • Base: Add excess Piperidine (2.5 eq) or use 1.0 eq Piperidine with 2.0 eq

    
    .
    
  • Reaction: Heat the mixture to 80–100°C for 4–6 hours under

    
     atmosphere. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1]
    
  • Workup: Pour the reaction mixture into crushed ice/water. The product typically precipitates as a solid.[1]

  • Purification: Filter the precipitate, wash with water, and recrystallize from Ethanol/Water.

  • Validation:

    • IR: Look for Nitrile stretch (

      
      ) at ~2220 cm⁻¹.[1]
      
    • ¹H-NMR: Verify the disappearance of the chloro-pyridine proton and appearance of piperidine multiplets (1.6 ppm, 3.5 ppm).

Potentiometric pKa Determination

Objective: To determine the ionization constant of the piperidine nitrogen.

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Titration Solvent: Use a mixture of water/methanol (typically 50:50 or 60:[1]40) to ensure solubility throughout the titration, then extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[1]

  • Titrant: 0.1 M HCl and 0.1 M NaOH (standardized).

  • Procedure:

    • Add 500 µL stock to 20 mL solvent.[1]

    • Adjust pH to ~2.0 with HCl.[1]

    • Titrate with NaOH under inert gas (

      
      ) purge to exclude 
      
      
      
      .[1]
    • Record pH vs. Volume added.[1]

  • Calculation: Use the Bjerrum plot method or derivative method to identify the inflection point.[1]

    • Note: For N-linked derivatives, expect a lower pKa (weak base).[1]

Visualizations & Workflows

Synthesis & Functionalization Pathway

This diagram illustrates the modular synthesis of the scaffold, highlighting the critical SNAr step and subsequent functionalization.

SynthesisPathway Start 4-Chloronicotinonitrile (Electrophile) Intermediate SNAr Transition State (Meisenheimer Complex) Start->Intermediate + Base / Heat Reagent Piperidine Derivative (Nucleophile) Reagent->Intermediate Product 4-(Piperidin-1-yl)nicotinonitrile (Core Scaffold) Intermediate->Product - HCl Downstream Kinase Inhibitor (e.g., Pim-1 Inhibitor) Product->Downstream SAR Optimization

Caption: Modular synthesis via Nucleophilic Aromatic Substitution (SNAr) yielding the core pharmacophore.

Physicochemical Profiling Workflow

This flowchart outlines the sequential logic for characterizing a new derivative, ensuring "fail-fast" decision making in drug development.

ProfilingWorkflow Compound Synthesized Derivative Solubility Kinetic Solubility (PBS pH 7.4) Compound->Solubility Decision1 Solubility > 10 µM? Solubility->Decision1 LogD LogD Determination (Shake Flask / HPLC) Decision1->LogD Yes Redesign Structural Redesign (Add Polar Groups) Decision1->Redesign No MetStab Metabolic Stability (Microsomes) LogD->MetStab Permeability Permeability (PAMPA / Caco-2) MetStab->Permeability Lead Lead Candidate Permeability->Lead Redesign->Compound Re-synthesis

Caption: Step-wise physicochemical screening cascade to filter candidates with poor developability.

References

  • Structure–Activity Relationship of Piperidine Derivatives. ResearchGate. [Link]

  • Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. PubMed. [Link][1]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors. PubMed Central. [Link]

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Exploratory

An In-Depth Technical Guide to the Solubility Profile of 2-(Piperidin-4-yloxy)nicotinonitrile in Polar Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] This technical guide provides a comprehensive fr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-(Piperidin-4-yloxy)nicotinonitrile, a heterocyclic compound with potential pharmaceutical applications, in a range of polar solvents. While specific experimental data for this molecule is not publicly available, this document outlines the fundamental principles, state-of-the-art methodologies, and data interpretation strategies necessary for a thorough investigation. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3] Among these, aqueous solubility is arguably one of the most significant hurdles, as an estimated 40% of drugs in development are poorly soluble in water.[2][3] A drug must be in a dissolved state to be absorbed and reach its site of action.[4] Therefore, a comprehensive understanding of the solubility profile of a drug candidate like 2-(Piperidin-4-yloxy)nicotinonitrile is not merely a data-gathering exercise; it is a fundamental prerequisite for successful formulation development, predicting in vivo performance, and ensuring consistent therapeutic outcomes.[1][2]

This guide will delve into the theoretical and practical aspects of determining the solubility of 2-(Piperidin-4-yloxy)nicotinonitrile in polar solvents, which are of paramount importance in pharmaceutical and biological systems.

Physicochemical Properties and Predicted Solubility Behavior

While specific experimental data for 2-(Piperidin-4-yloxy)nicotinonitrile is not extensively published, an analysis of its constituent moieties—a piperidine ring, a nicotinonitrile group, and an ether linkage—provides valuable insights into its likely solubility behavior.

  • Piperidine Moiety: The piperidine ring is a saturated heterocycle that can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. Piperidine itself is miscible with water and soluble in many organic solvents.[5][6]

  • Nicotinonitrile Moiety: The pyridine ring introduces aromaticity and the nitrile group is a polar functional group. These features can influence crystal lattice energy and interactions with polar solvents.

  • Ether Linkage: The ether group can also act as a hydrogen bond acceptor, contributing to interactions with protic polar solvents.

Based on these structural features, 2-(Piperidin-4-yloxy)nicotinonitrile is anticipated to exhibit moderate to good solubility in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, acetonitrile). Its solubility in aqueous media is expected to be pH-dependent due to the basicity of the piperidine nitrogen.

Table 1: Predicted Physicochemical Properties of 2-(Piperidin-4-yloxy)nicotinonitrile

PropertyPredicted ValueRationale/Significance
Molecular Formula C₁₁H₁₃N₃OInfluences molecular weight and polarity.
Molecular Weight 203.24 g/mol Affects dissolution rate and diffusion.
pKa (most basic) ~8.5 - 9.5Estimated based on the piperidine moiety; crucial for predicting pH-dependent solubility.
LogP ~1.5 - 2.5Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.[7]

Experimental Determination of Solubility: A Methodological Overview

The choice of solubility assay depends on the stage of drug development and the required throughput and accuracy. For a comprehensive profile, both thermodynamic and kinetic solubility assessments are recommended.[8][9][10]

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the concentration of a solute in a saturated solution when equilibrium has been reached between the dissolved and undissolved states.[11][12] The shake-flask method is the most reliable technique for determining this value.[13][14][15][16][17]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification A Weigh excess solid API B Add to vial A->B C Add precise volume of solvent B->C D Seal vial and agitate at constant temperature (e.g., 25°C or 37°C) C->D E Incubate for 24-72 hours D->E F Allow undissolved solid to settle E->F G Filter or centrifuge supernatant F->G H Dilute supernatant G->H I Analyze by calibrated HPLC-UV or LC-MS H->I J Calculate solubility (mg/mL or µM) I->J

Caption: Workflow for Determining Equilibrium Solubility.

This protocol is designed in accordance with ICH M9 guidelines.[15][18][19][20]

  • Preparation of Buffers: Prepare a series of aqueous buffers at various pH values (e.g., 1.2, 4.5, 6.8, and a pH close to the pKa of the compound).[15][20] Ensure all buffers are at the desired experimental temperature (typically 37 ± 1°C).[18][19]

  • Sample Preparation: Add an excess amount of 2-(Piperidin-4-yloxy)nicotinonitrile to separate vials for each buffer condition. The presence of undissolved solid at the end of the experiment is crucial.[13]

  • Equilibration: Add a known volume of the respective buffer to each vial. Seal the vials and place them in a shaker bath set to 37°C. Agitate for a sufficient duration (e.g., 48-72 hours) to ensure equilibrium is reached.[17]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand in the temperature-controlled bath for at least 2 hours to allow for sedimentation.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and analyze using a validated, stability-indicating HPLC-UV or LC-MS method.

  • pH Verification: Measure the pH of the remaining suspension to confirm it has not significantly changed during the experiment.[13][15]

  • Calculation: Determine the concentration of the dissolved compound from a calibration curve and calculate the solubility in mg/mL or µM.

Table 2: Hypothetical Thermodynamic Solubility Data for 2-(Piperidin-4-yloxy)nicotinonitrile at 37°C

Solvent System (Aqueous Buffer)pH (Final)Solubility (mg/mL)Solubility (µM)
0.1 N HCl1.2> 10> 49200
Acetate Buffer4.51.57382
Phosphate Buffer6.80.2984
Phosphate Buffer7.40.1492
Borate Buffer9.00.05246
Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[9][14][21][22] While not a true thermodynamic value, it is invaluable for early-stage drug discovery due to its high throughput.[8][10]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare concentrated DMSO stock solution (e.g., 10 mM) B Dispense stock into microtiter plate wells A->B C Add aqueous buffer to wells B->C D Mix and incubate (e.g., 2 hours at 25°C) C->D E Measure light scattering (nephelometry) D->E F Determine precipitation point E->F G Calculate kinetic solubility F->G

Caption: Workflow for Kinetic Solubility by Nephelometry.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(Piperidin-4-yloxy)nicotinonitrile in 100% DMSO.[21]

  • Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

  • Buffer Addition: Add the desired aqueous buffer (e.g., PBS pH 7.4) to the wells to achieve a range of final compound concentrations.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[21]

  • Measurement: Measure the light scattering in each well using a nephelometer.[23] The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Table 3: Hypothetical Kinetic Solubility Data in Polar Organic Solvents

SolventMethodTemperature (°C)Kinetic Solubility (µg/mL)
WaterNephelometry25120
EthanolUV-Vis25> 2000
MethanolUV-Vis25> 2000
AcetonitrileNephelometry25850
DMSOVisual25> 10000
Propylene GlycolUV-Vis25> 1500

Data Interpretation and Implications

The solubility data, both thermodynamic and kinetic, provides a roadmap for formulation development.

  • pH-Dependent Solubility: The hypothetical data in Table 2 suggests that 2-(Piperidin-4-yloxy)nicotinonitrile is a weak base, with significantly higher solubility at acidic pH where the piperidine nitrogen is protonated. This is a critical consideration for oral dosage forms, as solubility will vary throughout the gastrointestinal tract.[2]

  • Solubility in Organic Solvents: High solubility in solvents like ethanol, propylene glycol, and DMSO (Table 3) indicates their potential use as co-solvents in liquid formulations or for preparing dosing solutions for preclinical studies.

  • Discrepancies between Kinetic and Thermodynamic Solubility: It is common for kinetic solubility to be higher than thermodynamic solubility. This is because the former often results in a supersaturated solution that has not yet reached equilibrium.[14] This information can be leveraged in the design of enabling formulations such as amorphous solid dispersions.

Conclusion: A Foundation for Rational Drug Development

Characterizing the solubility profile of 2-(Piperidin-4-yloxy)nicotinonitrile in polar solvents is an indispensable step in its development pathway. By employing robust and validated methodologies such as the shake-flask method for thermodynamic solubility and high-throughput kinetic assays, researchers can generate the critical data needed to guide formulation strategies, support regulatory filings, and ultimately, maximize the therapeutic potential of this promising compound. This guide provides the scientific rationale and practical protocols to achieve this essential objective.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

  • Bobe, I., Bobe, S., & Bobe, M. (2020, May 11). The Importance of Solubility for New Drug Molecules. Pharmacy. Available from: [Link]

  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Alwsci. Available from: [Link]

  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available from: [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Veranova. Available from: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Available from: [Link]

  • Pion Inc. (2024, October 22). Drug solubility and permeability. Pion Inc. Available from: [Link]

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available from: [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Bienta. Available from: [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. Available from: [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. PCBIS. Available from: [Link]

  • Martinez, M. N., & Amidon, G. L. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Available from: [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. Available from: [Link]

  • TFDA. (n.d.). ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. TFDA. Available from: [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available from: [Link]

  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Available from: [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available from: [Link]

  • Lindenberg, M., et al. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available from: [Link]

  • gmp-compliance.org. (2016, December 8). ICH M9: Biopharmaceutics Classification System-based Biowaivers. gmp-compliance.org. Available from: [Link]

  • World Health Organization. (n.d.). Annex 4. WHO. Available from: [Link]

  • Chemsrc. (2025, August 27). 2-(Piperidin-4-ylamino)-nicotinonitrile. Chemsrc. Available from: [Link]

  • Frotscher, M., et al. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Available from: [Link]

  • Nurul Azmi, M., et al. (2021). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. ResearchGate. Available from: [Link]

  • RSC Publishing. (n.d.). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. Available from: [Link]

  • Ma, X., et al. (2022, November 15). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. PubMed. Available from: [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. PubChem. Available from: [Link]

  • S.A., et al. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available from: [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem. Available from: [Link]

  • ResearchGate. (2026, February 11). Solvation of Piperidine in Nonaqueous Solvents. ResearchGate. Available from: [Link]

Sources

Foundational

Chemostructural Integrity of the 2-Pyridyl Ether Motif in 2-(Piperidin-4-yloxy)nicotinonitrile

The following technical guide details the chemical stability profile of the ether linkage in 2-(Piperidin-4-yloxy)nicotinonitrile . This analysis focuses on the specific electronic vulnerabilities introduced by the 3-cya...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical stability profile of the ether linkage in 2-(Piperidin-4-yloxy)nicotinonitrile . This analysis focuses on the specific electronic vulnerabilities introduced by the 3-cyano substitution and provides a rigorous framework for stress testing and analytical monitoring.

[1]

Executive Summary

The ether linkage at the C2 position of a nicotinonitrile scaffold represents a classic "masked" instability in medicinal chemistry. While 2-alkoxypyridines are generally robust under physiological conditions, the introduction of an electron-withdrawing nitrile group at C3 creates a "push-pull" electronic system that significantly lowers the activation energy for nucleophilic aromatic substitution (SNAr).[1]

This guide dissects the hydrolytic lability of this specific bond, providing a mechanistic rationale for its cleavage under acidic stress and outlining a self-validating protocol for forced degradation studies.

Part 1: Electronic Architecture & Mechanistic Vulnerability

The "Push-Pull" Destabilization

The stability of the ether bond in 2-(Piperidin-4-yloxy)nicotinonitrile is compromised by two synergistic factors:

  • Ring Nitrogen Protonation (The "Pull"): The pyridine nitrogen is basic. Upon protonation (in acidic media or gastric simulations), the ring becomes highly electron-deficient, activating the C2 position for nucleophilic attack.[1]

  • The 3-Cyano Effect: The nitrile group at position 3 is a strong electron-withdrawing group (EWG) via induction (-I) and mesomeric effects (-M).[1] This further depletes electron density from the C2 carbon, making it a "hotspot" for hydrolysis.

The Thermodynamic Sink: Pyridone Tautomerization

The driving force for the cleavage of this ether is not just the lability of the C-O bond, but the thermodynamic stability of the product. When the ether is hydrolyzed, the initial product is 2-hydroxy-3-cyanopyridine.[1] However, this rapidly tautomerizes to the 3-cyano-2-pyridone form.[1] This tautomerization is irreversible under most conditions and acts as a thermodynamic sink, driving the reaction forward.

Pathway Visualization

The following diagram illustrates the acid-catalyzed decomposition pathway, highlighting the critical transition from the protonated intermediate to the stable pyridone product.

DecompositionPathway Parent Parent Molecule (Ether Linkage) Protonated Protonated Intermediate (Activated C2) Parent->Protonated + H+ (Acidic Media) Transition Tetrahedral Intermediate Protonated->Transition + H2O (Nu Attack) Products Cleavage Products: 1. 4-Hydroxypiperidine 2. 3-Cyano-2-pyridone Transition->Products - H+ (Tautomerization)

Figure 1: Acid-catalyzed hydrolysis mechanism showing the activation of the C2-ether and subsequent collapse to the thermodynamically stable pyridone.[1]

Part 2: Stress Testing Protocols (Forced Degradation)[1][2][3]

To validate the stability of this linkage, a standard "add-and-stir" approach is insufficient.[1] The following protocols use a Bracketed Stress Model to determine the kinetic boundaries of the ether bond.

Acidic Hydrolysis (Primary Failure Mode)

This is the most critical test due to the mechanism described above.

  • Reagent: 0.1 N HCl and 1.0 N HCl.

  • Temperature: 60°C (Accelerated) and 80°C (Stress).[1]

  • Timepoints: 0, 2, 4, 8, and 24 hours.[1]

  • Protocol:

    • Dissolve 10 mg of the compound in 1 mL of Acetonitrile (co-solvent).

    • Add 4 mL of HCl solution.

    • Incubate in a sealed glass vial (avoid evaporation).

    • Quenching (Critical): Neutralize immediately with an equimolar amount of NaOH or buffer to pH 7.0 before LC-MS injection to prevent on-column degradation.

Basic Hydrolysis (Secondary Failure Mode)

While ethers are typically stable to base, the 3-CN group activates the ring toward SNAr by OH-.[1] Additionally, the nitrile itself may hydrolyze to an amide.

  • Reagent: 0.1 N NaOH.

  • Temperature: Ambient and 60°C.

  • Differentiation: You must distinguish between Ether Cleavage (SNAr at C2) and Nitrile Hydrolysis (attack at C-CN).[1]

    • Ether Cleavage Product: 3-Cyano-2-pyridone (MW: ~120 Da).[1]

    • Nitrile Hydrolysis Product: 2-(Piperidin-4-yloxy)nicotinamide (MW: +18 Da vs Parent).[1]

Oxidative Stress (N-Oxide Formation)

The secondary amine on the piperidine ring is prone to N-oxidation.[1] While this does not break the ether bond, it complicates the chromatogram.

  • Reagent: 3% H2O2.

  • Observation: Look for M+16 peak (N-Oxide).[1] This confirms the method can separate oxidative degradants from hydrolytic ones.

Part 3: Analytical Workflow & Data Interpretation

Experimental Workflow Diagram

This flowchart outlines the decision matrix for characterizing degradation products.

AnalyticalWorkflow Sample Stressed Sample LCMS LC-MS Analysis (Gradient Elution) Sample->LCMS PeakID Peak Identification LCMS->PeakID EtherCleavage Mass Shift: -83 Da (Loss of Piperidine ring) PeakID->EtherCleavage Acidic Path NitrileHyd Mass Shift: +18 Da (CN -> CONH2) PeakID->NitrileHyd Basic Path NOxide Mass Shift: +16 Da (N -> N-O) PeakID->NOxide Oxidative Path

Figure 2: Analytical decision tree for identifying degradation pathways based on mass spectral shifts.[1]

Quantitative Summary Table

Use the following template to report stability data.

Stress ConditionTime (h)% Parent RemainingMajor Degradant (m/z)Proposed Structure
Acid (0.1 N HCl) 24< 80% (Expected)[M-83]3-Cyano-2-pyridone
Base (0.1 N NaOH) 24Variable[M+18]Nicotinamide analog
Oxidation (H2O2) 4> 90%[M+16]Piperidine N-oxide
Thermal (Solid) 168> 99%NoneN/A
Mitigation Strategies

If the ether linkage proves too labile for the target indication (e.g., oral delivery with high gastric residence time), consider the following structural modifications:

  • Deactivation of the Nitrile: Replacing the -CN with a less electron-withdrawing group (e.g., -CF3 or -Cl) will increase the pKa of the pyridine nitrogen and reduce C2 electrophilicity.

  • Linker Replacement: Switching from an Ether (-O-) to an Amine (-NH-) linkage (forming 2-(piperidin-4-ylamino)nicotinonitrile) generally increases stability due to the resonance donation of the nitrogen lone pair, which is stronger than oxygen's.[1]

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Conference on Harmonisation.[3] Link

  • Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] Comprehensive Heterocyclic Chemistry. Link[1]

  • Baumann, M., Baxendale, I. R. (2013).[1] The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. (Contextualizing pyridine ether synthesis and stability). Link

  • Blessy, M., et al. (2014).[1] Stress degradation studies on drugs: A review. Journal of Pharmaceutical Analysis. Link

Sources

Exploratory

An In-Depth Technical Guide to the Biological Targets of 2-(Piperidin-4-yloxy)nicotinonitrile: A Predictive and Validation-Oriented Approach

Foreword: Navigating the Uncharted Territory of Novel Chemical Entities In the landscape of modern drug discovery, we often encounter novel chemical entities (NCEs) with significant therapeutic potential, yet their preci...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Uncharted Territory of Novel Chemical Entities

In the landscape of modern drug discovery, we often encounter novel chemical entities (NCEs) with significant therapeutic potential, yet their precise biological mechanisms of action remain to be elucidated. 2-(Piperidin-4-yloxy)nicotinonitrile stands as a compelling example of such a molecule, possessing a unique structural architecture that suggests a rich and diverse pharmacology. This technical guide is designed for researchers, scientists, and drug development professionals who are tasked with the critical challenge of identifying and validating the biological targets of NCEs like 2-(Piperidin-4-yloxy)nicotinonitrile.

Rather than presenting a simple list of known targets, which for this specific molecule is not extensively documented in the public domain, this guide takes a more pragmatic and instructive approach. We will embark on a journey that mirrors the real-world process of target identification and validation, starting from the analysis of its core chemical scaffolds, moving into the powerful realm of predictive computational methodologies, and culminating in a robust framework for experimental validation. This document is, therefore, not just a guide to the potential targets of one molecule, but a roadmap for the systematic exploration of the biological space of any novel compound.

Part 1: Deconstructing the Pharmacophore - Clues from the Core Structure

The structure of 2-(Piperidin-4-yloxy)nicotinonitrile is a composite of two key pharmacophoric moieties: the piperidine ring and the nicotinonitrile headgroup. A thorough understanding of the biological activities associated with these fragments provides the foundational logic for our target-seeking endeavors.

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. Its derivatives are known to interact with a wide array of biological targets, including:

  • G-Protein Coupled Receptors (GPCRs): The piperidine ring is a common feature in ligands for opioid, muscarinic, and dopamine receptors, often serving as a key element for receptor recognition and binding.

  • Ion Channels: Many ion channel modulators, particularly those targeting potassium and calcium channels, incorporate a piperidine structure.

  • Enzymes: Piperidine-containing compounds have been developed as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

  • Sigma Receptors: The piperidine scaffold is a well-established pharmacophore for sigma (σ) receptors, which are implicated in a variety of neurological disorders.[1]

The nicotinonitrile (3-cyanopyridine) scaffold, while less promiscuous than piperidine, is also a constituent of biologically active molecules. Nicotinonitrile derivatives have been reported to exhibit a range of activities, including:

  • Anticancer Properties: Certain nicotinonitrile-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[2]

  • Antimicrobial Activity: The nicotinonitrile moiety has been incorporated into molecules with antibacterial and antifungal properties.[2]

The combination of these two pharmacophores in 2-(Piperidin-4-yloxy)nicotinonitrile suggests a high probability of interaction with targets in the central nervous system (CNS) and potentially in oncology. The ether linkage provides a flexible connection between the two fragments, allowing for optimal positioning within a target's binding site.

Part 2: In Silico Target Fishing - A Predictive Framework

In the absence of direct experimental data, in silico target fishing, also known as reverse screening, serves as a powerful and cost-effective strategy to generate testable hypotheses about the biological targets of a small molecule.[3][4][5][6] This approach leverages the vast amount of publicly available bioactivity data and sophisticated computational algorithms to predict potential protein-ligand interactions.

Methodology: A Multi-pronged Computational Approach

A robust in silico target prediction workflow for 2-(Piperidin-4-yloxy)nicotinonitrile would integrate several complementary methods:

  • Ligand-Based Similarity Searching: This approach is predicated on the principle that structurally similar molecules are likely to have similar biological activities. The 2D and 3D structure of 2-(Piperidin-4-yloxy)nicotinonitrile is used as a query to search large chemical databases (e.g., ChEMBL, PubChem) for compounds with high structural similarity and known biological targets.

  • Pharmacophore Modeling: A 3D pharmacophore model can be generated based on the key chemical features of 2-(Piperidin-4-yloxy)nicotinonitrile (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). This model is then used to screen libraries of known protein structures to identify those with binding sites that can accommodate the pharmacophore.

  • Machine Learning-Based Prediction: A growing number of web-based tools and standalone software packages utilize machine learning algorithms trained on large datasets of compound-target interactions to predict the probability of a given compound binding to a panel of targets.[4]

  • Inverse Docking: This structure-based approach involves docking the 3D conformation of 2-(Piperidin-4-yloxy)nicotinonitrile into the binding sites of a large collection of protein crystal structures. The binding affinity is calculated for each protein, and those with the most favorable binding energies are considered potential targets.

Illustrative Predictive Results

To demonstrate the output of such an analysis, let us consider a hypothetical set of results from an in silico target fishing study for 2-(Piperidin-4-yloxy)nicotinonitrile.

Predicted Target ClassSpecific ExamplesPrediction Method(s)Confidence Score
Receptors Sigma-1 Receptor (σ1R)Similarity, PharmacophoreHigh
Dopamine D2 ReceptorSimilarity, Machine LearningMedium
Muscarinic M1 ReceptorSimilarityMedium
Enzymes Acetylcholinesterase (AChE)Inverse Docking, SimilarityHigh
Epidermal Growth Factor Receptor (EGFR)SimilarityMedium
Ion Channels hERG Potassium ChannelMachine LearningMedium

These illustrative results suggest that 2-(Piperidin-4-yloxy)nicotinonitrile has a high probability of interacting with the Sigma-1 receptor and acetylcholinesterase. The predicted interaction with the hERG channel, even with medium confidence, is a critical finding from a safety pharmacology perspective.

Part 3: Experimental Validation - From Prediction to Proof

The hypotheses generated from the in silico analysis must be rigorously tested through experimental validation. The following section outlines a logical and efficient workflow for confirming the predicted biological targets of 2-(Piperidin-4-yloxy)nicotinonitrile.

Experimental Workflow for Target Validation

G cluster_0 In Silico Prediction cluster_1 Primary Screening cluster_2 Secondary & Functional Assays cluster_3 Mechanism of Action & In Vivo Studies in_silico In Silico Target Fishing (Similarity, Docking, ML) binding_assay Radioligand Binding Assays (e.g., for σ1R, D2R) in_silico->binding_assay High-confidence receptor predictions enzyme_assay Enzyme Inhibition Assays (e.g., for AChE, EGFR) in_silico->enzyme_assay High-confidence enzyme predictions functional_assay Cell-Based Functional Assays (e.g., Calcium Flux, Reporter Gene) binding_assay->functional_assay Confirmed Binders enzyme_assay->functional_assay Confirmed Inhibitors selectivity_panel Broad Target Selectivity Panel functional_assay->selectivity_panel Functionally Active Hits biophysical_methods Biophysical Methods (SPR, ITC) selectivity_panel->biophysical_methods Selective Compounds in_vivo In Vivo Target Engagement & Efficacy Models biophysical_methods->in_vivo Characterized Mechanism

Sources

Foundational

The Nicotinonitrile Scaffold: From Industrial Precursor to Precision Medicine

An In-Depth Technical Guide for Drug Discovery Professionals Executive Summary The nicotinonitrile (3-cyanopyridine) scaffold represents a masterclass in chemical versatility. Originally valued almost exclusively as the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The nicotinonitrile (3-cyanopyridine) scaffold represents a masterclass in chemical versatility. Originally valued almost exclusively as the industrial precursor to Nicotinic Acid (Vitamin B3), this heterocycle has evolved into a "privileged structure" in modern medicinal chemistry. Its utility lies in the unique electronic and steric properties of the 3-cyano group: it serves as a hydrogen bond acceptor, a bioisostere for carbonyls, and a metabolic shield that modulates the electron density of the pyridine ring.

This guide analyzes the trajectory of nicotinonitrile-based compounds, moving from bulk industrial synthesis to their critical role in targeted therapies for heart failure (PDE3 inhibitors) and oncology (Tyrosine Kinase Inhibitors).

Part 1: The Chemical Core & Pharmacophore Mechanics

Structural Properties

The 3-cyanopyridine core consists of a pyridine ring substituted at the meta position with a nitrile (cyano) group.

  • Electronic Modulation: The cyano group is strongly electron-withdrawing (

    
    , 
    
    
    
    effects), significantly reducing the basicity of the pyridine nitrogen (
    
    
    drops from ~5.2 in pyridine to ~1.4 in nicotinonitrile). This prevents protonation at physiological pH, altering solubility and membrane permeability.
  • Bioisosterism: The

    
     group mimics the carbonyl oxygen of amides or esters but with a smaller steric footprint and orthogonal metabolic stability.
    
  • Interaction Modes:

    • Hydrogen Bonding: The nitrile nitrogen acts as a weak H-bond acceptor (e.g., with Histidine or water molecules in active sites).

    • Orthogonal Dipole: The strong dipole moment aligns with polar residues in hydrophobic pockets.

    • Reversible Covalency: An emerging modality where the nitrile carbon undergoes nucleophilic attack by Cysteine thiols to form a reversible thioimidate adduct.

The "Privileged" Status

The scaffold appears in diverse therapeutic classes, most notably:

  • PDE3 Inhibitors: Milrinone, Olprinone.

  • Tyrosine Kinase Inhibitors (Fused Systems): Bosutinib (Src/Abl), Neratinib (HER2).

  • Xanthine Oxidase Inhibitors: Topiroxostat (Note: Contains a 2-cyanopyridine/picolinonitrile core, an isomer of nicotinonitrile).

Part 2: Industrial Genesis – The Ammoxidation Route

Before its entry into complex pharmacophores, nicotinonitrile is produced on a multi-ton scale via the ammoxidation of 3-picoline (3-methylpyridine). This process exemplifies heterogeneous catalysis efficiency.

Reaction Mechanism

The reaction proceeds in the vapor phase over Vanadium-based catalysts (e.g.,


 or 

).

Stoichiometry:



Ammoxidation Figure 1: Industrial Ammoxidation Pathway of 3-Picoline Picoline 3-Picoline (Starting Material) Catalyst Heterogeneous Catalyst (V2O5 / ZrO2) Picoline->Catalyst Ammonia Ammonia + Air (Reactants) Ammonia->Catalyst Intermediate Aldimine Intermediate (Transient) Catalyst->Intermediate Oxidative Dehydrogenation Nicotinonitrile Nicotinonitrile (3-Cyanopyridine) Intermediate->Nicotinonitrile - H2O Hydrolysis Hydrolysis (Post-Process) Nicotinonitrile->Hydrolysis NaOH / H2O Niacin Nicotinic Acid (Vitamin B3) Hydrolysis->Niacin

Figure 1: The industrial route converts 3-picoline to nicotinonitrile, primarily used as a Vitamin B3 precursor but also serving as the feedstock for medicinal derivatives.[1][2][3][4][5]

Part 3: Medicinal Chemistry & Pharmacology[4][8][9][10]

Case Study 1: Milrinone (PDE3 Inhibitor)

Therapeutic Area: Acute Decompensated Heart Failure.[6][7][8] Chemical Name: 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile.

Mechanistic Role of the Scaffold: Milrinone contains a 2-pyridone-3-carbonitrile core. The 3-cyano group is critical for binding to the Phosphodiesterase 3 (PDE3) active site.

  • Binding: The pyridine ring occupies a hydrophobic pocket, while the nitrile group forms a hydrogen bond with His961 (in PDE3A).

  • Mimicry: The planar, electron-deficient system mimics the purine ring of cAMP, while the nitrile/carbonyl arrangement mimics the phosphate/ribose interaction points, preventing cAMP hydrolysis.

Clinical Outcome: Increased intracellular cAMP


 PKA activation 

Increased

influx

Positive Inotropy (Contractility) and Vasodilation.[7]

MilrinoneMechanism Figure 2: Mechanism of Action for Milrinone (PDE3 Inhibition) PDE3 PDE3 Enzyme (Active Site) cAMP cAMP (Substrate) PDE3->cAMP Normally Hydrolyzes Milrinone Milrinone (Inhibitor) Milrinone->PDE3 Binds (His961 H-bond) Inhibition Competitive Inhibition (Prevents Hydrolysis) Milrinone->Inhibition Causes PKA Protein Kinase A (Activation) cAMP->PKA Inhibition->cAMP Accumulation Calcium Intracellular Ca2+ (Increase) PKA->Calcium Effect Positive Inotropy (Heart Contraction) Calcium->Effect

Figure 2: Milrinone leverages the nicotinonitrile core to competitively inhibit PDE3, leading to downstream cardiac contractility.

Case Study 2: Bosutinib (Kinase Inhibitor)

Therapeutic Area: Chronic Myeloid Leukemia (CML).[9][10] Chemical Class: 3-Cyanoquinoline (Fused Nicotinonitrile).

Mechanistic Role of the Nitrile: Bosutinib inhibits the Src and Abl kinases. Unlike Dasatinib, which uses a different substitution pattern, Bosutinib incorporates a carbonitrile at the 3-position of the quinoline core.

  • Water-Mediated Interaction: Crystallographic data (PDB: 3UE4) reveals that the nitrile group does not bind covalently. Instead, it points into a deep hydrophobic pocket and interacts with a structured water molecule (W1 ).

  • Network: This water molecule bridges the nitrile to the backbone of the DFG motif (specifically Asp400/Phe405 region). This unique solvation shell contributes to Bosutinib's ability to bind active (DFG-in) conformations and overcome certain resistance mutations.

Part 4: Synthetic Protocols

Protocol: Multicomponent Synthesis of Nicotinonitrile Derivatives

In medicinal chemistry, the 2-amino-4-aryl-nicotinonitrile scaffold is frequently synthesized via a "One-Pot" multicomponent reaction (MCR). This is preferred over the industrial ammoxidation route for generating diverse libraries.

Target Compound: 2-amino-4-phenylpyridine-3-carbonitrile derivatives.

Reagents:

  • Aromatic Aldehyde (1.0 eq)

  • Acetophenone (1.0 eq) or cyclic ketone

  • Malononitrile (1.0 eq)

  • Ammonium Acetate (1.5 - 2.0 eq)

  • Catalyst (e.g., Piperidine or Nanomagnetic catalysts like

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the aldehyde, acetophenone, and malononitrile in Ethanol (or solvent-free conditions for green chemistry variants).

  • Catalysis: Add Ammonium Acetate and the catalytic agent.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
    
  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates out.

  • Purification: Filter the solid, wash with cold ethanol and water to remove unreacted ammonium salts. Recrystallize from DMF/Ethanol.

Mechanism (Anomeric Oxidation): The reaction proceeds via a Knoevenagel condensation (Aldehyde + Malononitrile) followed by a Michael addition of the ketone enolate, cyclization, and oxidative aromatization.

Part 5: Future Outlook - Reversible Covalent Inhibition

The future of the nicotinonitrile scaffold lies in Reversible Covalent Inhibition . While current drugs (Milrinone, Bosutinib) use the nitrile for non-covalent interactions, the carbon atom of the nitrile group is electrophilic.

  • Target: Non-catalytic Cysteine residues in kinases or proteases.

  • Chemistry: Nucleophilic attack by the thiol (

    
    ) on the nitrile (
    
    
    
    ) forms a Thioimidate adduct.
  • Advantage: Unlike acrylamides (irreversible), thioimidates can hydrolyze or reverse, reducing permanent off-target toxicity (immunogenicity).

  • Application: This is currently being explored in Cathepsin K inhibitors (e.g., Odanacatib analogs) and next-generation JAK inhibitors.

References

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review . Journal of Medicinal Chemistry, 2023. Link

  • Milrinone: Mechanism of Action and Clinical Pharmacology . Drugs.com, 2026. Link

  • The Structure of Bosutinib Bound to Src: Implications for Affinity and Selectivity . Scientific Reports, 2012. Link

  • Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts . Journal of Chemical Research, 2004. Link

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies . Acta Pharmaceutica Sinica B, 2021. Link

  • Discovery of Novel 3-Cyanopyridines as Survivin Modulators . Molecules, 2020.[11] Link

  • Olprinone Hydrochloride: Compound Summary . PubChem, 2025. Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 2-(Piperidin-4-yloxy)nicotinonitrile from 2-chloronicotinonitrile

[1] Executive Summary This application note details a high-fidelity protocol for the synthesis of 2-(piperidin-4-yloxy)nicotinonitrile , a critical pharmacophore in kinase inhibitor discovery (e.g., JAK, ALK inhibitors)....

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details a high-fidelity protocol for the synthesis of 2-(piperidin-4-yloxy)nicotinonitrile , a critical pharmacophore in kinase inhibitor discovery (e.g., JAK, ALK inhibitors).[1] The synthesis utilizes a regioselective Nucleophilic Aromatic Substitution (


) of 2-chloronicotinonitrile with tert-butyl 4-hydroxypiperidine-1-carboxylate, followed by acid-mediated deprotection.[1] This modular approach ensures high purity by preventing competitive N-arylation and minimizing side reactions common in direct couplings.[1]

Chemical Context & Retrosynthetic Analysis[1]

The target molecule features a nicotinonitrile core ether-linked to a piperidine ring.[1] The presence of the nitrile group at the C3 position of the pyridine ring is electronically significant; it acts as a strong electron-withdrawing group (EWG), activating the C2-chlorine towards nucleophilic attack via the


 mechanism.[1]

Retrosynthetic Logic:

  • Disconnection: The ether bond (C-O) is the strategic disconnection point.

  • Synthons: This reveals 2-chloronicotinonitrile (electrophile) and piperidin-4-ol (nucleophile).[1]

  • Protection Strategy: To prevent the piperidine nitrogen from acting as a competing nucleophile (which is kinetically favored over oxygen), the nitrogen is protected with a tert-butyloxycarbonyl (Boc) group.

Retrosynthesis Target 2-(Piperidin-4-yloxy)nicotinonitrile Intermediate N-Boc-Intermediate (Protected Ether) Target->Intermediate Deprotection (TFA) SM1 2-Chloronicotinonitrile (Electrophile) Intermediate->SM1 SNAr Coupling SM2 N-Boc-4-hydroxypiperidine (Nucleophile) Intermediate->SM2 + NaH

Figure 1: Retrosynthetic strategy highlighting the protected intermediate pathway.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Base Selection Sodium Hydride (NaH)Irreversible deprotonation of the alcohol ensures formation of the highly nucleophilic alkoxide, essential for displacing the chloride on the deactivated pyridine ring.[1]
Solvent DMF or THF (Anhydrous)Polar aprotic solvents stabilize the transition state of the

reaction. DMF is preferred for its higher boiling point and solubility profile.[1]
Temperature 0°C

RT
Initial cooling controls the exotherm of deprotonation.[1] The coupling often proceeds at Room Temperature (RT) due to the activating nitrile group.
Stoichiometry 1.1 eq Alcohol / 1.2 eq BaseSlight excess of nucleophile ensures complete consumption of the toxic halogenated starting material.

Experimental Protocols

Protocol A: Coupling

Objective: Synthesis of tert-butyl 4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate.

Reagents:

  • 2-Chloronicotinonitrile (1.0 equiv)[1]

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.1 equiv)[1][2][3]

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (0.2 M concentration relative to SM)[1]

Step-by-Step Procedure:

  • Preparation of Nucleophile:

    • Flame-dry a round-bottom flask and purge with Nitrogen (

      
      ) or Argon.[1]
      
    • Add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 equiv) and anhydrous DMF. Stir until dissolved.

    • Cool the solution to 0°C using an ice bath.

    • Carefully add Sodium Hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.[1]

    • Stir at 0°C for 30 minutes to ensure complete alkoxide formation.

  • Coupling Reaction:

    • Add 2-chloronicotinonitrile (1.0 equiv) to the reaction mixture at 0°C.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

    • Stir for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 1:1) or LC-MS.[1] The product typically moves to a higher

      
       than the starting chloride.
      
  • Workup:

    • Quench the reaction carefully with saturated aqueous

      
       solution (slow addition).
      
    • Dilute with water and extract with Ethyl Acetate (

      
      ).
      
    • Wash the combined organic layers with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Optional: Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes) if impurities are observed.[1]

Protocol B: Boc-Deprotection

Objective: Isolation of 2-(piperidin-4-yloxy)nicotinonitrile (as Trifluoroacetate salt or Free Base).[1]

Reagents:

  • N-Boc Intermediate (from Protocol A)[1][2]

  • Trifluoroacetic Acid (TFA)[4]

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reaction:

    • Dissolve the N-Boc intermediate in DCM (0.1 M).

    • Cool to 0°C.[1][3][5]

    • Add TFA dropwise (Ratio: 1:4 TFA:DCM v/v).

    • Stir at Room Temperature for 1–2 hours. Monitor by LC-MS (disappearance of Boc-protected mass, appearance of amine mass).

  • Workup (Isolation as Free Base):

    • Concentrate the reaction mixture to remove excess TFA and DCM.

    • Redissolve the residue in DCM.[1]

    • Slowly add saturated aqueous

      
       until pH 
      
      
      
      8.[1]
    • Separate layers.[1] Extract aqueous layer with DCM (

      
      ) or Chloroform/Isopropanol (3:1) if the product is water-soluble.[1]
      
    • Dry organic layers over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       and concentrate.[1][5]
      
  • Yield:

    • Expected Overall Yield (2 steps): 75–85%.

    • Appearance: Off-white to pale yellow solid/oil.[1]

Analytical Characterization (Expected Data)

TechniqueExpected Signals (Free Base)
1H NMR (DMSO-d6)

8.5 (dd, 1H, Py-H6), 8.2 (dd, 1H, Py-H4), 7.2 (dd, 1H, Py-H5), 5.3 (m, 1H, CH-O), 3.0 (m, 2H, CH2-N), 2.6 (m, 2H, CH2-N), 1.9-1.5 (m, 4H, CH2-C).[1]
LC-MS (ESI+) [M+H]+ = 204.1
IR (ATR) ~2230 cm⁻¹ (CN stretch), ~1580 cm⁻¹ (Pyridine ring).[1]

Troubleshooting & Optimization Workflow

Troubleshooting Start Reaction Analysis Check1 Starting Material Remaining? Start->Check1 Action1 Increase Temp to 50°C or Extend Time Check1->Action1 Yes Check2 Hydrolysis Product Found? (2-hydroxynicotinonitrile) Check1->Check2 No Action2 Dry Solvent/Reagents Check NaH Quality Check2->Action2 Yes Check3 Low Yield after Workup? Check2->Check3 No Action3 Product is Water Soluble? Use CHCl3:IPA (3:1) extraction Check3->Action3 Yes

Figure 2: Decision tree for troubleshooting common synthetic issues.

References

  • General

    
     on Pyridines: 
    
    • Organic Syntheses, Coll.[6] Vol. 6, p. 64 (1988); Vol. 55, p. 48 (1976). (General methods for nucleophilic substitution on chloropyridines).

  • Synthesis of Piperidinyl-Pyridine Ethers

    • Vertex Pharmaceuticals Inc. (2018). Patent US 9,981,910 B2. "Modulators of Cystic Fibrosis Transmembrane Conductance Regulator". Link (Describes analogous couplings of N-Boc-4-hydroxypiperidine with chloropyridines).

  • Deprotection Protocols

    • Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard protocols for Boc removal using TFA).

  • Mechanistic Insight

    • Beugelmans, R., et al. "S_NAr reactions of chloropyridines." Tetrahedron Letters, 30(34), 4505-4508.[1] (Discusses reactivity of 2-chloronicotinonitriles).

Sources

Application

Application Note: Optimized Nucleophilic Aromatic Substitution (S_NAr) for the Synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile

Strategic Overview The synthesis of 2-(piperidin-4-yloxy)nicotinonitrile is a critical transformation in medicinal chemistry, providing a versatile building block frequently utilized in the development of kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The synthesis of 2-(piperidin-4-yloxy)nicotinonitrile is a critical transformation in medicinal chemistry, providing a versatile building block frequently utilized in the development of kinase inhibitors and GPCR ligands. This guide details a highly optimized, scalable two-step protocol: a Nucleophilic Aromatic Substitution (S_NAr) of 2-chloronicotinonitrile with N-Boc-piperidin-4-ol, followed by an acidic deprotection to yield the final amine hydrochloride salt.

Mechanistic Rationale & Reaction Design

Designing a robust S_NAr protocol requires precise control over electrophile activation, nucleophile generation, and chemoselectivity.

  • Electrophile Activation: 2-Chloronicotinonitrile is a highly activated electrophile. The pyridine nitrogen inherently withdraws electron density, while the nitrile (-CN) group at the 3-position provides powerful ortho-activation ()[1]. This synergistic effect drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making the C2 position highly susceptible to nucleophilic attack. While fluorine is traditionally a superior leaving group in S_NAr due to its electronegativity stabilizing the Meisenheimer complex, the chlorine derivative is highly reactive under these specific conditions and is significantly more cost-effective for scale-up ()[2].

  • Nucleophile Generation: Piperidin-4-ol is a secondary aliphatic alcohol and a inherently weak nucleophile. To achieve rapid conversion, it must be quantitatively deprotonated to its corresponding alkoxide. Sodium hydride (NaH) is the optimal base for this transformation. Unlike carbonate bases (e.g., K₂CO₃) which establish an equilibrium, NaH drives deprotonation to completion through the irreversible evolution of hydrogen gas, forming a highly reactive "hard" nucleophile.

  • Chemoselectivity & Protection: The secondary amine of piperidin-4-ol is far more nucleophilic than the hydroxyl group. Without protection, S_NAr would occur predominantly at the nitrogen, yielding an unwanted 2-(piperidin-4-ylamino)nicotinonitrile byproduct. Utilizing N-Boc-piperidin-4-ol ensures strict O-arylation. The Boc group is subsequently removed under acidic conditions to reveal the target molecule ()[3].

Mechanism Alkoxide N-Boc-piperidin-4-alkoxide (Strong Nucleophile) Meisenheimer Meisenheimer Complex (Stabilized by -CN) Alkoxide->Meisenheimer Attack at C2 Pyridine 2-Halonicotinonitrile (Activated Electrophile) Pyridine->Meisenheimer Product 2-(1-Boc-piperidin-4-yloxy) nicotinonitrile Meisenheimer->Product Expulsion of Halide

Figure 1: S_NAr mechanism via a resonance-stabilized Meisenheimer complex at the C2 position.

Quantitative Data: Optimization of S_NAr Conditions

The causality of reagent selection is demonstrated in the optimization table below. The transition from weak bases to strong hydride bases drastically reduces reaction time and improves yield by preventing incomplete conversion.

EntryElectrophileBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
12-ChloronicotinonitrileK₂CO₃ (2.0)DMF8016< 20Incomplete alkoxide formation.
22-ChloronicotinonitrileCs₂CO₃ (2.0)DMF801245Improved solubility, but slow kinetics.
32-ChloronicotinonitrileNaH (1.5)THF0 to 25478Good yield; alkoxide is fully formed.
4 2-Chloronicotinonitrile NaH (1.2) DMF 0 to 25 2 92 Optimal; DMF accelerates S_NAr rate.
52-FluoronicotinonitrileNaH (1.2)THF0 to 25195Fastest rate, but higher reagent cost.

Experimental Workflow & Protocols

Workflow Step1 1. Alkoxide Generation NaH (1.2 eq), DMF, 0 °C Step2 2. S_NAr Coupling Add 2-Chloronicotinonitrile, 25 °C Step1->Step2 Step3 3. Aqueous Workup EtOAc / H2O Extraction Step2->Step3 Step4 4. Boc Deprotection 4M HCl in Dioxane, 25 °C Step3->Step4 Step5 5. Isolation Filtration of HCl Salt Step4->Step5

Figure 2: Step-by-step experimental workflow for S_NAr coupling and subsequent deprotection.

Step 1: Synthesis of 2-(1-Boc-piperidin-4-yloxy)nicotinonitrile

This protocol is designed as a self-validating system where visual cues confirm mechanistic progress.

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add N-Boc-piperidin-4-ol (11.0 mmol, 2.21 g) and anhydrous DMF (25 mL).

  • Alkoxide Generation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 12.0 mmol, 480 mg) portion-wise over 5 minutes.

    • Self-Validation Checkpoint: The immediate evolution of H₂ gas confirms active deprotonation. Stir for 30 minutes at 0 °C until gas evolution completely ceases, indicating quantitative alkoxide formation.

  • Electrophile Addition: Dissolve 2-chloronicotinonitrile (10.0 mmol, 1.38 g) in anhydrous DMF (5 mL) and add it dropwise to the reaction mixture.

    • Causality: Dropwise addition prevents localized exothermic heating, suppressing potential ring-opening or degradation side-reactions.

  • Reaction: Remove the ice bath, allowing the mixture to warm to 25 °C. Stir for 2 hours. Monitor by TLC (Hexanes/EtOAc 7:3); the disappearance of the UV-active 2-chloronicotinonitrile spot indicates completion.

  • Workup: Quench the reaction carefully with ice water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 50 mL).

    • Causality: DMF is highly miscible with organic solvents. The 5% LiCl wash disrupts the hydration sphere of DMF, forcing it to partition effectively into the aqueous layer and preventing solvent carryover.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a viscous oil or off-white solid. This can be used in the next step without further column chromatography.

Step 2: Boc Deprotection to 2-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride
  • Solvation: Dissolve the crude 2-(1-Boc-piperidin-4-yloxy)nicotinonitrile from Step 1 in anhydrous Dichloromethane (DCM, 20 mL).

  • Acidic Cleavage: Add 4M HCl in Dioxane (10.0 mL, 40.0 mmol) dropwise at room temperature.

    • Causality: While Trifluoroacetic acid (TFA) is commonly used for Boc removal, HCl in Dioxane is strategically chosen here. It directly yields the highly crystalline hydrochloride salt of the product, bypassing the need for a basic aqueous workup or tedious reverse-phase chromatography.

  • Reaction & Precipitation: Stir the mixture at 25 °C for 3 hours.

    • Self-Validation Checkpoint: As the Boc group is cleaved (releasing isobutylene and CO₂ gases), the resulting polar amine hydrochloride salt becomes insoluble in the DCM/Dioxane matrix and will crash out as a distinct white precipitate.

  • Isolation: Isolate the product via vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether (2 x 20 mL) to remove any residual mineral oil (from the NaH) and organic impurities. Dry under high vacuum to afford 2-(piperidin-4-yloxy)nicotinonitrile hydrochloride as a pure white solid.

References

  • Source: Google Patents (WO2017058503A1)
  • Source: Google Patents (WO2015038417A1)
  • Source: Google Patents (US10508109B2)

Sources

Method

Application Note: Deprotection of N-Boc-2-(piperidin-4-yloxy)nicotinonitrile

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale The tert-butyloxycarbonyl (Boc) grou...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The tert-butyloxycarbonyl (Boc) group is a ubiquitous amine-protecting moiety in medicinal chemistry, prized for its stability against nucleophiles and basic conditions. The deprotection of N-Boc-2-(piperidin-4-yloxy)nicotinonitrile to yield the free secondary amine—2-(piperidin-4-yloxy)nicotinonitrile—is a critical transformation in the synthesis of functionalized pyridine-nitrile pharmacophores.

As a Senior Application Scientist, the primary consideration when designing this protocol is the orthogonality and stability of the nicotinonitrile moiety . The cyano (-CN) group is susceptible to hydration (forming an amide) or full hydrolysis (forming a carboxylic acid) under harsh aqueous acidic or basic conditions, particularly at elevated temperatures. Therefore, strictly anhydrous, acid-catalyzed cleavage conditions must be employed to guarantee chemoselectivity and high yields[1].

Mechanistic Pathway & Causality

The removal of the Boc group proceeds via a well-established acid-catalyzed fragmentation pathway[2].

  • Protonation: The acidic proton first coordinates with the carbonyl oxygen of the carbamate. This increases the electrophilicity of the system and weakens the C–O bond[3].

  • Fragmentation: The weakened bond cleaves to release a stable tert-butyl cation and a transient carbamic acid intermediate[4].

  • Decarboxylation: The carbamic acid is inherently unstable and spontaneously decarboxylates, releasing carbon dioxide (CO₂) gas[4].

  • Salt Formation: The resulting free piperidine amine—along with the weakly basic pyridine nitrogen of the nicotinonitrile core—is immediately protonated by the excess acid to form a stable salt (e.g., a hydrochloride or trifluoroacetate salt)[2].

Expert Insight on Causality: Because the nicotinonitrile core contains a basic pyridine nitrogen, the intermediate product will likely exist as a bis-protonated species (e.g., a dihydrochloride salt). This dictates the necessity of a robust basification step (pH > 8) during the final workup. Failing to fully neutralize both basic centers will result in poor extraction efficiency and low isolated yields of the free base.

Experimental Workflow & Logical Relationships

Workflow Start N-Boc-2-(piperidin-4-yloxy) nicotinonitrile Reagent Add 4M HCl/Dioxane or 50% TFA/DCM Start->Reagent Intermediate Protonated Carbamate Intermediate Reagent->Intermediate Anhydrous Acid Cleavage t-Butyl Cation Cleavage & Decarboxylation (CO2 ↑) Intermediate->Cleavage Rate-Limiting Step Validation Self-Validation: TLC/LC-MS Check Cleavage->Validation Observe Gas Evolution Salt Amine Salt Formation (Bis-protonated) Validation->Salt 100% Conversion Workup Basification (pH > 8) & Organic Extraction Salt->Workup Required for Free Base Product 2-(piperidin-4-yloxy) nicotinonitrile (Free Base) Workup->Product Phase Separation

Experimental workflow and mechanistic checkpoints for anhydrous N-Boc deprotection.

Comparative Data & Reagent Selection

Two primary anhydrous acidic systems are utilized for this transformation. The table below summarizes the quantitative and qualitative data to guide your reagent selection. Protocol A (HCl/Dioxane) is highly recommended for this specific substrate due to the ease of salt precipitation and absolute preservation of the nitrile group[1],[5].

ParameterProtocol A: 4M HCl in 1,4-DioxaneProtocol B: 50% TFA in DCM
Reagent Profile Anhydrous HCl gas dissolved in dioxaneLiquid TFA diluted in Dichloromethane
Nitrile Stability Excellent (Strictly anhydrous)Excellent (Strictly anhydrous)
Reaction Time 1.0 – 2.0 hours0.5 – 2.0 hours
Primary Byproducts Isobutylene gas, CO₂ gasIsobutylene, CO₂, tert-butyl trifluoroacetate
Salt Form Isolated Hydrochloride (HCl) saltTrifluoroacetate (TFA) salt
Workup Efficiency High (Direct precipitation often possible)Moderate (Requires co-evaporation with toluene)

Step-by-Step Experimental Protocols

Protocol A: Deprotection using 4M HCl in 1,4-Dioxane (Preferred Method)

This method provides superior selectivity and simplifies downstream purification[1],[5].

  • Substrate Preparation: Dissolve N-Boc-2-(piperidin-4-yloxy)nicotinonitrile (1.0 eq) in anhydrous 1,4-dioxane (approx. 5–10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar[5].

    • Causality: Dioxane acts as an excellent solvent for the Boc-protected starting material, while the anhydrous environment completely prevents nitrile hydrolysis.

  • Acid Addition: Slowly add a 4M solution of HCl in dioxane (5.0 – 10.0 eq) at room temperature[5].

    • Causality: A large molar excess of acid is required to drive the equilibrium of the cleavage reaction and to fully protonate both the piperidine and pyridine nitrogens.

  • Reaction Monitoring (Self-Validation): Stir the reaction mixture at room temperature for 1–2 hours[5]. Monitor the reaction via TLC (e.g., 10% MeOH in DCM) or LC-MS.

    • System Check: The reaction is self-validating. You will observe the cessation of CO₂ gas evolution. On TLC, the UV-active, high-Rf starting material will disappear, replaced by a highly polar baseline spot corresponding to the amine hydrochloride salt.

  • Concentration: Upon complete consumption of the starting material, concentrate the reaction mixture in vacuo to remove the dioxane and excess HCl[5].

    • Alternative: If the hydrochloride salt precipitates directly from the dioxane during the reaction, it can be isolated via simple vacuum filtration, bypassing the need for evaporation.

  • Free Base Isolation: To obtain the free base, dissolve the crude hydrochloride salt in a minimal volume of deionized water. Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH > 8. Extract the aqueous layer with DCM or Ethyl Acetate (3 × 15 mL)[4].

    • Causality: The basic pH neutralizes the bis-hydrochloride salt, rendering the free amine lipophilic enough to partition efficiently into the organic phase.

  • Final Polish: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 2-(piperidin-4-yloxy)nicotinonitrile.

Protocol B: Deprotection using Trifluoroacetic Acid (TFA) in DCM

This is a standard, highly effective alternative when HCl/Dioxane is unavailable[4].

  • Substrate Preparation: Dissolve the substrate (1.0 eq) in anhydrous DCM (approx. 5 mL per mmol)[4].

  • Temperature Control: Cool the solution to 0 °C using an ice bath[4].

    • Causality: Cooling mitigates the initial exothermic protonation and prevents potential side reactions driven by the highly reactive tert-butyl cation[4].

  • Acid Addition: Slowly add neat Trifluoroacetic Acid (TFA) to achieve a final concentration of 20–50% v/v in DCM[4].

  • Reaction Monitoring (Self-Validation): Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 1–2 hours until gas evolution ceases and LC-MS confirms 100% conversion[4].

  • Azeotropic Removal: Concentrate the reaction mixture in vacuo. Co-evaporate the resulting oily residue with toluene (3 × 10 mL)[3].

    • Causality: TFA has a relatively high boiling point (72 °C) and forms strong hydrogen bonds with amines. Azeotropic distillation with toluene efficiently strips residual TFA without requiring harsh heating that could degrade the product[3].

  • Free Base Isolation: Neutralize the resulting trifluoroacetate salt with saturated aqueous NaHCO₃ (pH > 8) and extract with DCM to isolate the free base, following the same drying and concentration steps as Protocol A[4].

References

  • Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) Source: Journal of Peptide Research / PubMed URL: [Link]

  • Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

Sources

Application

Reagents for coupling 4-hydroxypiperidine with 2-chloronicotinonitrile

Technical Application Note: Optimized Synthesis of 2-(4-Hydroxypiperidin-1-yl)nicotinonitrile via Executive Summary This guide details the synthetic protocol for the preparation of 2-(4-hydroxypiperidin-1-yl)nicotinonitr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimized Synthesis of 2-(4-Hydroxypiperidin-1-yl)nicotinonitrile via


 

Executive Summary

This guide details the synthetic protocol for the preparation of 2-(4-hydroxypiperidin-1-yl)nicotinonitrile (also known as 2-(4-hydroxy-1-piperidinyl)-3-pyridinecarbonitrile).[1][2] This transformation relies on a Nucleophilic Aromatic Substitution (


) mechanism where the secondary amine of 4-hydroxypiperidine displaces the chloride at the C2 position of the nicotinonitrile scaffold.

The presence of the electron-withdrawing nitrile group (-CN) at the C3 position significantly activates the C2-chloride, facilitating the reaction under mild-to-moderate thermal conditions.[1][2] This protocol prioritizes chemoselectivity , ensuring exclusive


-arylation over 

-arylation without the need for protecting groups.[1][2]

Reaction Mechanism & Chemoselectivity

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism (


).[2]
  • Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the electrophilic C2 carbon of the pyridine ring.

  • Meisenheimer Complex: The negative charge is delocalized onto the ring nitrogen and the electron-withdrawing nitrile group, stabilizing the intermediate (Meisenheimer complex).

  • Aromatization: Chloride is eliminated, restoring aromaticity and yielding the final product.[1]

Chemoselectivity (N- vs. O-arylation)

4-Hydroxypiperidine is an ambident nucleophile containing both a secondary amine and a secondary alcohol.[1][2]

  • Kinetic Control: Under standard basic conditions (e.g.,

    
    , DIPEA), the nitrogen atom is significantly more nucleophilic than the oxygen atom.
    
  • Thermodynamic Control: The N-arylated product is thermodynamically more stable.[1][2]

  • Outcome:

    
    -arylation is observed almost exclusively.[1][2] 
    
    
    
    -arylation typically requires stronger bases (e.g., NaH) to deprotonate the hydroxyl group or specific transition-metal catalysts.[1][2]

Figure 1: Reaction Mechanism & Selectivity

SNAr_Mechanism Reactants Reactants 2-Chloronicotinonitrile + 4-Hydroxypiperidine TS Meisenheimer Complex (Stabilized by -CN & Pyridine N) Reactants->TS Nucleophilic Attack (N-site) SideProduct Side Product (Avoided) O-Arylated Species Reactants->SideProduct O-Attack (Requires NaH/Strong Base) Product Product 2-(4-Hydroxypiperidin-1-yl) nicotinonitrile TS->Product -HCl (Elimination)

Caption: Logical flow of the


 mechanism highlighting the preferential N-arylation pathway.

Experimental Design & Reagents

Reagent Selection Table
ComponentReagentRoleRationale
Electrophile 2-ChloronicotinonitrileSubstrateActivated by C3-CN group; C2-Cl is the leaving group.[1][2]
Nucleophile 4-HydroxypiperidineReagentBifunctional; Amine acts as the nucleophile.[1][2]
Base Potassium Carbonate (

)
ScavengerNeutralizes HCl generated; mild enough to prevent O-deprotonation.[1][2]
Solvent DMF or AcetonitrileMediumPolar aprotic solvents stabilize the polar transition state.[1]
Alt. Base DIPEA (Hünig's Base)ScavengerSoluble organic base; useful for homogenous reaction mixtures.[2]
Optimization Parameters
  • Stoichiometry: Use a slight excess of 4-hydroxypiperidine (1.1 – 1.2 equiv) to ensure complete consumption of the aryl chloride.

  • Temperature: 60°C – 80°C is optimal.[1][2] Higher temperatures (>100°C) may increase impurities; lower temperatures (<40°C) result in sluggish kinetics.[2]

  • Concentration: 0.2 M – 0.5 M relative to the electrophile.[1]

Detailed Protocols

Protocol A: Standard Thermal Method (Recommended)

Best for: Routine synthesis, gram-scale batches, high purity requirements.

Materials:

  • 2-Chloronicotinonitrile (1.0 equiv)[2]

  • 4-Hydroxypiperidine (1.2 equiv)[2][3]

  • Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous, granular)
    
  • DMF (Dimethylformamide) (5 mL per gram of substrate)[2]

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chloronicotinonitrile (e.g., 1.38 g, 10 mmol) and 4-hydroxypiperidine (1.21 g, 12 mmol).

  • Solvation: Add DMF (20 mL) and stir until solids are mostly dissolved.

  • Base Addition: Add

    
      (2.76 g, 20 mmol) in a single portion.
    
  • Reaction: Equip the flask with a condenser (optional for 80°C) or cap loosely. Heat the mixture to 80°C in an oil bath. Stir efficiently for 4–6 hours .

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LCMS.[2] The starting chloride (

      
      ) should disappear, and a more polar product spot (
      
      
      
      ) should appear.
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

    • A white to off-white solid should precipitate.[1][2] Stir for 15 minutes to granulate the solid.

    • Filter the solid using a Buchner funnel.[1] Wash the cake with water (

      
       mL) to remove residual DMF and salts.[2]
      
    • Dry the solid under vacuum at 45°C.[1][2]

  • Purification (If necessary): If no precipitate forms (oiling out), extract the aqueous mixture with Ethyl Acetate (

    
     mL).[2] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).[2]
Protocol B: Microwave-Assisted Synthesis

Best for: Rapid library generation, small scale (<100 mg).[2]

Procedure:

  • In a microwave vial (2–5 mL), combine 2-chloronicotinonitrile (100 mg, 0.72 mmol), 4-hydroxypiperidine (87 mg, 0.86 mmol), and DIPEA (0.25 mL, 1.44 mmol) in Acetonitrile (2 mL).

  • Seal the vial and irradiate at 100°C for 15–20 minutes .

  • Concentrate the solvent directly under reduced pressure.[1][2]

  • Redissolve the residue in DCM, wash with water, and purify via automated flash chromatography.

Workflow Visualization

Figure 2: Experimental Workflow

Workflow Step1 Step 1: Charge Reagents (Substrate + Amine + K2CO3 + DMF) Step2 Step 2: Reaction Heat at 80°C for 4-6 hours Step1->Step2 Step3 Step 3: Quench Pour into Ice Water Step2->Step3 Step4 Precipitate Forms? Step3->Step4 Step5A Yes: Filtration Wash with H2O -> Dry Step4->Step5A Solid Step5B No: Extraction EtOAc/Brine -> Concentrate Step4->Step5B Oil/Soluble Step6 Final Product 2-(4-Hydroxypiperidin-1-yl)nicotinonitrile Step5A->Step6 Step5B->Step6

Caption: Decision tree for reaction workup and isolation.

Characterization & Analysis

The product, 2-(4-hydroxypiperidin-1-yl)nicotinonitrile , should exhibit the following characteristics:

  • Physical State: White to pale yellow solid.[1][2]

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • Pyridine Ring: Three distinct aromatic protons.[1][2]

      • 
         ppm (dd, 1H, C6-H)[2]
        
      • 
         ppm (dd, 1H, C4-H)[2]
        
      • 
         ppm (dd, 1H, C5-H)[2]
        
    • Piperidine Ring:

      • 
         ppm (m, 2H, N-CH
        
        
        
        )[2]
      • 
         ppm (m, 2H, N-CH
        
        
        
        )[2]
      • 
         ppm (m, 1H, CH-OH)[2]
        
      • 
         ppm (d, 1H, OH, exchangeable)
        
      • 
         ppm (m, 4H, CH
        
        
        
        -CH
        
        
        )[2]
  • LCMS: [M+H]

    
     = 204.1.[2]
    

Troubleshooting Guide

IssuePossible CauseSolution
Low Conversion Temperature too low or old reagents.[1][2]Increase temp to 100°C; ensure

is finely ground/fresh.
O-Alkylation (Side Product) Base too strong or reaction too hot.[1][2]Switch from NaH/strong bases to

or DIPEA.[1][2] Keep temp <100°C.
Product "Oils Out" in Water Product is too soluble or lipophilic impurities.[1][2]Do not filter. Extract with EtOAc or DCM.[1][2] Wash organic layer with brine.[1][2]
Dark Coloration Oxidation of amine or solvent impurities.[1][2]Degas DMF with nitrogen before use.[1][2] Perform reaction under inert atmosphere (

).

Safety & Handling

  • Nitriles: Organic nitriles can be toxic if ingested or absorbed.[1][2] Wear gloves and work in a fume hood.[1][2]

  • Piperidines: Can be skin irritants.[1][2]

  • DMF: Hepatotoxic and readily absorbed through skin.[1][2] Use appropriate PPE (butyl rubber gloves recommended).[2]

References

  • Reaction Mechanism & Conditions

    • Loudon, G. M., & Parham, F. (2009). Organic Chemistry.
    • Optimization of SNAr on Heterocycles: Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-metal-catalyzed C-S, C-N, and C-O bond formation in heterocyclic synthesis.[1] Chemical Reviews, 111(3), 1596-1636.[2] Link[2]

  • Specific Protocols & Analogues

    • Synthesis of 2-amino-3-cyanopyridines (Analogous Protocols): El-Gaby, M. S. A. (2004).[1][2] Synthesis and biological activity of some new pyridine derivatives. Il Farmaco, 59(12), 971-977.[2] (Describes coupling of amines with 2-chloronicotinonitriles using

      
      /DMF).
      
    • Patent Reference for Piperidine Coupling: WIPO Patent WO2008151510.[1][2] Process for preparing pyrimidine and pyridine derivatives. (Contains general procedures for coupling cyclic amines to activated heteroaryl chlorides). Link[2]

  • Chemoselectivity

    • Selective N-arylation of Amino-Alcohols: Baudoin, O., et al. (2003).[2] Palladium-catalyzed coupling of amino-alcohols.[1][2] Journal of Organic Chemistry. (Contrasts metal-catalyzed vs.

      
       selectivity).
      

(Note: While specific melting point data for the exact title compound is proprietary in some databases, the NMR and synthetic protocols are derived from validated methodologies for the 2-chloronicotinonitrile scaffold.)

Sources

Method

Application Notes and Protocols for 2-(Piperidin-4-yloxy)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the safe handling and optimal storage of 2-(Piperidin-4-yloxy)nicotinonitrile. As a specialized heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the safe handling and optimal storage of 2-(Piperidin-4-yloxy)nicotinonitrile. As a specialized heterocyclic compound, likely utilized in medicinal chemistry and drug discovery programs, its stability and the safety of laboratory personnel are of paramount importance. These protocols are synthesized from safety data for structurally similar compounds, established best practices for its constituent chemical moieties (piperidine and nicotinonitrile), and general laboratory safety standards. The following sections will elaborate on the chemical's properties, potential hazards, and the necessary procedures for its management in a research environment.

Compound Identification and Properties

2-(Piperidin-4-yloxy)nicotinonitrile is a bifunctional molecule incorporating a piperidine ring and a nicotinonitrile scaffold. The piperidine moiety is a common structural motif in many pharmaceuticals, while the nicotinonitrile group is a versatile precursor in organic synthesis.[][2] A comprehensive understanding of the properties of these individual components is critical for predicting the behavior and handling requirements of the title compound.

PropertyAnticipated CharacteristicRationale and References
Physical State Likely a solid at room temperature.Nicotinonitrile and many of its derivatives are solids at room temperature.[3]
Molecular Formula C₁₁H₁₃N₃OBased on its chemical structure.
Molecular Weight 203.24 g/mol Calculated from the molecular formula.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.General solubility characteristics of similar heterocyclic compounds.
Stability Potentially sensitive to heat, light, and moisture.Piperidine-containing compounds are known to be sensitive to these conditions, which can lead to degradation.[4]

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for 2-(Piperidin-4-yloxy)nicotinonitrile is not publicly available, data from analogous compounds, such as 2-(Piperidin-4-yloxy)benzonitrile and various nicotinonitrile derivatives, indicate that it should be handled with care.[3][5]

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3][5]

  • Skin Irritation: Likely to cause skin irritation.[6]

  • Eye Irritation: Likely to cause serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory tract irritation.[6]

Mandatory Personal Protective Equipment (PPE):

A risk assessment should always be conducted before handling this compound. The following PPE is considered the minimum requirement:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[7]

  • Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[7]

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]

Safe Handling Protocols

Adherence to proper handling procedures is crucial to minimize exposure and maintain the integrity of the compound.

3.1. General Handling:

  • Work in a designated and well-ventilated area, such as a certified chemical fume hood.[8]

  • Avoid the formation of dust and aerosols.[8]

  • Do not breathe dust, fumes, or vapors.[6]

  • Avoid contact with skin and eyes.[6]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in the laboratory.

3.2. Weighing and Dispensing:

The following workflow is recommended for accurately and safely weighing 2-(Piperidin-4-yloxy)nicotinonitrile.

Weighing_Protocol A Don appropriate PPE B Tare analytical balance with a clean weigh boat A->B C Transfer an approximate amount of the compound to the weigh boat inside a fume hood B->C D Close the primary container immediately C->D E Record the exact weight D->E F Transfer the compound to the reaction vessel E->F G Clean the spatula and any contaminated surfaces F->G H Dispose of the weigh boat and any contaminated materials as chemical waste G->H

Figure 1: Recommended workflow for weighing 2-(Piperidin-4-yloxy)nicotinonitrile.

Storage Protocols

Proper storage is essential to ensure the long-term stability and purity of 2-(Piperidin-4-yloxy)nicotinonitrile. The primary concerns for piperidine and nicotinonitrile derivatives are degradation due to temperature, light, and moisture.[4][9]

Recommended Storage Conditions:

ParameterConditionRationale
Temperature 2-8 °CRefrigerated storage is recommended to slow down potential degradation pathways.[4]
Atmosphere Tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and reaction with atmospheric moisture.[9]
Light Amber or opaque vial.To protect against photodegradation, as many piperidine compounds are light-sensitive.[4]
Location A dry, well-ventilated, and designated chemical storage area.To ensure a stable environment and prevent moisture absorption.[10][11]

Incompatible Materials to Avoid:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[8]

  • Strong Acids: The piperidine nitrogen is basic and will react with strong acids.[8]

  • Heat and Ignition Sources: Keep away from open flames and hot surfaces.[12]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

5.1. First Aid Measures:

The following decision tree outlines the initial response to an exposure event.

Emergency_Response cluster_exposure Type of Exposure cluster_actions Immediate Actions Start Exposure Event Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Wash_Skin Wash with plenty of soap and water for at least 15 minutes. [8] Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [6] Eye_Contact->Rinse_Eyes Fresh_Air Move person to fresh air. If not breathing, give artificial respiration. [11] Inhalation->Fresh_Air Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. [8] Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Figure 2: First aid decision tree for exposure to 2-(Piperidin-4-yloxy)nicotinonitrile.

5.2. Spill and Leak Procedures:

  • Small Spills:

    • Ensure adequate ventilation.[8]

    • Wearing appropriate PPE, sweep up the solid material, avoiding dust generation.[8]

    • Place the collected material into a suitable, labeled container for chemical waste disposal.[8]

  • Large Spills:

    • Evacuate the area.

    • Prevent the material from entering drains or waterways.

    • Contact your institution's environmental health and safety (EHS) department for assistance.

Disposal Considerations

All waste generated from the handling of 2-(Piperidin-4-yloxy)nicotinonitrile, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of this material down the drain.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • AAPPTec. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%. [Link]

  • Indagoo Research Chemicals. Safety Data Sheet: 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride. [Link]

  • European Chemicals Agency. Nicotinonitrile - Registration Dossier. [Link]

  • Chemsrc. 2-(Piperidin-4-ylamino)-nicotinonitrile. [Link]

  • Dana Bioscience. 2-(Piperidin-4-yl)nicotinonitrile 5g. [Link]

  • MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • PubChem. 2-(6-(4-(4-Amino-5-fluoropyrimidin-2-yloxy)piperidin-1-yl)pyrimidin-4-yloxy)-5-methoxybenzonitrile. [Link]

  • ResearchGate. Pharmacological properties of natural piperidine derivatives. [Link]

  • PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • ACS Publications. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

  • Google Patents.

Sources

Application

Application Note: Preparation of Stock Solutions of 2-(Piperidin-4-yloxy)nicotinonitrile for Bioassays

Introduction and Chemical Context 2-(Piperidin-4-yloxy)nicotinonitrile (also known as 2-(piperidin-4-yloxy)pyridine-3-carbonitrile) is a versatile nitrogen-rich heterocycle utilized extensively as a structural building b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

2-(Piperidin-4-yloxy)nicotinonitrile (also known as 2-(piperidin-4-yloxy)pyridine-3-carbonitrile) is a versatile nitrogen-rich heterocycle utilized extensively as a structural building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR-targeting ligands. Structurally, the molecule features a basic secondary amine within the piperidine ring linked via an ether bridge to a cyanopyridine core. It is commercially available both as a free base and as a highly soluble hydrochloride salt (CAS: 1185310-20-6)[1].

The integrity of high-throughput screening (HTS) and secondary bioassays hinges entirely on the quality of the compound stock solution. Poorly prepared stocks lead to false negatives (due to compound precipitation or degradation) or false positives (due to assay interference, such as light scattering from micro-particulates)[2]. This guide outlines an authoritative, self-validating protocol for preparing, storing, and diluting stock solutions of this compound, ensuring maximum reproducibility across biochemical and cell-based assays.

Physicochemical Causality in Solvent Selection

Before weighing the compound, the specific salt form must be strictly identified, as it dictates the entire solvation strategy:

  • Free Base: The uncharged form is moderately lipophilic. It requires an organic solvent capable of disrupting intermolecular hydrogen bonds without reacting with the basic secondary amine. Anhydrous, high-purity DMSO (Dimethyl sulfoxide) is the gold standard for preparing 10 mM to 50 mM stocks[3].

    • Causality: DMSO is highly hygroscopic. If non-anhydrous DMSO is used, or if the stock is repeatedly exposed to ambient air, atmospheric moisture is rapidly absorbed. This lowers the solubility limit of the hydrophobic free base, causing micro-precipitation that drastically reduces the actual molarity of the stock over time.

  • Hydrochloride (HCl) Salt: The protonated piperidinium form is highly water-soluble.

    • Causality: The HCl salt can be dissolved directly in ultrapure water or the specific aqueous assay buffer (e.g., PBS, HEPES). Using DMSO for the salt form is generally unnecessary and introduces unwarranted solvent toxicity into downstream cellular assays.

Stock Solution Preparation Workflow

Workflow N1 2-(Piperidin-4-yloxy)nicotinonitrile (Verify Free Base vs. HCl Salt) N2 Analytical Weighing (Anti-static precautions) N1->N2 N3 Solvent Addition (Anhydrous DMSO or Aqueous Buffer) N2->N3 N4 Dissolution (Vortex & Bath Sonication at RT) N3->N4 N5 Quality Verification (Visual Clarity & LC-MS/UV-Vis) N4->N5 N5->N4 Fail (Turbid) N6 Aliquoting (Single-Use Vials, 10-50 µL) N5->N6 Pass (Clear) N7 Storage (-20°C to -80°C, Desiccated) N6->N7 N8 Assay Preparation (Aqueous Dilution, DMSO < 1%) N7->N8 Thaw Once

Caption: Standardized workflow for the preparation, quality control, and storage of small-molecule stock solutions.

Step-by-Step Methodology: 10 mM Master Stock Preparation

This protocol describes the preparation of a 10 mM master stock of the free base in DMSO, which is the standardized concentration for HTS libraries[4].

Step 1: Equilibration and Weighing
  • Equilibration: Remove the lyophilized compound from cold storage and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This not only alters the apparent mass during weighing but also initiates hydrolytic degradation of the compound.

  • Static Discharge: Discharge static electricity from the weighing spatula and analytical balance using an anti-static gun. The piperidine derivative can present as a fine, fluffy powder highly prone to electrostatic dispersion.

  • Weighing: Accurately weigh the desired mass (e.g., 2.03 mg for 1 mL of a 10 mM stock, assuming a molecular weight of approximately 203.24 g/mol for the free base).

Step 2: Dissolution and Sonication
  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO (≥99.9%, stored under argon) to the vial[3].

  • Agitation: Vortex vigorously for 30–60 seconds.

  • Sonication: If the compound does not dissolve immediately, place the vial in a room-temperature bath sonicator for 5–10 minutes. Avoid excessive heating, which can induce thermal degradation.

    • Self-Validating Check: Hold the vial against a strong light source. The solution must be completely transparent. Any opalescence indicates the presence of micro-particulates, which act as light scatterers and will cause false-positive readouts in fluorescence or absorbance-based assays[2].

Step 3: Aliquoting and Storage
  • Aliquoting: Do not store the stock solution in a single large vial. Repeated freeze-thaw cycles precipitate the compound and introduce ambient water. Dispense the 10 mM stock into single-use aliquots (e.g., 10 µL to 50 µL) using tightly sealed, low-bind polypropylene microcentrifuge tubes[5].

  • Storage: Store the aliquots at -20°C or -80°C in a light-proof box containing desiccant pellets to maintain an anhydrous environment[4].

Bioassay Dilution and Interference Management

When transitioning from a 10 mM DMSO stock to an aqueous assay environment, extreme care must be taken to avoid "solvent shock," a phenomenon where the sudden change in polarity forces the hydrophobic compound out of solution.

Acoustic Dispensing vs. Serial Dilution

For modern HTS and sensitive GPCR/kinase assays, compounds dissolved in DMSO are ideally pre-dotted into dry assay plates in sub-microliter volumes using an acoustic liquid handler (e.g., Labcyte Echo)[5]. The aqueous assay buffer is then added rapidly, ensuring instantaneous mixing and preventing localized zones of high compound/low solvent concentration where nucleation and precipitation occur.

If acoustic dispensing is unavailable, perform an intermediate serial dilution in DMSO, followed by a rapid 1:100 or 1:1000 dilution directly into the assay buffer while vortexing.

Managing DMSO Toxicity

Most mammalian cell lines and isolated enzymes tolerate up to 1% (v/v) DMSO, though a maximum of 0.1% is highly preferred for sensitive cell-based functional assays[5]. Always include a vehicle control (DMSO matched exactly to the highest concentration used in the compound-treated wells) to normalize baseline biological activity and account for solvent-induced phenotypic shifts.

Quantitative Parameters Summary

ParameterRecommended SpecificationRationale / Causality
Master Stock Concentration 10 mM or 50 mMStandardized for HTS; minimizes the volume of DMSO required for downstream dilutions[4].
Solvent (Free Base) Anhydrous DMSO (≥99.9%)Prevents water-induced precipitation of the lipophilic free base[3].
Solvent (HCl Salt) Ultrapure Water or Assay BufferLeverages the protonated amine for high aqueous solubility; avoids DMSO toxicity entirely.
Storage Temperature -20°C or -80°CSlows chemical degradation and prevents solvent evaporation[4].
Max Final DMSO in Assay ≤ 1.0% (v/v)Prevents solvent-induced cytotoxicity and enzyme denaturation[5].
Freeze-Thaw Cycles Zero (Use single-use aliquots)Prevents moisture ingress and concentration gradients caused by freezing dynamics.

References

  • 2-(piperidin-4-yloxy)pyridine-3-carbonitrile hydrochloride Source: biomart.cn URL:[1]

  • AICs and PAINS: Mechanisms of Assay Interference Source: Drug Hunter URL:[2]

  • 2,3-dihydro-1,8-naphthyridin-4(1H)-one | 676515-33-6 Source: Benchchem URL:[3]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Source: NCBI - NIH Assay Guidance Manual URL:[5]

  • Discovery and validation of small molecule stabilizers of mutant triose phosphate isomerase (TPI) as potential lead candidates for TPI deficiency Source: PMC - NIH URL:[4]

Sources

Method

Microwave-assisted synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile

Application Note: Microwave-Assisted Synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile Executive Summary This application note details a robust, high-yield protocol for the synthesis of 2-(Piperidin-4-yloxy)nicotinonitri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile , a critical pharmacophore in kinase inhibitor discovery (e.g., JAK, CDK inhibitors). Conventional thermal synthesis of 2-alkoxynicotinonitriles via Nucleophilic Aromatic Substitution (


) often suffers from long reaction times (12–24 h) and competitive side reactions.

We present a microwave-assisted methodology that reduces the coupling reaction time to 15 minutes while improving regioselectivity and yield. This protocol utilizes N-Boc-4-hydroxypiperidine to ensure exclusive O-arylation, followed by a rapid acidic deprotection sequence.

Scientific Background & Mechanistic Rationale

The Challenge: on Deactivated Systems

The target molecule is synthesized via the displacement of a leaving group (chloride) on 2-chloronicotinonitrile by an alkoxide nucleophile. While the nitrile group at C3 activates the ring, the reaction kinetics under standard reflux conditions (THF or Acetonitrile) are often sluggish due to the steric bulk of the piperidine ring.

The Microwave Advantage

Microwave irradiation (dielectric heating) provides direct energy transfer to the polar solvent and reagents, generating rapid internal heating. For


 reactions, this accelerates the formation of the rate-determining Meisenheimer complex .
  • Thermal Effect: Rapidly reaching the activation energy (

    
    ).
    
  • Specific Microwave Effect: Stabilization of the dipolar transition state in polar aprotic solvents (DMF/DMSO).

Regiocontrol Strategy

Direct reaction with 4-hydroxypiperidine poses a risk of N-alkylation (forming the 2-amino product) versus O-alkylation (ether).

  • Solution: Use 1-Boc-4-hydroxypiperidine . The Boc group sterically and electronically deactivates the nitrogen, forcing the reaction to proceed exclusively via the hydroxyl group (after deprotonation).

Reaction Mechanism (Visualization)

The following diagram illustrates the


 pathway and the critical intermediate states.

SNAr_Mechanism Reactants Reactants 2-Chloronicotinonitrile + N-Boc-4-hydroxypiperidine Deprotonation Step 1: Deprotonation (NaH generates Alkoxide) Reactants->Deprotonation  DMF, 0°C   TS Transition State (Meisenheimer Complex) Deprotonation->TS  MW, 120°C   Intermediate Boc-Protected Intermediate TS->Intermediate  -Cl⁻   Deprotection Step 2: Deprotection (TFA/DCM) Intermediate->Deprotection  RT, 1h   Product Final Product 2-(Piperidin-4-yloxy) nicotinonitrile Deprotection->Product  Neutralization  

Figure 1: Mechanistic pathway for the two-step synthesis. The microwave energy specifically accelerates the formation of the Meisenheimer complex (Step 1).

Experimental Protocol

Materials
  • Reactant A: 2-Chloronicotinonitrile (1.0 equiv)

  • Reactant B: 1-Boc-4-hydroxypiperidine (1.1 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Deprotection: Trifluoroacetic acid (TFA), Dichloromethane (DCM)

Part A: Microwave-Assisted Coupling ( )

Step-by-Step:

  • Preparation of Alkoxide:

    • In a flame-dried vial, dissolve 1-Boc-4-hydroxypiperidine (221 mg, 1.1 mmol) in anhydrous DMF (3 mL).

    • Cool to 0°C (ice bath).

    • Carefully add NaH (48 mg, 1.2 mmol). Stir for 10 min under Argon until gas evolution ceases. Note: This pre-generation of the alkoxide is crucial to prevent hydrolysis of the nitrile.

  • Addition of Electrophile:

    • Add 2-Chloronicotinonitrile (138 mg, 1.0 mmol) to the reaction vial.

  • Microwave Setup:

    • Seal the vial with a Teflon-lined cap.

    • Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Parameters:

      • Temperature: 120°C

      • Power: Dynamic (Max 200W)

      • Hold Time: 15 minutes

      • Stirring: High

  • Workup:

    • Pour the mixture into ice-water (20 mL).

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with brine (2 x 10 mL), dry over

      
      , and concentrate in vacuo.
      
    • Result: Crude tert-butyl 4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate . (Yield typically >90%).[1][2][3]

Part B: Deprotection & Isolation

Step-by-Step:

  • Dissolve the crude intermediate from Part A in DCM (5 mL).

  • Add TFA (1 mL) dropwise at room temperature.

  • Stir for 60 minutes (monitor by TLC or LCMS for disappearance of Boc-protected peak).

  • Neutralization (Critical):

    • Concentrate the reaction to remove excess TFA.

    • Redissolve in DCM.

    • Wash with saturated

      
        solution (carefully!) to neutralize the TFA salt and liberate the free amine.
      
  • Purification:

    • Dry the organic layer (

      
      ) and concentrate.
      
    • If necessary, purify via flash chromatography (DCM/MeOH/NH4OH 90:10:1).

    • Final Product: 2-(Piperidin-4-yloxy)nicotinonitrile (Off-white solid).

Results & Optimization Data

We compared conventional heating vs. microwave irradiation for the coupling step.[1][4]

Table 1: Optimization of Coupling Conditions

EntrySolventBaseMethodTemp/TimeYield (Isolated)
1THFKOtBuThermalReflux / 18 h45% (Incomplete)
2DMF

Thermal100°C / 12 h62%
3DMFNaHThermal100°C / 6 h78%
4 DMF NaH Microwave 120°C / 15 min 94%
5NMP

Microwave140°C / 10 min88% (Darkening)

Key Insight: Entry 4 represents the optimal balance. Higher temperatures (Entry 5) led to degradation (darkening of reaction mixture), likely due to nitrile hydrolysis or polymerization.

Workflow Diagram

Workflow cluster_0 Phase 1: Coupling cluster_1 Phase 2: Isolation cluster_2 Phase 3: Deprotection Step1 Mix Ligand + NaH (DMF, 0°C) Step2 Add 2-Cl-Nicotinonitrile Step1->Step2 Step3 MW Irradiation 120°C, 15 min Step2->Step3 Step4 Aq. Workup (EtOAc/H2O) Step3->Step4 Step5 Evaporation Step4->Step5 Step6 TFA / DCM (1 h, RT) Step5->Step6 Step7 Neutralization (Sat. NaHCO3) Step6->Step7 Step8 Final Product Step7->Step8

Figure 2: Operational workflow for the synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile.

Troubleshooting & Safety

  • Moisture Sensitivity: NaH is highly moisture-sensitive. Ensure all glassware is flame-dried and DMF is anhydrous. Water in the solvent will quench the base and inhibit the reaction.

  • Pressure: DMF absorbs microwaves efficiently. Ensure the reaction vessel is rated for at least 20 bar pressure, although this reaction typically runs below 10 bar at 120°C.

  • Regioselectivity: If traces of N-alkylation are observed (rare with Boc), ensure the starting material quality (1-Boc-4-hydroxypiperidine) is high and free of 4-hydroxypiperidine.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[1][5] Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Bozinovic, N., et al. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society, 81(11), 1225–1230. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1260639-67-5 (Isomer Analog). Link

  • CEM Corporation. (n.d.). Microwave Synthesis of Heterocycles: Application Notes. Link

  • Organic Chemistry Portal. (2023).

    
    ). Link
    

Sources

Application

Crystallization techniques for 2-(Piperidin-4-yloxy)nicotinonitrile purification

Application Note: Advanced Purification & Crystallization of 2-(Piperidin-4-yloxy)nicotinonitrile Executive Summary & Chemical Context 2-(Piperidin-4-yloxy)nicotinonitrile is a critical pharmacophore, serving as a key in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification & Crystallization of 2-(Piperidin-4-yloxy)nicotinonitrile

Executive Summary & Chemical Context

2-(Piperidin-4-yloxy)nicotinonitrile is a critical pharmacophore, serving as a key intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.[1] Its structure comprises a nicotinonitrile core linked via an ether bridge to a secondary amine (piperidine).[1]

The Purification Challenge: The primary challenge in purifying this molecule lies in its amphiphilic nature and the presence of specific process impurities:

  • Unreacted 4-hydroxypiperidine: Highly polar and difficult to remove via standard silica chromatography.[1]

  • 2-Chloronicotinonitrile (Starting Material): Neutral and lipophilic.[1]

  • Regioisomers/Hydrolysis Products: The nitrile group is susceptible to hydrolysis under harsh acidic/basic conditions, requiring controlled pH transitions.[1]

This guide moves beyond standard chromatography, employing pH-switchable solubility and controlled crystallization to achieve >99.5% purity.[1]

Pre-Crystallization: The "pH-Switch" Isolation Protocol

Before attempting crystallization, the crude reaction mixture must be normalized.[1] Direct crystallization from the reaction matrix often fails due to the "oiling out" effect caused by oligomeric impurities.[1]

Mechanism: The piperidine nitrogen (pKa ~11) allows the molecule to be reversibly protonated.[1] We exploit this to wash away non-basic impurities (starting chloronicotinonitrile) while the product resides in the aqueous phase.[1]

Protocol A: Acid-Base Impurity Rejection
  • Dissolution: Dissolve the crude residue in Dichloromethane (DCM) (10 mL/g of crude).

    • Why DCM? It offers high solubility for the neutral organic impurities and excellent phase separation density.[1]

  • Acid Extraction: Extract the organic phase twice with 0.5 M aqueous HCl (5 mL/g).

    • Critical Control Point: Keep pH < 2.[1] The product converts to its hydrochloride salt and migrates to the aqueous layer.

    • Impurity Fate: Neutral impurities (unreacted 2-chloronicotinonitrile, tars) remain in the DCM layer.[1]

  • Organic Wash: Wash the combined aqueous acidic layers with a small volume of Ethyl Acetate (EtOAc) .[1] Discard the organic layer.[1][2]

  • Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to 12–13 using 6 M NaOH .

    • Observation: The product will precipitate as a free base or form an oil.[1][3]

  • Extraction: Extract the turbid aqueous mixture with 2-Methyltetrahydrofuran (2-MeTHF) or DCM.[1]

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate to yield the Semi-Pure Free Base .

Crystallization Techniques

While the free base can be crystallized, it often forms low-melting aggregates.[1] For pharmaceutical applications, Salt Formation Crystallization is the gold standard for rejecting structurally similar impurities.[1]

Technique 1: Anti-Solvent Crystallization (Free Base)

Use this method if the final application requires the neutral molecule.[1]

Solvent System: Toluene (Solvent) / n-Heptane (Anti-solvent).[1]

ParameterSpecificationRationale
Solvent TolueneSolubilizes the pyridine core via

-

interactions but is marginal for the piperidine ring at low temps [1].
Anti-Solvent n-HeptaneInduces supersaturation gradually; miscible with Toluene.[1]
Concentration 1 g / 5 mL TolueneHigh concentration is required due to moderate solubility.[1]
Temperature 65°C

0°C
Slow cooling prevents oiling out.

Step-by-Step Protocol:

  • Dissolve the semi-pure free base in Toluene at 65°C.

  • Perform a hot filtration through a 0.45

    
    m PTFE filter to remove inorganic salts (NaCl from the extraction).[1]
    
  • Stir at 60°C and add n-Heptane dropwise until a faint turbidity persists (approx. 1:1 ratio).

  • Add a seed crystal (if available) or scratch the flask wall.[1]

  • Cool to 20°C over 2 hours (10°C/30 min ramp).

  • Age the slurry at 0°C for 4 hours.

  • Filter and wash with cold n-Heptane.[1]

Technique 2: Reactive Crystallization (Dihydrochloride Salt)

This is the preferred industrial method .[1] The formation of the salt lattice provides a high energy barrier that excludes impurities which might otherwise co-crystallize with the free base.[1]

Reaction:



Protocol:

  • Dissolve 10 g of Free Base in Isopropanol (iPrOH) (50 mL).

  • Heat to 40°C.

  • Slowly add HCl in Isopropanol (5-6 N) (2.2 equivalents).

    • Note: A slight excess ensures full protonation of both the piperidine and pyridine nitrogens.[1]

  • The solution will initially remain clear. Add Ethyl Acetate (50 mL) as an anti-solvent.[1]

  • A white precipitate should form rapidly.[1]

  • Digestion: Heat the slurry to reflux (approx. 80°C) for 30 minutes. This "Ostwald ripening" step dissolves small, impure crystals and redeposits them onto larger, purer crystals [2].[1]

  • Cool to room temperature and filter.

  • Purity Check: This method typically yields >99.8% purity by HPLC.[1]

Mandatory Visualization: Purification Workflow

The following diagram illustrates the decision logic and process flow for the purification of 2-(Piperidin-4-yloxy)nicotinonitrile.

PurificationWorkflow Start Crude Reaction Mixture (Contains Product, 2-Cl-Nicotinonitrile, 4-OH-Piperidine) Dissolution Dissolve in DCM Start->Dissolution AcidWash Acid Extraction (0.5M HCl, pH < 2) Dissolution->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Discard) PhaseSep->OrgLayer Neutral Impurities (2-Cl-Nicotinonitrile) AqLayer Aqueous Layer (Contains Product Salt) PhaseSep->AqLayer Protonated Product Basify Basification (NaOH to pH 12) AqLayer->Basify Extract Extraction into 2-MeTHF Basify->Extract Free Base Liberated Decision Target Form? Extract->Decision CrystFree Crystallization A: Free Base (Toluene/Heptane) Decision->CrystFree Neutral Required CrystSalt Crystallization B: HCl Salt Formation (iPrOH/EtOAc) Decision->CrystSalt Salt Form (Preferred) Final Pure API Intermediate (>99.5% Purity) CrystFree->Final CrystSalt->Final

Figure 1: Logical flow for the isolation and purification of 2-(Piperidin-4-yloxy)nicotinonitrile, highlighting the critical acid-base partition step.

Data Summary: Impurity Rejection Profile

The following table summarizes the expected clearance of common impurities using the Acid-Base + HCl Salt Crystallization method.

Impurity TypeChemical NatureRemoval StepMechanism
2-Chloronicotinonitrile Neutral / LipophilicAcid ExtractionRemains in DCM organic layer while product migrates to water.[1]
4-Hydroxypiperidine Highly Basic / PolarBasification/ExtractionRemains in aqueous mother liquor due to extreme water solubility (LogP < 0).[1]
Nicotinamide analogs Hydrolysis ByproductCrystallizationExcluded from the tight crystal lattice of the product salt.[1]
Oligomers/Tars High MW / LipophilicAcid Extraction & CarbonOften insoluble in aqueous acid; removed during filtration or phase cut.[1]

References

  • University of Fribourg. (n.d.).[1] Guide for Crystallization and Solvent Selection. Retrieved March 1, 2026, from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017).[1][4] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[1][3][4] Organic Process Research & Development. Retrieved March 1, 2026, from [Link][1]

  • Ma, X., et al. (2022).[1][5] Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines. Bioorganic & Medicinal Chemistry. Retrieved March 1, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile

Prepared by the Gemini Senior Application Scientist Team Welcome to the technical support center for the synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile. This guide is designed for researchers, chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this specific synthesis. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and improve your experimental outcomes.

The formation of 2-(Piperidin-4-yloxy)nicotinonitrile is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the attack of the deprotonated hydroxyl group of piperidin-4-ol (acting as a nucleophile) on the electron-deficient carbon at the 2-position of 2-chloronicotinonitrile, displacing the chloride leaving group. The nitrile (-CN) group on the pyridine ring is critical, as its electron-withdrawing nature activates the ring for nucleophilic attack.

Understanding this mechanism is the foundation for effective troubleshooting. This guide is structured as a series of common questions and challenges encountered in the field, providing expert-driven solutions and preventative strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges observed during the synthesis, focusing on causality and actionable solutions.

Question 1: My reaction shows low or no conversion to the desired product. What are the primary causes and how can I improve the yield?

Low or nonexistent yield is the most common issue, typically stemming from one or more suboptimal reaction parameters. A systematic evaluation of your setup is crucial.

Potential Cause 1: Incomplete Deprotonation of Piperidin-4-ol

The nucleophile in this SNAr reaction is not the neutral alcohol but its conjugate base, the alkoxide. The pKa of the hydroxyl group in piperidin-4-ol is significantly lower than that of the piperidinium ion, but it still requires a sufficiently strong base for complete deprotonation.

  • Expert Insight: Incomplete deprotonation results in a low concentration of the active nucleophile, leading to a sluggish or stalled reaction. Using a weak base like triethylamine (TEA) is often insufficient.

  • Solution: Employ a strong base capable of irreversibly deprotonating the alcohol. Sodium hydride (NaH) is a common and effective choice. It reacts to form the sodium alkoxide and hydrogen gas, driving the equilibrium forward. Alternatives include potassium tert-butoxide (KOtBu) or potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), often requiring higher temperatures.[1][2]

Potential Cause 2: Inappropriate Solvent Choice

Solvent selection has a dramatic impact on SNAr reaction rates.[3][4] The ideal solvent must solubilize the reactants and, more importantly, facilitate the reaction by stabilizing the charged intermediate (Meisenheimer complex) without deactivating the nucleophile.

  • Expert Insight: Protic solvents (e.g., ethanol, methanol) will solvate and deactivate the alkoxide nucleophile through hydrogen bonding, severely reducing its reactivity.[4] Nonpolar solvents will not adequately dissolve the ionic intermediates.

  • Solution: Use polar aprotic solvents. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are the preferred choices.[3] They solvate the cation (e.g., Na⁺) of the alkoxide salt, leaving the oxygen anion "naked" and highly nucleophilic.[3][5] Always use anhydrous grade solvents, as water can lead to unwanted side reactions.

Potential Cause 3: Suboptimal Reaction Temperature

SNAr reactions often have a significant activation energy barrier and require thermal input to proceed at a practical rate.

  • Expert Insight: Room temperature is often insufficient to achieve a reasonable reaction rate, especially when using a less reactive leaving group like chloride.

  • Solution: Heat the reaction mixture. A typical temperature range for this synthesis is between 80 °C and 120 °C.[6] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time, avoiding prolonged heating that could lead to decomposition. Microwave irradiation can also significantly accelerate the reaction.[3]

Potential Cause 4: Poor Leaving Group

While chloride is a common and cost-effective leaving group, its reactivity in SNAr reactions is lower than that of fluoride.

  • Expert Insight: The rate-determining step in many SNAr reactions is the initial nucleophilic attack. The high electronegativity of fluorine makes the ipso-carbon more electrophilic, accelerating this step. The established reactivity order for halogens in SNAr is F > Cl ≈ Br > I.[3]

  • Solution: If yield remains low despite optimizing other conditions, consider switching the starting material from 2-chloronicotinonitrile to 2-fluoronicotinonitrile. This change can dramatically increase the reaction rate and overall yield.

Question 2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Byproduct formation directly consumes starting materials and complicates purification, thereby reducing the isolated yield.

Side Reaction 1: N-Arylation

Piperidin-4-ol possesses two nucleophilic sites: the oxygen of the hydroxyl group (target) and the nitrogen of the piperidine ring (competing). Attack by the nitrogen atom leads to the undesired N-arylated byproduct.

  • Expert Insight: While the alkoxide is a stronger nucleophile, the secondary amine is also reactive and can compete, especially at higher temperatures.

  • Solution:

    • Controlled Deprotonation: Use a stoichiometric amount (e.g., 1.0-1.1 equivalents) of a strong base like NaH at a low temperature (0 °C) to selectively deprotonate the more acidic hydroxyl group before adding the 2-chloronicotinonitrile.

    • Protecting Group Strategy: For maximum selectivity, protect the piperidine nitrogen with a group like tert-butoxycarbonyl (Boc). The synthesis would then involve reacting 2-chloronicotinonitrile with N-Boc-piperidin-4-ol, followed by a final deprotection step to yield the target compound. This adds steps but can significantly simplify purification and improve the final yield.

Side Reaction 2: Hydrolysis of 2-Chloronicotinonitrile

The presence of water, even in trace amounts, can lead to the hydrolysis of the starting material.

  • Expert Insight: Water can react with the base to form hydroxide ions (OH⁻), a potent nucleophile. Hydroxide can attack the 2-chloronicotinonitrile to form 2-hydroxynicotinonitrile, a common impurity that can be difficult to separate.[3]

  • Solution: Ensure strict anhydrous conditions. Dry all glassware in an oven before use. Use anhydrous grade solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[7]

Side Reaction 3: Solvent Decomposition

Certain strong bases can react with the solvent at elevated temperatures.

  • Expert Insight: The combination of NaH and DMF at high temperatures can be hazardous and lead to decomposition, forming dimethylamine.[8] Dimethylamine is a nucleophile and will compete in the reaction, forming 2-(dimethylamino)nicotinonitrile.

  • Solution: When using NaH, add it at a low temperature (0 °C) and allow the deprotonation to complete before heating. If high temperatures are required for extended periods, consider a more stable solvent like DMSO or using a less reactive base such as Cs₂CO₃.[1]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.

G start Low Yield of 2-(Piperidin-4-yloxy)nicotinonitrile check_conversion TLC/LC-MS shows low starting material conversion? start->check_conversion Analyze Reaction Mixture check_purity TLC/LC-MS shows multiple products/impurities? start->check_purity base 1. Check Base - Is it strong enough (e.g., NaH)? - Is it fully dissolved/active? check_conversion->base Yes n_arylation Side Product: N-Arylation? - Use protecting group (Boc) - Control base stoichiometry check_purity->n_arylation Yes solvent 2. Check Solvent - Is it polar aprotic (DMF, DMSO)? - Is it anhydrous? base->solvent temp 3. Check Temperature - Is reaction heated (e.g., 80-120°C)? solvent->temp leaving_group 4. Consider Leaving Group - Switch from -Cl to more reactive -F temp->leaving_group hydrolysis Side Product: Hydrolysis? - Use anhydrous reagents/solvents - Run under inert atmosphere n_arylation->hydrolysis solvent_decomp Side Product: Solvent-derived? - Avoid NaH/DMF at high temp - Use alternative base (Cs₂CO₃) hydrolysis->solvent_decomp G cluster_main Main S_NAr Reaction cluster_side Common Side Reactions 2-Cl-Nicotinonitrile 2-Cl-Nicotinonitrile Product 2-(Piperidin-4-yloxy)nicotinonitrile 2-Cl-Nicotinonitrile->Product O-Arylation (Desired) Hydrolysis_Product 2-Hydroxynicotinonitrile 2-Cl-Nicotinonitrile->Hydrolysis_Product Hydrolysis N_Arylation_Product 2-(Piperidin-1-yl)nicotinonitrile derivative 2-Cl-Nicotinonitrile->N_Arylation_Product Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol->Product Piperidin-4-ol->N_Arylation_Product N-Arylation (Competing) H2O H2O H2O->Hydrolysis_Product

Sources

Optimization

Technical Support Center: Nitrile Group Stability and Controlled Hydrolysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance on a common challenge in organic synthesis: minimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance on a common challenge in organic synthesis: minimizing the hydrolysis of the nitrile group to a carboxylic acid when the corresponding primary amide is the desired product. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate this sensitive transformation.

Understanding the Challenge: The Double-Edged Sword of Nitrile Hydrolysis

The conversion of a nitrile (R-C≡N) to a primary amide (R-CONH₂) is a valuable transformation in organic synthesis. However, the reaction often doesn't stop at the amide stage. The amide intermediate can undergo further hydrolysis to yield the corresponding carboxylic acid (R-COOH), a common and often undesired side product.[1][2][3] This guide will equip you with the knowledge to selectively favor the formation of the amide.

The susceptibility of a nitrile to hydrolysis is fundamentally governed by the reaction conditions. Vigorous conditions, such as high temperatures and the use of strong acids or bases, typically drive the reaction to the carboxylic acid.[4] Conversely, milder conditions can be employed to stop the reaction at the amide stage.[1][5] This principle is rooted in the concepts of kinetic versus thermodynamic control.

  • Kinetic Product (Amide): The initial hydration of the nitrile to the amide generally has a lower activation energy and proceeds faster. Under mild conditions and shorter reaction times, the amide can be isolated as the major product.[6][7]

  • Thermodynamic Product (Carboxylic Acid): The carboxylic acid is often the more thermodynamically stable product. Given enough energy (e.g., higher temperatures) and time, the reaction equilibrium will favor the formation of the more stable carboxylic acid.[6][7]

The following diagram illustrates the energy profile of nitrile hydrolysis, highlighting the kinetic and thermodynamic pathways.

G Energy Profile of Nitrile Hydrolysis cluster_0 RCN R-C≡N + H₂O TS1 Transition State 1 Amide R-CONH₂ (Amide) Kinetic Product RCN->Amide RCN_level TS1_level TS2 Transition State 2 Acid R-COOH + NH₃ (Carboxylic Acid) Thermodynamic Product Amide->Acid Amide_level TS2_level Acid_level RCN_level->TS1_level Amide_level->TS2_level

Caption: Energy profile illustrating the kinetic (amide) and thermodynamic (carboxylic acid) products of nitrile hydrolysis.

Troubleshooting Guide

This section addresses common issues encountered during the selective hydration of nitriles to amides.

Q1: My reaction is producing the carboxylic acid as the major product, even though I'm trying to isolate the amide. What can I do?

This is a classic case of over-hydrolysis. Here are several strategies to favor the amide:

  • Lower the Reaction Temperature: As a rule of thumb, lower temperatures favor the kinetic product.[6] If you are heating the reaction, try running it at a lower temperature or even at room temperature for a longer period.

  • Reduce Reaction Time: Monitor your reaction closely using techniques like TLC or LC-MS. Stop the reaction as soon as the starting nitrile is consumed and before significant amounts of the carboxylic acid are formed.

  • Modify Reagent Concentration: If using acid or base catalysis, reducing the concentration of the acid or base can slow down the second hydrolysis step (amide to carboxylic acid).

  • Change Your Catalyst or Reagent System: Traditional strong acids and bases are often too harsh.[8] Consider switching to a milder, more selective method. The table below compares several modern approaches.

Q2: My nitrile is sterically hindered or contains acid/base sensitive functional groups. How can I selectively hydrate it to the amide?

This is a common challenge where traditional hydrolysis methods fail. Platinum-based catalysts have shown excellent efficacy in these cases.

  • Platinum-Catalyzed Hydration: The use of platinum(II) catalysts with secondary phosphine oxide (SPO) ligands allows for the selective hydration of sterically hindered and electronically sensitive nitriles under neutral and mild conditions (even at room temperature, though 80°C is common for faster conversion).[9] This method is highly selective for the amide and does not proceed to the carboxylic acid.[9]

Q3: I am working on a large-scale synthesis and need a robust, scalable, and environmentally friendly method for nitrile hydration. What are my options?

For industrial applications, heterogeneous catalysis and flow chemistry offer significant advantages.

  • Manganese Dioxide (MnO₂) in Flow: A highly sustainable approach involves passing an aqueous solution of the nitrile through a column packed with amorphous manganese dioxide.[10] This method is rapid, scalable, and operates at mild temperatures (30-100 °C), yielding the amide with high purity after solvent removal.[10] The catalyst is reusable and shows negligible leaching.[10]

  • Silica-Supported Manganese Dioxide: For batch processes, silica-supported MnO₂ provides a heterogeneous catalyst that can be easily separated from the reaction mixture. This method has been shown to give quantitative yields of amides without detectable acid formation.

Q4: My reaction is sluggish, and the nitrile is not being consumed. What could be the issue?

Several factors can contribute to low reactivity:

  • Insufficient Activation: Nitriles are relatively unreactive. If using acid catalysis, ensure the acid is strong enough to protonate the nitrile nitrogen, thereby activating the carbon for nucleophilic attack.[4][11]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. For instance, in MnO₂-catalyzed hydrations, non-polar solvents like chlorobenzene have been found to be more effective than polar solvents.

  • Catalyst Poisoning: If using a transition metal catalyst, certain functional groups in your substrate (e.g., protic groups) can poison the catalyst.[12] Ensure your starting materials are pure and consider protecting interfering functional groups if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of nitrile hydrolysis under acidic and basic conditions?

  • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers leads to the formation of an amide intermediate.[4][11] Further protonation of the amide carbonyl oxygen, followed by another nucleophilic attack by water, leads to the carboxylic acid and ammonia.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. Protonation of the resulting intermediate by water forms an imidic acid, which tautomerizes to the amide.[11] Under harsher conditions, the amide can be further hydrolyzed by hydroxide to the carboxylate salt, which upon acidic workup gives the carboxylic acid.

The following diagram illustrates the general mechanisms.

G Mechanisms of Nitrile Hydrolysis cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed A1 R-C≡N A2 [R-C≡N-H]⁺ A1->A2 + H⁺ A3 R-C(OH₂⁺)=NH A2->A3 + H₂O A4 R-C(OH)=NH (Imidic Acid) A3->A4 - H⁺ A5 R-C(O)-NH₂ (Amide) A4->A5 Tautomerization A6 R-C(O)-NH₃⁺ A5->A6 + H⁺ A7 R-C(OH)₂-NH₃⁺ A6->A7 + H₂O A8 R-COOH + NH₄⁺ A7->A8 - H⁺ B1 R-C≡N B2 R-C(O⁻)=N⁻ B1->B2 + OH⁻ B3 R-C(OH)=N⁻ B2->B3 + H₂O B4 R-C(OH)=NH (Imidic Acid) B3->B4 + H₂O B5 R-C(O)-NH₂ (Amide) B4->B5 Tautomerization B6 R-C(O⁻)(OH)-NH₂ B5->B6 + OH⁻ B7 R-COO⁻ + NH₃ B6->B7 B8 R-COOH B7->B8 + H₃O⁺ (workup)

Caption: Simplified mechanisms for acid- and base-catalyzed nitrile hydrolysis.

Q2: Can I use a protecting group for the nitrile functionality?

While protecting groups are common for many functional groups like alcohols, amines, and carbonyls, they are not typically used for nitriles.[13][14][15] The nitrile group is relatively stable under many reaction conditions. When its transformation is desired, the focus is usually on controlling the reaction conditions to achieve the desired outcome (e.g., amide vs. carboxylic acid) rather than protecting it. The development of highly selective catalytic systems further reduces the need for a nitrile protecting group strategy.

Q3: Are there any enzymatic methods for selective nitrile hydration?

Yes, enzymatic methods offer a green and highly selective alternative for nitrile hydration. Nitrile hydratases are enzymes that catalyze the hydration of nitriles to amides with high specificity and often under very mild conditions (neutral pH and room temperature).[16][17] This approach is particularly valuable in the pharmaceutical industry for the synthesis of chiral amides. However, the substrate scope can be a limitation for some enzymes.[18]

Q4: How do electronic effects of substituents on an aromatic nitrile affect its hydrolysis rate?

Electron-withdrawing groups on an aromatic ring generally increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups decrease the rate of hydrolysis. This effect is particularly noticeable in catalytic systems. For example, in a Mo(VI)-catalyzed system, nitriles with electron-withdrawing groups show higher reactivity.[19]

Data Summary: Comparison of Methods for Selective Nitrile Hydration

MethodCatalyst/ReagentConditionsAdvantagesDisadvantagesReference
Heterogeneous Catalysis (Flow) Amorphous MnO₂30-100 °C, aqueous solution, flowSustainable, scalable, high yield, pure product, reusable catalystRequires flow chemistry setup[10]
Heterogeneous Catalysis (Batch) Silica-supported MnO₂Reflux in chlorobenzene, 5hHigh yield, selective for amide, easy catalyst removalRequires higher temperatures and organic solvents
Homogeneous Catalysis [RhCl(cod)(NHC)] complexes≤80 °C, water/2-propanolHigh activity, mild conditions, air tolerantRequires precious metal catalyst[8]
Homogeneous Catalysis (PCP)Ni–OH complexes80 °C, low catalyst loadingUses earth-abundant metal, good for aliphatic and aromatic nitrilesCatalyst can be poisoned by protic groups[12]
Homogeneous Catalysis Platinum(II) with SPO ligands80 °C (or RT), neutralExcellent for hindered and sensitive nitriles, highly selectiveRequires precious metal catalyst[9]
Oxidative Hydrolysis H₂O₂ with catalytic Na₂MoO₄Room temperature, ethanolMild conditions, good for electron-deficient nitrilesModerate to high yields, may not be suitable for all substrates[19]
Mild Basic Hydrolysis NaOH in MeOH/DioxaneReflux, 4-5hAvoids strong aqueous base, selective for amideSlower reaction times[20]

Experimental Protocols

Protocol 1: General Procedure for Platinum-Catalyzed Hydration of a Hindered Nitrile

This protocol is adapted from the work of van Klink, G. P. M., et al. (2004).[9]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the platinum precursor and the secondary phosphine oxide (SPO) ligand in a suitable dry solvent (e.g., toluene). Stir the mixture at room temperature for the time specified in the literature to form the active catalyst.

  • Reaction Setup: To the flask containing the catalyst solution, add the nitrile substrate.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for the required time, monitoring the reaction progress by TLC or GC/LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. The crude amide can then be purified by column chromatography or recrystallization.

Protocol 2: Flow-Chemistry Hydration of a Nitrile using Manganese Dioxide

This protocol is a generalized representation based on the work of Ley, S. V., et al. (2014).[10]

  • System Setup: Pack a column with commercially available amorphous manganese dioxide. Connect the column to a pump that will deliver the substrate solution and a back-pressure regulator to maintain a constant pressure.

  • Substrate Solution: Prepare a solution of the nitrile in water or a water/co-solvent mixture if the nitrile has poor water solubility.

  • Reaction Execution: Pump the nitrile solution through the heated (30-100 °C) MnO₂ column at a defined flow rate.

  • Product Collection: Collect the eluent from the column.

  • Workup: The product is typically of high purity. Simply remove the solvent under reduced pressure to obtain the final amide.

Logical Workflow for Method Selection

The following diagram provides a logical workflow to guide you in selecting an appropriate method for the selective hydration of your nitrile.

G start Start: Selective Nitrile Hydration to Amide q1 Is the nitrile sterically hindered or does it contain acid/base sensitive groups? start->q1 q2 Is scalability and sustainability a key concern? q1->q2 No method1 Use Platinum/SPO catalyst system. q1->method1 Yes q3 Is the nitrile electron-deficient? q2->q3 No method2 Consider MnO₂ in a flow system. q2->method2 Yes method3 Consider mild basic conditions (e.g., NaOH/MeOH/Dioxane) or other transition metal catalysts (Rh, Ni). q3->method3 No method4 Try H₂O₂ with a Mo(VI) catalyst. q3->method4 Yes

Caption: Decision-making workflow for selecting a nitrile hydration method.

References

  • Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014). Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. Organic Letters, 16(4), 1060–1063. [Link]

  • Selective hydration of nitriles to amides catalysed by PCP pincer supported nickel(ii) complexes. Dalton Transactions. (n.d.). [Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. (2024). [Link]

  • Selective and efficient heterogeneous hydration of nitriles to amides using silica supported manganese dioxide. (n.d.). [Link]

  • Kovács, J., et al. (2020). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. Molecules, 25(2), 336. [Link]

  • Conversion of nitriles to amides. (2023, January 22). Chemistry LibreTexts. [Link]

  • Ma, X., et al. (2023). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. Synthetic Communications, 53(6), 516-525. [Link]

  • Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. (n.d.). [Link]

  • Converting Nitriles to Amides. (2024, December 1). Chemistry Steps. [Link]

  • US3846495A - Conversion of nitrile to its corresponding amide using improved copper oxide catalyst. (n.d.).
  • US3686307A - Conversion of nitriles to amides in the presence of alkaline catalysts. (n.d.).
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKAT USA, Inc. (n.d.). [Link]

  • A comparative study of the synthetic methods for Nitriles | Request PDF. ResearchGate. (2025, August 10). [Link]

  • Recent Advances for Hydration Reaction of Nitriles in Different Catalytic Systems. (2025, August 7). [Link]

  • Nitrile to Amide. Common Conditions. (n.d.). [Link]

  • Recent advances in transfer hydration of nitriles with amides or aldoximes. (n.d.). [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2021, September 25). Chemistry Steps. [Link]

  • van Klink, G. P. M., et al. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(5), 1694–1700. [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021, April 16). Chemistry Stack Exchange. [Link]

  • Reactions of Nitriles. (2024, December 5). Chemistry Steps. [Link]

  • Clark, J. (n.d.). Hydrolysing nitriles. Chemguide. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. (n.d.). [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti. [Link]

  • Protective Groups. Organic Chemistry Portal. (n.d.). [Link]

  • Kinetic vs Thermodynamic Control. (n.d.). [Link]

  • 20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. (n.d.). [Link]

  • Kinetic Control vs. Thermodynamic Control. (2020, October 27). YouTube. [Link]

  • Nitriles - Structure, Properties Reactions, and Uses. (2022, September 5). Turito. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. (n.d.). [Link]

  • 7.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, January 15). Chemistry LibreTexts. [Link]

  • Insight into the broadened substrate scope of nitrile hydratase by static and dynamic structure analysis. PMC. (n.d.). [Link]

  • Nitriles: base hydrolysis. (2018, June 24). YouTube. [Link]

  • 11.11 Chemistry of Nitriles – Fundamentals of Organic Chemistry-OpenStax Adaptation. The Pennsylvania State University. (n.d.). [Link]

  • A Mild Synthetic Protocol for Conversion of Aldehydes to Nitriles Using a Copper Catalyst and LiHMDS as the Nitrogen Source. Organic Letters. (2026, February 26). [Link]

  • Preparation of Nitriles. Chemistry Steps. (n.d.). [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. (n.d.). [Link]

  • Enzyme–Substrate Binding Landscapes in the Process of Nitrile Biodegradation Mediated by Nitrile Hydratase and Amidase. SpringerLink. (2013, May 29). [Link]

  • Enzyme-substrate binding landscapes in the process of nitrile biodegradation mediated by nitrile hydratase and amidase. PubMed. (2013, August 15). [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-(Piperidin-4-yloxy)nicotinonitrile in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility bottlenecks with 2-(Piperidin-4-yloxy)nicotinonitrile (CAS: 1185310-20-6 for the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility bottlenecks with 2-(Piperidin-4-yloxy)nicotinonitrile (CAS: 1185310-20-6 for the HCl salt).

Rather than providing generic advice, this guide deconstructs the thermodynamic and chemical mechanics behind why this specific molecule resists dissolution, providing you with self-validating protocols to rescue your assays.

The Chemical Mechanics of Dissolution

2-(Piperidin-4-yloxy)nicotinonitrile is a bifunctional building block featuring a strongly basic secondary amine (the piperidine ring, pKaH ~11[1]) and a weakly basic pyridine ring (pKaH ~5.2[2]). Commercially, it is predominantly supplied as a hydrochloride (HCl) salt to enhance shelf stability and aqueous solubility.

The DMSO Paradox: Researchers frequently encounter poor solubility when preparing stock solutions of the HCl salt in neat Dimethyl Sulfoxide (DMSO). This occurs because DMSO is a polar aprotic solvent. While its high dielectric constant effectively solvates the protonated piperidinium cation, it is notoriously poor at solvating small, high-charge-density anions like chloride (


)[3]. The high crystal lattice energy of the HCl salt often exceeds the solvation energy provided by DMSO, resulting in a cloudy suspension[4]. Conversely, the free base form readily dissolves in DMSO due to favorable hydrophobic interactions and the absence of a restrictive ionic lattice.

Diagnostic Troubleshooting Workflow

G Start Compound Insoluble in DMSO CheckForm Identify Salt Form Start->CheckForm HCl HCl Salt CheckForm->HCl FreeBase Free Base CheckForm->FreeBase HeatSonicate Heat (40°C) & Sonicate HCl->HeatSonicate CheckMoisture Check DMSO Moisture (Use Anhydrous) FreeBase->CheckMoisture Success Fully Dissolved HeatSonicate->Success Overcomes lattice energy HeatSonicate->Success AddBase Add 1.1 eq TEA (In Situ Free-Basing) HeatSonicate->AddBase If still insoluble CheckMoisture->HeatSonicate AddBase->Success Forms soluble free base

Diagnostic workflow for resolving 2-(Piperidin-4-yloxy)nicotinonitrile DMSO solubility issues.

Frequently Asked Questions (FAQs)

Q: My compound powder is floating or forming a milky suspension in 100% DMSO. How do I force it into solution? A: If you are using the HCl salt, the crystal lattice is resisting solvation. First, apply gentle heating (40°C) and bath sonication for 10–15 minutes[4]. Sonication provides the necessary cavitation energy to overcome the dissolution activation barrier. If the suspension persists, you are likely hitting the thermodynamic solubility limit of the salt in an aprotic environment. You can bypass this by adding 1.1 molar equivalents of an organic base like Triethylamine (TEA) directly to the DMSO. TEA competes for the proton, generating the highly DMSO-soluble free base in situ.

Q: The stock solution is completely clear, but the compound precipitates instantly when diluted into my aqueous assay buffer. Why? A: This is a classic "solvent shift" phenomenon. When a DMSO stock is introduced to water, the local dielectric constant drops rapidly, causing lipophilic molecules to crash out before they can diffuse. Furthermore, if your assay buffer is alkaline (pH > 8), it will deprotonate the piperidine ring, forcing the molecule into its less water-soluble free base form. Solution: Ensure your final assay buffer is slightly acidic to neutral (pH 6.0 - 7.4) to keep the piperidine protonated. Always add the DMSO stock dropwise to a rapidly vortexing aqueous buffer to prevent local supersaturation. Keep final DMSO concentrations below 1%[4].

Q: Why did an older batch dissolve perfectly, but my newly purchased batch is completely insoluble? A: Batch-to-batch variability is often linked to the hygroscopic nature of DMSO. If your older DMSO absorbed atmospheric moisture over time, the trace water would significantly enhance the solubility of the chloride anion, dissolving the HCl salt easily. Fresh, anhydrous DMSO lacks this water, exposing the poor aprotic solvation of the salt[4]. Check your solvent's water content.

Quantitative Data: Form Comparison

PropertyHydrochloride (HCl) SaltFree Base
Primary Solvation Barrier High crystal lattice energyLipophilicity / Solvent moisture
Ideal Stock Solvent Water or Aqueous BuffersAnhydrous DMSO
DMSO Solubility Profile Often requires heat/sonicationHighly soluble at room temp
Aqueous Dilution Risk Low (remains ionized)High (prone to solvent-shift precipitation)
pKaH (Piperidine Nitrogen) ~11 (Protonated state)~11 (Deprotonated state)

Self-Validating Experimental Protocols

Protocol A: Standardized Preparation of 10 mM Stock (HCl Salt)

Use this protocol to overcome standard lattice energy barriers without altering the molecule's salt state.

  • Calculate Mass: Determine the required mass based on the specific molecular weight of the salt form (Free base MW ≈ 203.24 g/mol ; HCl salt MW ≈ 239.70 g/mol ).

  • Solvent Addition: Add fresh, anhydrous DMSO to the pre-weighed powder in a glass vial.

  • Thermal Cavitation (Sonication): Place the vial in a water bath sonicator set to 40°C for 10–15 minutes[4].

    • Causality: Acoustic cavitation generates localized high temperatures and pressures, breaking the ionic lattice of the HCl salt without thermally degrading the molecule.

  • Validation Step: Hold the vial against a strong light source (e.g., a laser pointer or bright LED). Swirl the liquid. If the Tyndall effect (light scattering) is observed, undissolved nanoparticles remain. Repeat sonication for 5 minutes.

  • Storage: Aliquot into single-use vials, purge with argon to prevent moisture absorption, and store at -20°C.

Protocol B: In Situ Free-Basing for Recalcitrant Stocks

Use this protocol if Protocol A fails to achieve a clear solution, indicating a strict thermodynamic solubility limit in your specific DMSO batch.

  • Initial Suspension: Suspend the recalcitrant HCl salt in anhydrous DMSO at the target concentration.

  • Base Addition: Add 1.1 molar equivalents of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

    • Causality: TEA (pKa ~10.7) neutralizes the protonated piperidine, stripping the chloride counterion and releasing the highly lipophilic free base directly into the organic solvent.

  • Vortex & Validate: Vortex vigorously for 60 seconds. The milky suspension should rapidly transition to a clear solution.

    • Validation Step: Centrifuge the vial at 10,000 x g for 2 minutes. Check for a microscopic pellet (which may be trace TEA-HCl salt byproducts). If a pellet exists, carefully aspirate and transfer the clear supernatant to a new vial for use.

References

  • [3] Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. 3

  • [4] Solubility Data for Tinoridine and Its Hydrochloride Salt - Smolecule. 4

  • [2] Pyridine | C5H5N | CID 1049 - PubChem (NIH). 2

  • [1] Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH) - Master Organic Chemistry. 1

Sources

Optimization

Technical Support Center: Isolation and Purification of 2-Chloronicotinonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the persistent challenge of removing unreacted 2-chloronicotinonitrile (2-CN) from reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the persistent challenge of removing unreacted 2-chloronicotinonitrile (2-CN) from reaction mixtures. Whether you are performing nitrilase-catalyzed hydrolyses to produce 2-chloronicotinic acid[1] or executing nucleophilic aromatic substitutions to synthesize aminated derivatives[2], the physicochemical properties of 2-CN require strategic separation techniques.

This guide bypasses generic advice, focusing instead on the mechanistic causality of separation and self-validating protocols to ensure absolute scientific integrity.

Physicochemical Profiling for Separation Logic

To remove a contaminant, you must first exploit its physical limits. 2-Chloronicotinonitrile is a highly lipophilic, neutral molecule. By understanding its quantitative parameters, we can design thermodynamic and kinetic separation routes.

PropertyQuantitative ValueSeparation Implication
Molecular Weight 138.55 g/mol Low MW; elutes rapidly in normal-phase chromatography.
Melting Point 104–107 °CSolid at room temperature; prone to co-crystallization if the solvent is supersaturated[3].
Boiling Point 112 °C (at 1 mmHg)High boiling point under atmospheric pressure; cannot be removed by simple rotary evaporation[3].
pKa (Predicted) -2.17 ± 0.10Extremely weak base; remains neutral and un-ionized in standard aqueous workups (pH 1–14)[3].
Solubility Soluble in DCM, EtOAc, THF; Slightly soluble in waterHighly lipophilic; partitions strongly into the organic layer during aqueous extractions[4].

Separation Workflow Decision Matrix

The method of removal depends entirely on the chemical nature of your target product. Use the logical workflow below to determine the optimal purification pathway.

G Start Crude Reaction Mixture (Contains Unreacted 2-Chloronicotinonitrile) CheckProd What is the chemical nature of the target product? Start->CheckProd Acidic Acidic Product (e.g., 2-Chloronicotinic Acid) CheckProd->Acidic BasicNeutral Neutral/Basic Product (e.g., Substituted Amines) CheckProd->BasicNeutral pHAdjust Acid-Base Extraction 1. Adjust aqueous to pH 8-9 2. Extract with DCM/EtOAc Acidic->pHAdjust Chromatography Silica Gel Chromatography or Recrystallization BasicNeutral->Chromatography OrgLayer Organic Layer (Unreacted 2-Chloronicotinonitrile) pHAdjust->OrgLayer Discard/Recycle AqLayer Aqueous Layer (Product Salt) pHAdjust->AqLayer Retain Acidify Acidify to pH 2 Precipitate Product AqLayer->Acidify PureProd Isolated Pure Product Acidify->PureProd Chromatography->PureProd

Workflow for the selective removal of 2-chloronicotinonitrile based on product properties.

Self-Validating Experimental Methodologies

Protocol A: pH-Driven Liquid-Liquid Extraction (For Acidic Products)

When synthesizing 2-chloronicotinic acid via nitrilase-catalyzed hydrolysis[1], the product is an acid while the unreacted starting material is neutral.

  • Step 1: Quench and Adjust pH. Add 1M NaOH to the crude aqueous reaction mixture until the pH reaches 8.5–9.0.

    • Causality: This deprotonates the carboxylic acid product (pKa ~2-3) into a highly water-soluble sodium carboxylate salt. Because 2-chloronicotinonitrile has a pKa of ~ -2.17, it lacks ionizable protons and remains strictly neutral[3].

  • Step 2: Organic Extraction. Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Agitate vigorously and allow phase separation.

    • Causality: The lipophilic, neutral 2-chloronicotinonitrile partitions entirely into the organic phase, leaving the ionized target product isolated in the aqueous phase.

  • Step 3: Self-Validation (TLC). Spot the aqueous layer on a silica TLC plate alongside a pure 2-chloronicotinonitrile standard. Elute with Hexane:EtOAc (3:1).

    • Validation: The absence of a UV-active spot matching the standard's Rf value confirms the complete removal of the nitrile from the aqueous layer.

  • Step 4: Product Precipitation. Acidify the aqueous layer with 2M HCl to pH 2.0.

    • Causality: Reprotonation of the carboxylate forms the insoluble free acid, which crashes out of the aqueous solution.

  • Step 5: Filtration. Collect the pure 2-chloronicotinic acid via vacuum filtration and wash with cold water.

Protocol B: Anti-Solvent Crystallization (For Neutral/Basic Products)

For neutral derivatives (e.g., 4-amino-2-chloronicotinonitrile), acid-base extraction is ineffective. We must exploit differential solubility kinetics[2].

  • Step 1: Dissolution. Dissolve the crude solid mixture in a minimal volume of hot 1,4-dioxane (approx. 80 °C).

    • Causality: Both the aminated product and the unreacted nitrile are highly soluble in hot dioxane, creating a homogenous starting point[2].

  • Step 2: Anti-Solvent Addition. Slowly add hot water dropwise until persistent cloudiness is observed, then add 1-2 drops of dioxane until the solution just clears.

    • Causality: Water acts as an anti-solvent. The differential solubility between the more polar aminated product and the highly lipophilic nitrile allows for selective supersaturation of the product.

  • Step 3: Controlled Cooling. Cool the flask at a controlled rate (e.g., 0.5 °C/min) to room temperature, then transfer to an ice bath.

    • Causality: Slow cooling favors the thermodynamic crystal lattice growth of the pure product, actively excluding the unreacted 2-chloronicotinonitrile from the crystal matrix.

  • Step 4: Self-Validation (Mother Liquor Analysis).

    • Validation: Analyze the filtrate (mother liquor) via HPLC. A high concentration of 2-chloronicotinonitrile relative to the product confirms that the nitrile was successfully retained in the liquid phase and excluded from your isolated crystals.

Troubleshooting & FAQs

Q: I am experiencing severe emulsion formation during the DCM/aqueous extraction. How do I resolve this without losing my product? A: Emulsions in these systems are typically caused by amphiphilic by-products or fine particulates (such as denatured nitrilase enzymes if you are using biocatalysis[1]). Actionable Solution: Do not add more solvent. Instead, filter the entire biphasic mixture through a pad of Celite to remove insoluble, emulsion-stabilizing particulates. Alternatively, increase the ionic strength of the aqueous layer by adding saturated NaCl (brine). This increases the density of the aqueous phase, forcing the neutral 2-chloronicotinonitrile rapidly into the DCM layer.

Q: My aminated product is co-crystallizing with the unreacted 2-chloronicotinonitrile. How do I separate them? A: Co-crystallization indicates that the supersaturation point of the nitrile was inadvertently crossed during cooling. Actionable Solution: Increase the volume of your primary solvent (dioxane) or reduce the volume of the anti-solvent (water)[2]. Ensure your cooling ramp is strictly controlled. If co-crystallization persists, abandon crystallization and utilize silica gel chromatography.

Q: When scaling up, column chromatography becomes a bottleneck. What is the optimal solvent system for separating 2-chloronicotinonitrile from substituted derivatives? A: For normal-phase silica gel chromatography, a gradient of Petroleum Ether to Ethyl Acetate (starting at 20:1 and ramping to 5:1) is highly effective[4]. Actionable Solution: Because 2-chloronicotinonitrile is highly non-polar, it will elute very early. To optimize scale-up and prevent band broadening, perform a "dry loading" technique: adsorb the crude mixture onto silica gel and evaporate the solvent before loading it onto the column. This ensures the unreacted nitrile elutes completely before your more polar product bands emerge.

References

  • Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid , PMC (NIH).[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing SNAr Reactions of Nicotinonitriles

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions, with a specialized focus on nicotinonitrile substrates. This guide is designed for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions, with a specialized focus on nicotinonitrile substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their SNAr experiments. Here, we delve into the mechanistic nuances, troubleshoot common experimental hurdles, and provide field-tested protocols to optimize your reactions, particularly concerning the critical parameter of temperature.

Understanding the SNAr Reaction on Nicotinonitriles

The SNAr reaction is a powerful tool for the synthesis of substituted aromatic and heteroaromatic compounds, which are prevalent in pharmaceuticals.[1][2] The reaction proceeds via a two-step addition-elimination mechanism.[3][4] First, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6] The aromaticity of the ring is temporarily disrupted in this step.[7][8] In the second, typically faster step, the leaving group departs, restoring the aromaticity and yielding the substituted product.[9]

For nicotinonitriles, the pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack.[5] The nitrogen atom in the ring, along with the electron-withdrawing cyano (-CN) group, activates the ring towards SNAr. These reactions preferentially occur at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom through resonance, thus stabilizing the intermediate.[7][10]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your SNAr reactions with nicotinonitriles and provides actionable solutions.

Issue 1: Low or No Product Yield

A low yield of the desired product is one of the most common challenges. Several factors can contribute to this issue.

Possible Cause & Scientific Explanation Recommended Action & Protocol
Insufficient Ring Activation: The pyridine ring, while electron-deficient, may not be sufficiently activated for a given nucleophile, especially if the cyano group is not positioned to effectively stabilize the intermediate. Strong electron-withdrawing groups ortho or para to the leaving group are crucial for stabilizing the Meisenheimer complex.[11][12]Increase Reaction Temperature: Gradually increase the temperature in increments of 10-20 °C. Many SNAr reactions require significant thermal energy to overcome the activation barrier.[11] Some reactions may even necessitate reflux conditions. Microwave Irradiation: Consider using a microwave reactor. This technique can dramatically reduce reaction times from hours to minutes and improve yields by efficiently heating the reaction mixture.[11]
Poor Leaving Group: The nature of the leaving group significantly impacts the reaction rate. For SNAr reactions, the typical reactivity order for halogens is F > Cl ≈ Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic.[6][12]Select a Better Leaving Group: If possible, synthesize or procure a starting material with a better leaving group, such as a fluoro-substituted nicotinonitrile.[12]
Weak Nucleophile: The strength of the nucleophile is a key determinant of reaction success. Neutral nucleophiles like alcohols or amines are less reactive than their deprotonated counterparts (alkoxides and amides).Use a Stronger Nucleophile or Add a Base: If using a neutral nucleophile, consider deprotonating it with a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) before or during the reaction.[6][11]
Suboptimal Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.[11][13] Protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity.[13][14]Switch to a Polar Aprotic Solvent: If your reaction is sluggish, consider switching to a high-boiling polar aprotic solvent. Be mindful of potential decomposition of solvents like DMSO at very high temperatures.[15][16]
Issue 2: Formation of Side Products

The appearance of multiple spots on a TLC plate indicates the formation of unwanted side products.

Possible Cause & Scientific Explanation Recommended Action & Protocol
Reaction with Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol) in the presence of a strong base, the solvent itself can compete with your intended nucleophile.[12]Use a Non-Reactive Solvent: Employ a non-nucleophilic, polar aprotic solvent such as DMSO, DMF, or acetonitrile.[11][12]
Di-substitution: If your nicotinonitrile substrate has more than one potential leaving group, you may observe double substitution.Control Stoichiometry: To favor mono-substitution, use a stoichiometric amount (1.0 to 1.2 equivalents) of your nucleophile.
Hydrolysis of the Nitrile Group: The cyano group can be susceptible to hydrolysis under harsh basic or acidic conditions, especially at elevated temperatures, leading to the formation of an amide or carboxylic acid.Moderate Reaction Conditions: If nitrile hydrolysis is suspected, try running the reaction at a lower temperature for a longer duration. Use a milder base if possible.
Thermal Decomposition: Nicotinonitriles or other reagents in the reaction mixture may be thermally unstable at the reaction temperature, leading to decomposition products.[17]Optimize Temperature: Carefully screen a range of temperatures to find the optimal balance between reaction rate and stability of the reactants and product. Run a control experiment by heating the starting material in the reaction solvent to check for decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for SNAr reactions of nicotinonitriles?

A1: There is no single optimal temperature. It is highly dependent on the specific substrate, nucleophile, and solvent used. However, a general starting point is often in the range of 80-120 °C.[11] For less reactive systems, temperatures up to 150 °C or even higher may be required.[5][15] It is always recommended to perform a temperature screen to determine the ideal conditions for your specific reaction.

Q2: How does temperature influence the kinetic vs. thermodynamic control of the reaction?

A2: Temperature plays a crucial role in determining whether a reaction is under kinetic or thermodynamic control.

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that forms the fastest (the kinetic product) will be the major product. This is because the reaction is essentially irreversible under these conditions, and the product distribution is determined by the relative rates of formation.[18][19][20]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible. This allows an equilibrium to be established, and the most stable product (the thermodynamic product) will predominate.[19][21][22]

For SNAr reactions, if there is a possibility of forming different regioisomers, controlling the temperature can be key to achieving the desired selectivity.

Q3: Can I use a protic solvent for my SNAr reaction?

A3: While polar aprotic solvents are generally preferred, protic solvents can sometimes be used. However, they can solvate and deactivate the nucleophile through hydrogen bonding, which often slows down the reaction.[13][14][23] If a protic solvent must be used, higher temperatures may be necessary to achieve a reasonable reaction rate.

Q4: My reaction is still not working even after optimizing the temperature. What else can I try?

A4: If temperature optimization is not sufficient, consider the following:

  • Catalysis: For particularly challenging substrates, the use of a phase-transfer catalyst can be effective in biphasic systems.[11]

  • Alternative Chemistries: For electron-rich or neutral aromatic rings where SNAr is not favorable, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, may be a more suitable approach.[11]

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile
  • To a reaction vessel, add the halo-substituted nicotinonitrile (1.0 eq), the amine nucleophile (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Add a polar aprotic solvent, such as DMF or DMSO.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: SNAr with an Alcohol Nucleophile (forming an Alkoxide in situ)
  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.2 eq) in an anhydrous polar aprotic solvent like THF or DMF.

  • Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH) (1.2 eq), portion-wise.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.

  • Add a solution of the halo-substituted nicotinonitrile (1.0 eq) in the same anhydrous solvent.

  • Heat the reaction mixture to the desired temperature and monitor its progress.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[5]

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product as needed.

Visualizations

Mechanism of SNAr on a Nicotinonitrile

SNAr_Mechanism Reactants Nicotinonitrile Derivative + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Anionic σ-adduct) Reactants->Intermediate Nucleophilic Attack (Addition) Product Substituted Nicotinonitrile + Leaving Group (LG⁻) Intermediate->Product Elimination

Caption: The two-step addition-elimination mechanism of an SNAr reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in S_NAr Reaction Check_Activation Is the ring sufficiently activated? (ortho/para -CN) Start->Check_Activation Check_LG Is the leaving group optimal? (F > Cl > Br > I) Check_Activation->Check_LG Yes Re_evaluate Re-evaluate with optimized conditions Check_Activation->Re_evaluate No (Consider a more electron-deficient substrate) Check_Nu Is the nucleophile strong enough? Check_LG->Check_Nu Yes Check_LG->Re_evaluate No (Use a substrate with a better LG) Check_Temp Is the reaction temperature high enough? Check_Nu->Check_Temp Yes Check_Nu->Re_evaluate No (Use a stronger Nu⁻ or add a base) Check_Solvent Is the solvent polar aprotic? (DMSO, DMF) Check_Temp->Check_Solvent Yes Check_Temp->Re_evaluate No (Gradually increase temperature) Success Reaction Optimized Check_Solvent->Success Yes Check_Solvent->Re_evaluate No (Switch to a polar aprotic solvent) Re_evaluate->Start

Caption: A decision tree for troubleshooting low yield in SNAr reactions.

Data Presentation

Table 1: Relative Reactivity of Leaving Groups in SNAr Reactions
Leaving GroupRelative ReactivityRationale
-FHighestHigh electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack.[6][12]
-ClModerateLess electronegative than fluorine, leading to a less electrophilic carbon center.
-BrModerateSimilar reactivity to chlorine.
-ILowestLeast electronegative of the halogens, resulting in the slowest rate of nucleophilic attack.
Table 2: Recommended Solvents for SNAr Reactions
SolventTypeBoiling Point (°C)Comments
Dimethyl sulfoxide (DMSO)Polar Aprotic189Excellent for dissolving a wide range of reactants; can decompose at high temperatures.[11][16]
N,N-Dimethylformamide (DMF)Polar Aprotic153A common and effective solvent for SNAr reactions.[11]
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic202High boiling point allows for reactions at elevated temperatures.[11]
Acetonitrile (MeCN)Polar Aprotic82A lower boiling point option for more reactive systems.[11]
Cyrene™Polar Aprotic227A greener, bio-based alternative to traditional polar aprotic solvents, suitable for high-temperature reactions.[15][16]

References

Sources

Optimization

Technical Support Center: Stabilizing the Piperidine Moiety Against Oxidation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the oxidati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the oxidative stability of the piperidine ring, a crucial scaffold in numerous pharmaceuticals.[1][2] Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of piperidine-containing compounds.

Q1: My piperidine-containing compound is degrading upon storage, showing a yellow/brown discoloration. What is happening?

A1: The discoloration you are observing is a common indicator of oxidation.[3] The piperidine ring, particularly the nitrogen atom and adjacent carbons, is susceptible to oxidation through several common laboratory and storage conditions.[4] The primary culprits include:

  • Atmospheric Oxygen: The lone pair of electrons on the nitrogen atom can react with oxygen, leading to byproducts like N-oxides.[4][5]

  • Light Exposure: UV and even ambient light can supply the energy needed to initiate photo-oxidative degradation, often through free-radical mechanisms.[4]

  • Elevated Temperatures: Heat accelerates the rate of all chemical reactions, including oxidation. While relatively stable at room temperature, piperidine can decompose at higher temperatures.[4][5]

  • Metal Ion Contamination: Trace amounts of metal ions can act as catalysts, significantly speeding up oxidative processes.[4][6]

  • Reagent Impurities: Solvents or other reagents may contain oxidizing impurities, such as peroxides, which can directly attack the piperidine ring.[4]

Q2: What are the most common products formed when a piperidine ring oxidizes?

A2: The oxidation of a piperidine ring can yield several products, depending on the specific oxidant and reaction conditions. Identifying these can help diagnose the degradation pathway. Key products include:

  • Piperidine N-oxide: This is a very common product resulting from the direct oxidation of the ring nitrogen.[4] N-oxides are often explored as potential prodrugs themselves.[7]

  • Imines and Enamines: Oxidation can lead to the formation of a double bond within the ring, such as 2,3,4,5-tetrahydropyridine, through the loss of hydrogen.[4][8]

  • Hydroxylated Derivatives: Oxidation at the carbon atoms of the ring can introduce hydroxyl groups, for example, forming piperidin-3-ol or -4-ol.[9]

  • Ring-Opening Products: Under more aggressive oxidative conditions, the C-N or C-C bonds of the ring can cleave, leading to a variety of linear aldehydes, ketones, or carboxylic acids.[4][6][10]

Q3: I am seeing new, more polar peaks in my HPLC analysis of a piperidine-containing compound. Is this related to oxidation?

A3: Yes, this is a strong indication of degradation. Oxidation typically introduces polar functional groups (like N-oxides or hydroxyls) into a molecule.[4] This increased polarity causes the degradation products to elute earlier on a reverse-phase HPLC column compared to the less polar parent compound. A validated, stability-indicating HPLC method is crucial for resolving the parent compound from all potential degradation products.[4]

Q4: Can piperidine itself act as an antioxidant?

A4: While the piperidine ring is generally susceptible to oxidation, certain substituted piperidine derivatives, such as hindered amine light stabilizers (HALS) like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), are potent antioxidants.[11][12] These compounds function by scavenging free radicals.[11] However, the unsubstituted piperidine ring itself is not considered an antioxidant; in fact, its derivatives are often studied for their antioxidant potential.[13][14]

Section 2: Core Preventative Strategies & Troubleshooting

This section provides actionable advice for preventing oxidation during both processing and storage, structured in a problem-solution format.

Troubleshooting Guide
Symptom / Observation Potential Root Cause Recommended Action & Scientific Rationale
Change in physical appearance (e.g., color change to yellow/brown, precipitate formation). [4]Oxidation of the piperidine compound.[4]Review Storage & Handling: Ensure the compound is rigorously protected from light, heat, and air. Store under an inert atmosphere (N₂ or Ar). For solutions, consider purging with an inert gas before sealing and adding an antioxidant like BHT.[4] Rationale: This minimizes exposure to the primary initiators of oxidation.
Appearance of new, more polar peaks in HPLC/LC-MS analysis. [4]Degradation of the compound, likely via oxidation.Perform Forced Degradation Study: Intentionally stress the compound with acid, base, peroxide, heat, and light to identify potential degradation products and confirm their chromatographic behavior.[4] Rationale: This proactively identifies and characterizes degradation pathways, aiding in the development of a robust, stability-indicating analytical method.
Inconsistent results or loss of activity between different batches of the same compound. Varied levels of degradation due to differences in storage history, initial purity, or handling.[4]Establish and Enforce Strict Protocols: Implement a clear, consistent storage and handling protocol for all batches. Re-qualify older batches using a validated analytical method before use to confirm purity and integrity.[4] Rationale: Consistency in handling and storage ensures that batch-to-batch variability is minimized, leading to more reliable experimental outcomes.
Failure of a conjugation reaction involving a maleimide-functionalized, piperidine-containing molecule. Aza-Michael addition of the piperidine nitrogen to the maleimide double bond.[15]Modify Synthesis Strategy: If possible, perform the piperidine-sensitive step (e.g., deprotection) before introducing the maleimide moiety. Rationale: This temporal separation of incompatible reaction types prevents the nucleophilic piperidine from consuming the electrophilic maleimide group, preserving it for the intended conjugation.
Workflow for Preventing Oxidation During Storage

The following diagram outlines a decision-making process for the proper storage of piperidine-containing compounds.

G cluster_storage Storage Protocol for Piperidine Compounds start Compound Received / Synthesized is_solution Is the compound in solution? start->is_solution add_antioxidant Add Antioxidant (e.g., BHT, BHA) is_solution->add_antioxidant Yes purge Purge with Inert Gas (N₂ or Ar) is_solution->purge No add_antioxidant->purge store Store in Tightly Sealed Amber Vial purge->store temp_control Store at Recommended Temperature (e.g., 2-8 °C, away from heat) store->temp_control end_point Stable Compound temp_control->end_point

Caption: Decision workflow for optimal storage of piperidine compounds.

Section 3: Protecting Group Strategies

While the piperidine nitrogen is often desired as a reactive center, in multi-step syntheses it may require protection to prevent unwanted side reactions, including oxidation.

Q5: When should I consider using a protecting group for the piperidine nitrogen?

A5: Protection is advisable when subsequent reaction conditions could adversely affect the piperidine ring. This includes:

  • Strongly Oxidizing Conditions: If your synthesis involves potent oxidants that could degrade the piperidine ring.

  • Presence of Strong Electrophiles: To prevent the nucleophilic piperidine nitrogen from reacting with sensitive electrophilic sites elsewhere in the molecule.

  • Solid-Phase Synthesis: In methodologies like solid-phase peptide synthesis (SPPS), protecting groups are fundamental to directing the sequence of reactions.[16][17]

Q6: What are the most common protecting groups for a secondary amine like piperidine, and how are they removed?

A6: The choice of protecting group is dictated by its stability to the planned reaction conditions and the mildness of its removal (deprotection). This concept is known as "orthogonal protection," where one group can be removed without affecting another.[17]

Protecting GroupChemical NameIntroduction Reagent (Typical)Deprotection ConditionKey Features & Rationale
Boc tert-ButoxycarbonylDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA, HCl)[16]Stable to bases and nucleophiles. Widely used due to its robustness and clean cleavage. The carbamate product is less nucleophilic and less prone to oxidation than the free amine.
Cbz (or Z) BenzyloxycarbonylBenzyl chloroformateCatalytic Hydrogenolysis (H₂, Pd/C)[16]Stable to acidic and basic conditions. Its removal under neutral conditions is advantageous for sensitive substrates.
Fmoc 9-FluorenylmethyloxycarbonylFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine solution)[16][17]Highly sensitive to bases, making it orthogonal to acid-labile groups like Boc. Ironically, piperidine itself is the standard reagent for its removal.[18]
Tosyl (Ts) p-ToluenesulfonylTosyl chloride (TsCl)Strong Acid or Reducing Agents[17]Creates a very stable sulfonamide that is electron-withdrawing, significantly reducing the nucleophilicity and basicity of the nitrogen. Removal requires harsh conditions.

Note: The piperidine nitrogen itself is basic enough to be used as the deprotection agent for the Fmoc group, a cornerstone of modern peptide synthesis.[18][19]

Section 4: Analytical & Characterization Protocols

Verifying the stability of your compound is as critical as preventing its degradation. This section provides standardized protocols for analysis.

Protocol 1: HPLC Method for Detecting Piperidine Oxidation

Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate a parent piperidine compound from its more polar oxidative degradation products, such as the N-oxide.[4]

Materials:

  • Piperidine-containing sample

  • Reference standards for the parent compound and, if available, the suspected N-oxide product.[4]

  • HPLC-grade acetonitrile and water

  • Formic acid or phosphoric acid

  • HPLC system with a UV or PDA detector and a C18 column (e.g., 250 x 4.6 mm)

Methodology:

  • Mobile Phase Preparation: Prepare two mobile phases.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[20]

    • Mobile Phase B: Acetonitrile.

  • Standard Preparation: Prepare stock solutions (e.g., 100 µg/mL) of the parent compound reference standard and the N-oxide standard (if available) in the mobile phase. Create a series of dilutions to establish a calibration curve.[4]

  • Sample Preparation: Accurately weigh and dissolve the test sample in a suitable solvent and dilute with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[4]

  • Chromatographic Conditions (Starting Point):

    • Column: C18 Reverse-Phase Column

    • Flow Rate: 1.0 mL/min[20]

    • Injection Volume: 10 µL

    • Detector Wavelength: Determined by the UV absorbance maximum of the parent compound. A Photo Diode Array (PDA) detector is ideal for method development.[4]

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B. A typical gradient might run from 5% to 95% B over 20-30 minutes.

  • Analysis: Inject the standards and the sample. The N-oxide and other polar oxidation products are expected to elute before the parent piperidine compound.[4]

  • Quantification: Quantify the parent compound and any degradation products by comparing their peak areas to the calibration curves.[4]

Protocol 2: Forced Degradation Study

Objective: To deliberately degrade the piperidine-containing Active Pharmaceutical Ingredient (API) under stress conditions to identify likely degradation products and establish the specificity of the analytical method.[4]

Methodology:

  • Prepare Stock Solutions: Prepare solutions of your API in a suitable solvent.

  • Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions in separate, appropriately labeled vials:

    • Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., at 60°C for 4 hours).[4]

    • Base Hydrolysis: Add 0.1 M NaOH and heat.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.[4][6]

    • Thermal Stress: Heat the solution (e.g., at 80°C).

    • Photolytic Stress: Expose the solution to UV light.

  • Neutralization and Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method (Protocol 1).

  • Peak Tracking: Use a PDA and Mass Spectrometer (LC-MS) to track degradation peaks and obtain mass information, which is crucial for identifying the structures of the degradation products.

Visualizing Oxidative Pathways

The following diagram illustrates the primary oxidative degradation pathways for a generic piperidine ring.

cluster_pathway Common Oxidative Pathways of Piperidine Piperidine Piperidine Moiety N_Oxide Piperidine N-Oxide Piperidine->N_Oxide [O] (e.g., H₂O₂, Peroxides) Imine Tetrahydropyridine (Imine) Piperidine->Imine [O] (Dehydrogenation) RingOpening Ring-Opening Products (Aldehydes, Carboxylic Acids) Piperidine->RingOpening Harsh [O] (e.g., KMnO₄) Imine->RingOpening Further [O]

Caption: Primary oxidative degradation pathways of the piperidine ring.

References

  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds. Benchchem.
  • What is the stability of piperidine? - Blog - Biosynce. (2025, August 25). Biosynce.
  • Under what conditions does piperidine decompose? - Blog - Biosynce. (2025, July 29). Biosynce.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, April 9). The Journal of Physical Chemistry A. Available from: [Link]

  • Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate. RSC Publishing. Available from: [Link]

  • Side reactions associated with piperidine treatment of PEG-containing molecules. Benchchem.
  • A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. (2025, August 6). ResearchGate. Available from: [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. (2025, December 8). ResearchGate. Available from: [Link]

  • Antioxidant potential of piperidine containing compounds - A short review. (2018, August 25). ResearchGate. Available from: [Link]

  • Antioxidant potential of piperidine containing compounds-a short review. SciSpace. Available from: [Link]

  • What are the detection methods for piperidine? - Blog - Biosynce. (2025, July 7). Biosynce.
  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024, December 20). Phys.org. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Available from: [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20). Technology.org. Available from: [Link]

  • PIPERIDINE. Ataman Kimya. Available from: [Link]

  • Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. (2021). PMC. Available from: [Link]

  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. (2024, April 16). Dalton Transactions. Available from: [Link]

  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. (2025, May 12). PMC. Available from: [Link]

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Antioxidant Activity of Piperazine Compounds: A Brief Review. (2020). ResearchGate. Available from: [Link]

  • Amino Acid-Protecting Groups. SciSpace. Available from: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021, August 3). Journal of Chromatographic Science. Available from: [Link]

  • Protecting group. Wikipedia. Available from: [Link]

  • New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. (1997). Journal of the American Chemical Society. Available from: [Link]

  • Piperidine derivatives as stabilizers. (1973). Google Patents.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023, October 3). ACS Omega. Available from: [Link]

  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. (2020). Organic & Biomolecular Chemistry. Available from: [Link]

  • Piperidine. Wikipedia. Available from: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023, October 3). ACS Publications. Available from: [Link]

  • Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. (2023, October 1). Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • N-oxides of pyridylmethylpiperazine and -piperidine derivatives. (2007). Google Patents.
  • Mono-N-oxidation of Heterocycle-Fused Pyrimidines. (2020, December 17). The Journal of Organic Chemistry. Available from: [Link]

  • Kinetic Study of oxidation of 2, 6-Diphenyl-Piperidine-4-one and 3-Methyl 2,6-Diphenyl-Piperidine-4-one by Manganese (IV) Ion. (2018, March 12). ResearchGate. Available from: [Link]

  • A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. (2001). Organic Chemistry Portal. Available from: [Link]

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Troubleshooting

Technical Support Center: Resolving Emulsions in 2-(Piperidin-4-yloxy)nicotinonitrile Extraction

Welcome to the Technical Support Center. For researchers and drug development professionals, encountering stubborn emulsions during the liquid-liquid extraction (LLE) of basic active pharmaceutical ingredients (APIs) is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For researchers and drug development professionals, encountering stubborn emulsions during the liquid-liquid extraction (LLE) of basic active pharmaceutical ingredients (APIs) is a notorious bottleneck.

This guide provides field-proven, self-validating troubleshooting protocols specifically tailored for 2-(Piperidin-4-yloxy)nicotinonitrile .

The Mechanistic Root of the Problem

To resolve an emulsion, you must first understand the physical chemistry causing it. 2-(Piperidin-4-yloxy)nicotinonitrile possesses a structural dichotomy that makes it highly prone to emulsification:

  • Amphiphilic Surfactant Behavior: The molecule features a lipophilic nicotinonitrile core and a highly polar, basic piperidine ring (secondary amine). At near-neutral pH (7–9), the piperidine nitrogen becomes protonated. This creates a classic surfactant—a charged hydrophilic head and a hydrophobic tail—which drastically lowers the interfacial tension between the aqueous and organic phases, stabilizing oil-in-water emulsions.

  • Pickering Emulsions: If your upstream synthesis involved metal catalysts or generated insoluble inorganic salts, these fine particulates can accumulate at the liquid-liquid interface. They create a mechanical barrier that prevents organic droplets from coalescing.

Decision Workflow for Emulsion Resolution

EmulsionResolution Start Emulsion Detected in Separatory Funnel CheckPH Measure Aqueous pH Start->CheckPH IsBasic Is pH > 11? CheckPH->IsBasic AdjustPH Add 1M NaOH (Deprotonate Piperidine) IsBasic->AdjustPH No (Protonated Amine) CheckSolids Are fine solids visible at interface? IsBasic->CheckSolids Yes (Neutral Freebase) AdjustPH->CheckSolids FilterCelite Vacuum Filter via Celite 545 Pad CheckSolids->FilterCelite Yes (Pickering Emulsion) AddBrine Add Saturated NaCl (Salting Out) CheckSolids->AddBrine No (Density Issue) Success Clean Phase Separation (Product Isolated) FilterCelite->Success AddBrine->Success

Decision workflow for resolving 2-(Piperidin-4-yloxy)nicotinonitrile emulsions.

Step-by-Step Troubleshooting Methodologies

Every protocol below is designed as a self-validating system . You will measure a specific physical parameter before and after the intervention to confirm causality and ensure scientific integrity.

Protocol A: pH Optimization (The Chemical Fix)

Causality: By raising the pH above the pKa of the piperidine amine (~10.5), we force the molecule into its neutral, un-ionized freebase form. This eliminates its surfactant properties and drives it entirely into the organic phase .

  • Measure: Extract a few drops of the aqueous layer from the separatory funnel and test the pH using indicator paper.

  • Adjust: If the pH is < 11, slowly add 1M NaOH or saturated aqueous K₂CO₃ dropwise directly into the funnel.

  • Agitate: Gently swirl the funnel in a figure-eight motion. Do not shake vigorously, as kinetic energy can sheer droplets and worsen the emulsion.

  • Settle: Allow the phases to rest for 10 minutes.

  • Validation Check: Re-test the aqueous pH. If the paper reads >11 and the aqueous layer begins to clarify, the chemical adjustment has successfully neutralized the surfactant behavior.

Protocol B: Celite Filtration (The Mechanical Fix)

Causality: Fine particulates physically block organic droplets from merging. Filtering the entire biphasic mixture through a pad of diatomaceous earth (Celite) strips these solids from the interface, instantly breaking the mechanical barrier .

  • Prepare: Set up a Büchner funnel with filter paper and evenly pack a 1–2 cm layer of Celite 545.

  • Prime: Pre-wet the Celite pad with your chosen organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Filter: Apply a mild vacuum and pour the emulsified mixture directly through the pad. Caution: Do not pull too hard on the vacuum; boiling the solvent will re-froth the emulsion.

  • Validation Check: Inspect the Celite pad. A dark or discolored band indicates successful retention of the emulsion-stabilizing particulates. The filtrate in the receiving flask should immediately separate into two distinct, clear layers.

Protocol C: Salting Out (The Thermodynamic Fix)

Causality: Adding salt increases the ionic strength of the aqueous layer. This decreases the solubility of the organic solvent in the water layer (the "salting out" effect) and increases the density differential between the two phases, forcing them apart .

  • Add: Pour saturated aqueous NaCl (brine) directly into the emulsified mixture. If funnel volume is restricted, add 2–3 grams of solid NaCl directly.

  • Dissolve: Gently invert the funnel 3–4 times to dissolve the salt into the aqueous phase.

  • Validation Check: Observe the interface. The increased surface tension of the aqueous droplets will promote rapid coalescence, shrinking the emulsion band visibly within 5 minutes.

Quantitative Data & Method Comparison

Use the following table to select the most appropriate intervention based on your specific reaction conditions.

Troubleshooting TechniquePrimary Mechanism of ActionTarget Emulsion CauseRisk of Product Loss
pH Optimization (>11) Deprotonates piperidine, eliminating surfactant properties.Amphiphilic API behaviorLow
Celite Filtration Physically strips interface-stabilizing particulates.Pickering emulsions (solids)Low-Medium (Adsorption)
Salting Out (Brine) Increases aqueous density and ionic strength.Low density differentialLow
Centrifugation Forces density-based separation via centrifugal force.Micro-droplet suspensionLow

Frequently Asked Questions (FAQs)

Q: I tried shaking the separatory funnel harder to break the bubbles, but the emulsion got worse. Why? A: Vigorous shaking introduces excess kinetic energy, which decreases the droplet size of the dispersed phase. Smaller droplets have a exponentially higher surface-area-to-volume ratio, making the emulsion vastly more stable. When working with basic amines like 2-(Piperidin-4-yloxy)nicotinonitrile, always use gentle swirling or slow inversion.

Q: Can I use centrifugation to break the emulsion? A: Yes. Centrifugation is highly effective as it uses mechanical centrifugal force to separate liquids strictly by density . However, it is generally limited to small-to-medium volumes (e.g., < 500 mL per tube) due to equipment constraints. For process-scale batches, chemical pH adjustment or Celite filtration is preferred.

Q: Which organic solvent is best to avoid emulsions with this molecule? A: Avoid solvents with densities very close to water. Dichloromethane (DCM) is denser than water and often separates cleanly, provided the pH is sufficiently high. Ethyl acetate (EtOAc) is lighter than water and is an excellent choice if the aqueous layer is heavily salted (brine) to maximize the density gap.

Q: What if I am extracting the product immediately after a transition-metal catalyzed cross-coupling? A: Transition metal residues (like Palladium black) are notorious for causing Pickering emulsions. Bypass pH adjustments initially and immediately proceed to Protocol B (Celite Filtration) . Removing the metal particulates is mandatory before clean phase separation can occur.

References

  • solid-liquid extraction - Columbia University. [Link]

  • Miniaturized Approaches to Conventional Liquid–Liquid Extraction | LCGC International.[Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. [Link]

Optimization

Strategies for purifying 2-(Piperidin-4-yloxy)nicotinonitrile without chromatography

Technical Support Center: Non-Chromatographic Purification of 2-(Piperidin-4-yloxy)nicotinonitrile Ticket #: PUR-882-NIC Subject: Strategies for isolating high-purity 2-(Piperidin-4-yloxy)nicotinonitrile without flash ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Non-Chromatographic Purification of 2-(Piperidin-4-yloxy)nicotinonitrile

Ticket #: PUR-882-NIC Subject: Strategies for isolating high-purity 2-(Piperidin-4-yloxy)nicotinonitrile without flash chromatography. Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The purification of 2-(Piperidin-4-yloxy)nicotinonitrile poses a specific challenge due to its amphiphilic nature. The molecule contains a lipophilic nicotinonitrile core and a highly polar, basic secondary amine (piperidine).

While chromatography (silica gel) is common, it is often inefficient for this substrate due to the "streaking" caused by the basic amine interacting with acidic silanols. This guide details self-validating non-chromatographic strategies relying on thermodynamic solubility differences and acid-base chemistry.

Key Physicochemical Properties:

Property Characteristic Implication for Purification

| Functional Group | Secondary Amine (


) | Allows reversible water solubility via pH manipulation. |
| Core  | Nicotinonitrile | Electron-deficient; stable in mild acid/base. |
| State  | Solid (likely low-melting) | Prone to "oiling out" during crystallization. |
| Solubility  | Amphiphilic | Soluble in DCM, EtOAc; Insoluble in water (neutral form). |

Module 1: The "pH Swing" Extraction Protocol

Methodology: Liquid-Liquid Extraction (LLE) Best For: Removing non-basic impurities (unreacted 2-chloronicotinonitrile) and inorganic salts.

This protocol exploits the basicity of the piperidine nitrogen.[1] By protonating this nitrogen, we force the molecule into the aqueous phase, leaving non-basic organic impurities behind.[1] We then reverse the pH to recover the pure free base.

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred for safety, but DCM solubilizes the free base better if it is particularly lipophilic.

  • Acid Extraction (The Purification Step):

    • Extract the organic layer with 1M Aqueous HCl (3x volumes).

    • Mechanism:[2][3][4] The product converts to the hydrochloride salt (water-soluble). Impurities like unreacted 2-chloronicotinonitrile (neutral) remain in the organic layer.

    • Checkpoint: Check the pH of the aqueous layer; it must be

      
      .
      
  • Organic Wash:

    • Combine the acidic aqueous layers.[1][5][6]

    • Wash with a fresh portion of EtOAc to remove entrained organic impurities. Discard the organic layer.

  • Basification (The Recovery Step):

    • Cool the aqueous phase to

      
       (ice bath).
      
    • Slowly add 10M NaOH or solid

      
        until pH 
      
      
      
      .
    • Observation: The solution will become cloudy as the free base precipitates or oils out.

  • Final Isolation:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      

AcidBaseExtraction Start Crude Mixture (in EtOAc/DCM) Acidify Add 1M HCl (Extract 3x) Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutral Impurities) PhaseSep1->OrgLayer1 Top Layer (EtOAc) AqLayer1 Aqueous Layer (Contains Product Salt) PhaseSep1->AqLayer1 Bottom Layer (Water) Waste Discard OrgLayer1->Waste Wash Wash with fresh EtOAc AqLayer1->Wash Basify Basify to pH > 12 (NaOH/K2CO3) Wash->Basify Extract2 Extract with DCM Basify->Extract2 FinalOrg Final Organic Layer (Pure Product) Extract2->FinalOrg

Caption: Figure 1. Acid-Base "Swing" Extraction workflow for selective isolation of basic amines.

Module 2: Crystallization & Anti-Solvent Precipitation

Methodology: Controlled Precipitation Best For: Final polishing of the solid after Acid-Base extraction.

If the product isolates as an oil or amorphous solid, "oiling out" is a common failure mode. This occurs when the compound separates as a liquid droplet rather than a crystal lattice.

Solvent Systems
Solvent RoleRecommended SolventFunction
Good Solvent Ethanol (EtOH) or Isopropanol (IPA)Dissolves product at high temp.
Anti-Solvent Water or n-HeptaneReduces solubility to induce nucleation.
Protocol: The "Cloud Point" Method
  • Dissolve the crude solid in the minimum amount of boiling Ethanol .

  • Once dissolved, remove from heat.

  • Add Water dropwise while stirring vigorously until a faint, persistent turbidity (cloudiness) appears.

  • Add a single drop of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature.

    • Critical: Do not place directly in ice; rapid cooling promotes oiling out.

  • Once solids form, cool to

    
     to maximize yield.
    

Module 3: Salt Formation (The Ultimate Purification)

Methodology: Conversion to Dihydrochloride or Oxalate Salt Best For: Compounds that refuse to crystallize as a free base.

Transforming the amine into a salt often raises the melting point and creates a stable crystal lattice, effectively rejecting impurities that do not fit the crystal structure.

Protocol:

  • Dissolve the free base in Diethyl Ether or 1,4-Dioxane .

  • Add 4M HCl in Dioxane dropwise.

  • The salt will precipitate immediately as a white solid.

  • Filter and wash with cold ether.

    • Note: If the salt is hygroscopic (absorbs water), dry immediately in a vacuum oven with

      
      .
      

SaltFormation Input Oily Free Base Choice Select Acid Input->Choice HCl HCl in Dioxane Choice->HCl Standard Oxalic Oxalic Acid in EtOH Choice->Oxalic If HCl salt is hygroscopic ResultHCl HCl Salt (High MP, Water Soluble) HCl->ResultHCl ResultOx Oxalate Salt (Highly Crystalline) Oxalic->ResultOx

Caption: Figure 2. Decision tree for salt formation to convert oils into purifyable solids.

Troubleshooting & FAQs

Q1: The product "oiled out" during basification (Module 1, Step 4). What do I do?

  • Cause: The free base has a low melting point or the concentration is too high.

  • Solution: Do not panic. Add the extraction solvent (DCM) immediately. The oil will dissolve into the organic layer. Proceed with the extraction.[1][5][6][7][8] Do not try to filter the oil.

Q2: I have a persistent emulsion during the extraction.

  • Cause: Presence of fine particulates or amphiphilic byproducts acting as surfactants.

  • Solution: Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). This physically breaks the emulsion bubbles. Alternatively, add brine (saturated NaCl) to the aqueous layer to increase ionic strength.

Q3: My yield is lower than expected after Acid-Base extraction.

  • Cause: The product might be partially water-soluble even at high pH (common for polar pyridines).

  • Solution: "Salt out" the aqueous layer by saturating it with NaCl before the final organic extraction.[6][7] Use Chloroform/Isopropanol (3:1) instead of pure DCM for the final extraction to pull more polar compounds out of the water.

References

  • BenchChem. (2025).[1][9] Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Retrieved from 1

  • National Institutes of Health (NIH). (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines. Bioorganic & Medicinal Chemistry. Retrieved from 2

  • Google Patents. (2005). WO2005063768A1 - Novel pyridine derivatives, a process for their preparation. Retrieved from 10

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from 8

Sources

Troubleshooting

Overcoming steric hindrance in 2-(Piperidin-4-yloxy)nicotinonitrile derivatives

Welcome to the Application Support Center for Heterocyclic Scaffold Optimization . As a Senior Application Scientist, I have compiled this technical troubleshooting guide to address the unique steric challenges associate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Heterocyclic Scaffold Optimization . As a Senior Application Scientist, I have compiled this technical troubleshooting guide to address the unique steric challenges associated with 2-(Piperidin-4-yloxy)nicotinonitrile derivatives .

These scaffolds are highly valuable in drug discovery—serving as critical fragments for kinase and N-myristoyltransferase (NMT) inhibitors—but they present significant bottlenecks. The core issue stems from the steric clash between the bulky piperidine ring and the ortho-cyano group on the pyridine core, which complicates both chemical synthesis and biological target binding.

Below, you will find field-proven causality analyses, self-validating protocols, and structural optimization strategies.

Section 1: Synthesis & Derivatization Troubleshooting

FAQ 1: Why is my Nucleophilic Aromatic Substitution (SNAr) yield so low when coupling N-Boc-piperidin-4-ol to 2-halonicotinonitriles?

Causality Analysis: The cyano group at the 3-position of the pyridine ring is strongly electron-withdrawing, which theoretically accelerates SNAr. However, the secondary alkoxide of N-Boc-piperidin-4-ol introduces severe steric hindrance. When this bulky nucleophile approaches the 2-position, it physically clashes with the adjacent ortho-cyano group. Using standard, harsh bases like Sodium Hydride (NaH) in DMF often leads to incomplete conversion, ether cleavage, or decomposition of the starting materials. Switching to Potassium tert-butoxide (KOtBu) in THF provides a more soluble, highly reactive alkoxide while minimizing these sterically-induced side reactions.

SNAr_Workflow Start 2-Halo-nicotinonitrile + N-Boc-piperidin-4-ol Base Select Base & Solvent Start->Base NaH NaH / DMF (Harsh, side reactions) Base->NaH Suboptimal KOtBu KOtBu / THF (Optimal alkoxide) Base->KOtBu Preferred Heat Controlled Heating (60-80°C) KOtBu->Heat Product 2-(N-Boc-piperidin-4-yloxy) nicotinonitrile Heat->Product

Workflow for optimizing SNAr synthesis of piperidin-4-yloxy nicotinonitriles.

Protocol 1: Self-Validating SNAr Synthesis

  • Alkoxide Formation: In an oven-dried flask under N₂, dissolve N-Boc-piperidin-4-ol (1.1 eq) in anhydrous THF (0.2 M). Add KOtBu (1.2 eq) portion-wise at 0 °C.

    • Validation Check: The solution should turn slightly yellow and homogeneous within 30 minutes, confirming complete alkoxide formation.

  • Coupling: Add 2-chloro-nicotinonitrile (1.0 eq) dropwise as a solution in THF.

  • Heating: Heat the reaction to 65 °C for 4–6 hours.

    • Validation Check: Monitor via LC-MS. The reaction is complete when the 2-chloro-nicotinonitrile peak (UV 254 nm) is fully consumed and the[M+H]⁺ mass corresponding to the product is dominant.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize residual base. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

FAQ 2: After Boc deprotection, direct N-alkylation of the piperidine ring yields multiple over-alkylated or sterically hindered byproducts. How can I control this?

Causality Analysis: The steric bulk around the piperidine nitrogen makes direct S_N2 alkylation highly sensitive to the electrophile's size. Forcing the reaction with heat or excess alkyl halide inevitably leads to dialkylation (quaternary ammonium salt formation) or elimination byproducts. Reductive amination is the superior, self-validating alternative because the intermediate iminium ion formation is reversible and sterically controlled, ensuring mono-alkylation.

Protocol 2: Reductive Amination Workflow

  • Deprotection: Dissolve the Boc-protected intermediate in DCM (0.1 M) and add TFA (10 eq) at 0 °C. Stir at room temperature for 2 hours.

    • Validation Check: LC-MS must show complete loss of the Boc group (-100 Da). Concentrate and dry under high vacuum to remove all residual TFA.

  • Iminium Formation: Dissolve the crude amine TFA salt in DCE (0.1 M). Add the target aldehyde (1.2 eq) and DIPEA (3.0 eq) to neutralize the salt. Stir at room temperature for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Stir for 12 hours.

    • Validation Check: A Ninhydrin stain on TLC will show the disappearance of the secondary amine (which stains strongly) as it converts to the tertiary amine product.

Section 2: Target Binding & Steric Optimization (Medicinal Chemistry)

FAQ 3: During biological screening, our 2-(piperidin-4-yloxy)nicotinonitrile derivatives lose potency against targets with tight hinge regions. How can we resolve this?

Causality Analysis: When binding to kinase or transferase targets, the piperidine ring forces the nicotinonitrile core out of coplanarity. In narrow binding pockets, this causes severe steric clashes. For instance, in the development of small-molecule c-KIT kinase inhibitors, bulky piperidin-4-yloxy derivatives have been shown to clash directly with the P-loop and hinge region residues (e.g., Tyr253) . Similarly, in the design of Plasmodium falciparum N-myristoyltransferase (NMT) inhibitors, steric hindrance by active site tyrosine residues requires careful spatial optimization of the piperidine vector .

To overcome this, you must either extend the linker to increase flexibility or restrict the piperidine conformation to direct the steric bulk away from the hinge clash.

Steric_Optimization Clash Steric Clash at Target Hinge (e.g., Tyr253) Strategy Optimization Strategies Clash->Strategy Linker Extend Linker (Add CH2 spacer) Strategy->Linker Conform Restrict Conformation (Bridged Piperidine) Strategy->Conform Subst Modify Pyridine Core (Remove ortho-bulk) Strategy->Subst Success Restored Binding Affinity (IC50 < 10 nM) Linker->Success Conform->Success Subst->Success

Medicinal chemistry strategies to overcome steric clashes in target binding pockets.

Quantitative SAR Data: Impact of Steric Modifications on Kinase Inhibition

The following table summarizes the structure-activity relationship (SAR) trajectory when optimizing the 2-(piperidin-4-yloxy)nicotinonitrile scaffold to relieve steric hindrance in a standard kinase hinge region:

Compound ModificationStructural RationaleHinge Clash (Prediction)Target IC₅₀ (nM)
Base 2-(Piperidin-4-yloxy) Rigid secondary ether, ortho-cyano clash limits coplanarity.Severe (Tyr253)> 10,000
Linker Extension (-CH₂-O-) Increased flexibility, relieves ortho-strain against the cyano group.Moderate250
Bridged Piperidine (Tropane) Conformational lock, directs piperidine bulk outward toward solvent.Minimal45
Pyridine C-5 Substitution Fills hydrophobic pocket without inducing hinge clash.None8

References

  • Godesi, S., Lee, J., Nada, H., Quan, G., Elkamhawy, A., Choi, Y., & Lee, K. "Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR)." International Journal of Molecular Sciences, 2023.[Link]

  • Yu, Z., Brannigan, J. A., Moss, D. K., Brzozowski, A. M., Wilkinson, A. J., Holder, A. A., Tate, E. W., & Leatherbarrow, R. J. "Design and synthesis of inhibitors of Plasmodium falciparum N-myristoyltransferase, a promising target for anti-malarial drug discovery." Journal of Medicinal Chemistry, 2012.[Link]

Optimization

Controlling impurity profiles in large-scale synthesis of nicotinonitriles

Topic: Controlling Impurity Profiles in Large-Scale Synthesis Department: Process Chemistry & API Manufacturing Support Status: Active | Version: 2.4[1] Introduction: The Criticality of the Cyano Group Welcome to the tec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Impurity Profiles in Large-Scale Synthesis Department: Process Chemistry & API Manufacturing Support Status: Active | Version: 2.4[1]

Introduction: The Criticality of the Cyano Group

Welcome to the technical support hub for nicotinonitrile (3-cyanopyridine) synthesis. As precursors to high-value APIs like Nevirapine, Milrinone, and Bosutinib, the purity of these intermediates is non-negotiable.

In large-scale synthesis, the cyano group on the pyridine ring is a "thermodynamic sink" waiting to hydrolyze. A shift in pH during quench or a localized hot spot during cyanation can irreversibly convert your nitrile to an amide (nicotinamide) or acid (nicotinic acid).[1] Furthermore, the electron-deficient nature of the pyridine ring invites regio-isomeric contaminants and stubborn metal complexes that manifest as persistent pink/red coloration.

This guide provides self-validating protocols to lock down your impurity profile.

Module 1: The Hydrolysis Headache (Amide & Acid Control)

The Issue: Your HPLC shows a rising peak at RRT ~0.8 (Nicotinamide) or RRT ~0.2 (Nicotinic Acid). The Cause: The nitrile group at the C3 position is susceptible to hydrolysis under both acidic and basic conditions, catalyzed by heat. In scale-up, extended quench times often expose the product to these conditions longer than in bench-scale runs.

Mechanistic Insight

The hydrolysis proceeds via a stepwise addition of water.[1] Stopping at the amide is kinetically possible but difficult to control in batch processing without strict pH boundaries.

HydrolysisPath CN 3-Cyanopyridine (Target) Amide Nicotinamide (Impurity A) CN->Amide + H2O / pH > 10 or < 3 Acid Nicotinic Acid (Impurity B) Amide->Acid + H2O / Heat

Figure 1: The hydrolysis cascade.[1] Once the amide forms, thermodynamic drive pushes toward the acid.

Troubleshooting Protocol: The "Buffered Quench"

Do not quench highly basic reaction mixtures (e.g., from Rosenmund-von Braun or Ammoxidation) directly with strong acid.[1]

  • Temperature Control: Cool the reaction mass to <5°C before any water addition.

  • The Inverse Quench: Transfer the reaction mass into a pre-chilled, buffered solution (e.g., Ammonium Chloride or Sodium Bicarbonate), not the other way around. This prevents localized pH spikes.[1]

  • Validation: Monitor the pH of the aqueous layer. Maintain pH 7.5 – 8.5 .

    • Why? At pH > 10, hydroxide attack on the nitrile is rapid. At pH < 3, acid catalysis activates the nitrile carbon.

Purification Strategy: Solubility Exploitation

If hydrolysis occurs, separation is possible by exploiting the polarity difference between the nitrile and the amide.

Solvent System3-Cyanopyridine (Target)Nicotinamide (Impurity)Action
Water (Cold) Moderate SolubilityHigh Solubility Wash filter cake with cold water to remove amide.[1]
Toluene High Solubility Low SolubilityExtract target into Toluene; amide stays in aqueous/solid phase.[1]
Ethanol SolubleSolubleAvoid for separation (Co-crystallization risk).[1]
Ethyl Acetate SolubleLow SolubilityGood alternative extraction solvent.[1]

Module 2: Metal Scavenging (Pd & Cu Removal)

The Issue: Residual Copper (from Rosenmund-von Braun) or Palladium (from Suzuki couplings) exceeds ICH Q3D limits (>10-20 ppm).[1] The Cause: Pyridines are excellent ligands.[1] The nitrogen lone pair binds to metals, creating soluble complexes that pass through standard filtration.

Protocol A: Copper Removal (The "Blue Wash")

For copper-mediated cyanations, simple filtration is insufficient.[1]

  • Chelation: Wash the organic phase (e.g., Toluene or Ethyl Acetate) with 10% Aqueous Ammonia or 5% EDTA solution .[1]

  • Observation: The aqueous layer will turn deep blue (Cu-Ammonia complex).[1][2]

  • Repetition: Repeat until the aqueous layer is colorless.

  • Polishing: Pass the organic layer through a pad of Celite mixed with 10% Activated Carbon.[1]

Protocol B: Palladium Scavenging

For Pd-catalyzed cross-couplings, standard carbon often fails due to the strong Pyridine-Pd bond.[1]

  • Reagent: Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).[1]

  • Dosage: Add 4 equivalents relative to the residual Pd content.

  • Conditions: Stir at 50°C for 1 hour. (Heat is required to overcome the activation energy of ligand exchange).

  • Filtration: Filter hot to prevent product precipitation on the scavenger.

MetalRemoval Start Crude Reaction Mixture MetalCheck Identify Metal Start->MetalCheck CuRoute Copper (Cu) MetalCheck->CuRoute PdRoute Palladium (Pd) MetalCheck->PdRoute AmmoniaWash Wash w/ 10% NH4OH (Forms Blue Complex) CuRoute->AmmoniaWash ColorCheck Aqueous Layer Colorless? AmmoniaWash->ColorCheck ColorCheck->AmmoniaWash No (Blue) Filter Filtration (Celite/Silica) ColorCheck->Filter Yes ThiolScav Add Thiol-Silica (50°C, 1 hr) PdRoute->ThiolScav ThiolScav->Filter Final API Grade Nicotinonitrile (<10ppm Metal) Filter->Final

Figure 2: Decision tree for heavy metal remediation in pyridine synthesis.[1]

Module 3: The "Pink Impurity" (Color & N-Oxides)[1]

The Issue: The product meets purity specs by HPLC but has a persistent pink or reddish hue. The Cause: This is a classic pyridine issue. It usually indicates trace Pyridine-N-Oxide formation or photo-oxidation products.[1] These have high extinction coefficients, so even <0.1% can color the batch.

Remediation Protocol:

  • Prevention: Store all intermediates under nitrogen.[1] Pyridines are sensitive to air oxidation.[1]

  • Chemical Treatment:

    • Dissolve crude product in solvent.[1][3]

    • Add Sodium Dithionite (Na2S2O4) wash (5% aqueous solution).[1] This mild reducing agent breaks down colored oxidative oligomers.[1]

    • Alternative: A wash with dilute Sodium Metabisulfite can also be effective.[1]

  • Recrystallization: If the color persists, recrystallize from Isopropyl Alcohol (IPA) .[1] N-oxides are much more polar and will remain in the mother liquor.[1]

FAQ: Rapid Response

Q: Can I use ethanol for recrystallization? A: Proceed with caution. While 3-cyanopyridine is soluble, nicotinamide (the main impurity) is also highly soluble in ethanol. A better separation is achieved using non-polar solvents like Heptane/Toluene mixtures or IPA , where the amide impurity is less likely to co-crystallize.[1]

Q: My Rosenmund-von Braun reaction stalled at 80% conversion. Should I add more CuCN? A: No. Adding solid CuCN late in the reaction rarely helps due to surface passivation. Instead, try adding a phase transfer catalyst (like PEG-400) or a catalytic amount of L-Proline , which has been shown to accelerate the reaction and lower the required temperature.

Q: Why is my yield dropping during the acid workup? A: You are likely hydrolyzing the nitrile.[1] If you must use acid to break a metal complex, ensure the temperature is <10°C and the exposure time is under 15 minutes. Immediately neutralize to pH 7-8.

References

  • Continuous Synthesis of Nicotinonitriles

    • Title: Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine.
    • Source: Beilstein Journal of Organic Chemistry (2013).[1]

    • Relevance: Validates "dead-end crystalliz
  • Solubility Data & Purification

    • Title: Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions.[1]

    • Source: Pharmaceutics (PMC).[1]

    • Relevance: Provides solubility basis for separating amides from nitriles.[1]

  • Copper-Catalyzed Cyanation Improvements

    • Title: Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides.[1][4][5]

    • Source: Journal of the American Chemical Society (2003).[6]

    • Relevance: Describes milder alternatives to traditional Rosenmund-von Braun conditions.
    • [1]

  • Metal Scavenging Protocols

    • Title: Removal of Palladium from Reaction Mixtures.[1]

    • Source: Organic Process Research & Development (General Industry Standard).[1]

    • Relevance: Supports the use of thiol-silica and activated carbon for pyridine purification.[1]

    • (Journal Landing Page for verification of standard practices).[1]

Sources

Reference Data & Comparative Studies

Validation

Decoding the ¹H NMR Spectrum of 2-(Piperidin-4-yloxy)nicotinonitrile: A-Data-Driven Comparative Guide

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth, data-driven interpretation and assignment of the ¹H NMR spectrum for 2-(Piperidin-4-yloxy)nicotinonitrile, a molecule of interest in medicinal chemistry. By dissecting the chemical environment of each proton and comparing it with analogous structures, we can confidently assign the observed spectral signals.

Predicted ¹H NMR Spectral Data for 2-(Piperidin-4-yloxy)nicotinonitrile

The anticipated ¹H NMR spectrum of 2-(Piperidin-4-yloxy)nicotinonitrile is a composite of signals arising from its two core heterocyclic systems: the nicotinonitrile ring and the piperidine ring. The ether linkage between these two moieties significantly influences the chemical shifts of adjacent protons.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-6 (Nicotinonitrile)8.2 - 8.4dd~2.0, ~0.5
H-5 (Nicotinonitrile)7.8 - 8.0dd~8.0, ~2.0
H-4 (Nicotinonitrile)7.0 - 7.2dd~8.0, ~0.5
H-4' (Piperidine, CH-O)4.8 - 5.2m-
H-2', H-6' (Piperidine, axial)3.2 - 3.5m-
H-2', H-6' (Piperidine, equatorial)2.8 - 3.1m-
H-3', H-5' (Piperidine, axial)1.9 - 2.2m-
H-3', H-5' (Piperidine, equatorial)1.6 - 1.9m-
NH (Piperidine)1.5 - 2.5br s-

Experimental Rationale and Comparative Analysis

The predicted assignments are grounded in the fundamental principles of NMR spectroscopy and supported by empirical data from related structures.

Nicotinonitrile Moiety: Aromatic Protons

The nicotinonitrile ring presents a classic three-spin system. The chemical shifts of these aromatic protons are primarily influenced by the electron-withdrawing nature of the nitrile group (-CN) and the nitrogen atom within the pyridine ring.

  • H-6: This proton is ortho to the ring nitrogen, resulting in the most downfield shift in the aromatic region, predicted to be around 8.2-8.4 ppm. It will appear as a doublet of doublets due to coupling with H-5 (meta) and H-4 (para).

  • H-5: Positioned meta to the nitrogen and ortho to the cyano group, H-5 is expected to resonate at approximately 7.8-8.0 ppm. It will exhibit splitting from both H-6 (ortho) and H-4 (ortho), resulting in a doublet of doublets.

  • H-4: This proton is expected to be the most upfield of the aromatic signals, around 7.0-7.2 ppm, appearing as a doublet of doublets from coupling with H-5 (ortho) and H-6 (para).

This predicted pattern is consistent with the known ¹H NMR data for 3-cyanopyridine (nicotinonitrile), where the aromatic protons appear in distinct, well-resolved regions.[1] The ether linkage at the 2-position will induce further shifts, which have been factored into the predicted ranges.

Piperidine Moiety: Aliphatic Protons

The piperidine ring introduces a set of more complex, often overlapping signals in the aliphatic region of the spectrum. The chair conformation of the piperidine ring leads to distinct chemical environments for axial and equatorial protons.

  • H-4' (CH-O): This methine proton, directly attached to the oxygen of the ether linkage, will experience a significant downfield shift into the 4.8-5.2 ppm range. Its multiplicity will be complex (a multiplet) due to coupling with the four adjacent methylene protons (H-3' and H-5').

  • H-2' and H-6': These methylene protons are adjacent to the nitrogen atom. The axial protons are typically found at a slightly higher chemical shift (more deshielded) than the equatorial protons. We predict these to appear as multiplets in the 2.8-3.5 ppm range. This is in line with the typical chemical shifts observed for protons alpha to a nitrogen in a piperidine ring.[2][3]

  • H-3' and H-5': These methylene protons are further from the heteroatoms and will therefore resonate at a more upfield region, predicted to be between 1.6 and 2.2 ppm. Again, axial and equatorial protons will have slightly different chemical shifts, and their signals will appear as multiplets.

  • NH Proton: The proton on the nitrogen atom of the piperidine ring is expected to be a broad singlet and its chemical shift can vary depending on solvent and concentration.[4] It is predicted to be in the 1.5-2.5 ppm range.

The interpretation of the piperidine signals is aided by comparing them to the known spectra of piperidine and its derivatives.[5][6][7]

Visualizing the Assignment: Molecular Structure and Workflow

To provide a clear visual representation of the proton assignments, the following diagram illustrates the structure of 2-(Piperidin-4-yloxy)nicotinonitrile with each unique proton labeled.

Figure 1. Molecular structure of 2-(Piperidin-4-yloxy)nicotinonitrile with proton labeling.

The logical workflow for the interpretation and assignment of the ¹H NMR spectrum is outlined below. This systematic approach ensures a thorough and accurate analysis.

G cluster_workflow ¹H NMR Interpretation Workflow A Acquire ¹H NMR Spectrum B Identify Solvent and Reference Peaks A->B C Integrate All Peaks B->C D Analyze Aromatic Region (δ 6.5-8.5 ppm) C->D E Analyze Aliphatic Region (δ 0.5-5.5 ppm) C->E F Assign Nicotinonitrile Protons (H-4, H-5, H-6) D->F G Assign Piperidine Protons (H-2', H-3', H-4', H-5', H-6', NH) E->G H Perform 2D NMR (COSY, HSQC) for Confirmation F->H G->H I Finalize Assignments and Report H->I

Figure 2. Step-by-step workflow for ¹H NMR spectral interpretation and assignment.

Conclusion

The interpretation of the ¹H NMR spectrum for 2-(Piperidin-4-yloxy)nicotinonitrile is a deductive process that relies on the foundational principles of chemical shifts and spin-spin coupling, augmented by comparative data from analogous molecular fragments. By systematically analyzing the aromatic and aliphatic regions and cross-referencing with known spectral data for nicotinonitrile and piperidine derivatives, a confident and accurate assignment of each proton signal can be achieved. This guide provides a robust framework for researchers and scientists engaged in the structural characterization of similar molecular entities.

References

  • Eliel, E. L., Kandasamy, D., Yen, C.-Y., & Hargrave, K. D. (1980). Conformational Analysis. 39. 13C NMR Spectra of Saturated Heterocycles. 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707.
  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2009, March 13). [Source not further specified].
  • Piperidine - Wikipedia. (n.d.). Retrieved from [Link]

  • ¹H NMR (CDCl₃) of [¹³C-nitrile]Nicotinonitrile (14). - ResearchGate. (n.d.). Retrieved from [Link]

  • ¹H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. - ResearchGate. (n.d.). Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Piperidine - SpectraBase. (n.d.). Retrieved from [Link]

  • H.NMR-Spectrum of Compound{2} | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation - ResearchGate. (2015, December 17). Retrieved from [Link]

  • ¹H NMR chemical shift ppm table. (n.d.). Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2025, October 3). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). [Source not further specified].
  • Piperidine (YMDB01338) - Yeast Metabolome Database. (n.d.). Retrieved from [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Comparative

LC-MS fragmentation patterns of 2-(Piperidin-4-yloxy)nicotinonitrile

An In-Depth Guide to the LC-MS/MS Fragmentation of 2-(Piperidin-4-yloxy)nicotinonitrile for Researchers and Drug Development Professionals Abstract In pharmaceutical development, the comprehensive characterization of a d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the LC-MS/MS Fragmentation of 2-(Piperidin-4-yloxy)nicotinonitrile for Researchers and Drug Development Professionals

Abstract

In pharmaceutical development, the comprehensive characterization of a drug candidate and its metabolites is paramount for ensuring safety and efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable analytical tool for this purpose, providing unparalleled sensitivity and structural information.[1][2] This guide provides an in-depth, predictive analysis of the electrospray ionization (ESI) tandem mass spectrometric fragmentation patterns of 2-(Piperidin-4-yloxy)nicotinonitrile, a molecule featuring key pharmacophores such as a piperidine ring, an ether linkage, and a nicotinonitrile moiety. By understanding the principal fragmentation pathways, researchers can accelerate method development for quantification, impurity profiling, and metabolite identification. This document explains the causal mechanisms behind the expected fragmentations and provides a robust, self-validating experimental protocol for acquiring high-quality MS/MS data.

Introduction: Structural Elucidation in Modern Drug Discovery

2-(Piperidin-4-yloxy)nicotinonitrile (Molecular Formula: C₁₁H₁₃N₃O, Monoisotopic Mass: 203.1059 Da) is a heterocyclic compound representative of scaffolds commonly explored in medicinal chemistry. The molecule's structure combines three distinct chemical features that dictate its behavior in a mass spectrometer:

  • A Piperidine Ring: A basic aliphatic heterocycle that is a primary site for protonation in positive-ion ESI.[3] Its fragmentation is well-characterized and often involves α-cleavage and ring-opening mechanisms.[3][4]

  • An Aryl Ether Linkage: This bond connects the aliphatic piperidine ring to the aromatic pyridine system. Ether cleavages are common fragmentation pathways in mass spectrometry.[5][6]

  • A Nicotinonitrile System: A substituted pyridine ring which is aromatic and generally more stable, but can still undergo characteristic fragmentations, such as the loss of hydrogen cyanide (HCN).[7]

A predictive understanding of how this molecule dissociates under collision-induced dissociation (CID) is crucial for distinguishing it from structural isomers and for identifying biotransformations that may occur at any of its functional groups.

Predicted Fragmentation Pathways under Positive-Ion ESI-MS/MS

In positive-ion electrospray ionization, the compound will readily form a protonated molecule, [M+H]⁺, with an expected m/z of 204.1137. The most probable site of protonation is the basic nitrogen atom of the piperidine ring, as it is a stronger base than the pyridine nitrogen or the nitrile nitrogen. This protonated precursor ion becomes the starting point for all subsequent fragmentation events upon collisional activation in the mass spectrometer.

The primary fragmentation routes are anticipated to involve the most labile bonds, driven by the charge site on the piperidine nitrogen. The main proposed pathways are detailed below and summarized in Table 1 .

Pathway A: Cleavage of the Piperidine C-O Ether Bond

This pathway involves the cleavage of the bond between the piperidine ring's C4 carbon and the ether oxygen. This can proceed in two ways, leading to the formation of either a piperidine-derived fragment or a nicotinonitrile-derived fragment. The most likely event is a charge-remote fragmentation leading to the loss of a neutral piperidine-derived moiety and retention of the charge on the more stable aromatic portion.

  • A1: Formation of the Protonated 2-hydroxynicotinonitrile ion (m/z 121.0396): This involves the cleavage of the C-O bond with a hydrogen rearrangement, leading to the neutral loss of piperylene (C₅H₈, 68.0626 Da). The resulting ion retains the nicotinonitrile core.

Pathway B: Cleavage and Fission of the Piperidine Ring

Fragmentation initiated at the protonated nitrogen site is a dominant process for piperidine-containing molecules.[3] This typically involves α-cleavage (cleavage of a C-C bond adjacent to the nitrogen) or other forms of ring opening.[3][8]

  • B1: Formation of the Iminium Ion (m/z 84.0813): A characteristic fragmentation of N-unsubstituted piperidines involves the loss of the substituent at C4 along with a portion of the ring, often leading to a stable iminium ion. Cleavage of the piperidine ring can result in the formation of a C₅H₁₀N⁺ fragment.

  • B2: Neutral Loss of Ammonia (NH₃): While less common as a primary pathway, a complex rearrangement and cleavage of the piperidine ring could lead to the neutral loss of ammonia (17.0265 Da), resulting in a fragment at m/z 187.0872.

Pathway C: Cleavage of the Pyridine O-C Ether Bond

Cleavage of the ether bond on the aromatic side is another possibility, which would result in the formation of a protonated piperidin-4-ol ion.

  • C1: Formation of Protonated Piperidin-4-ol (m/z 102.0913): This pathway involves the cleavage of the O-C bond of the pyridine ring, leading to the neutral loss of nicotinonitrile (C₆H₄N₂, 102.0374 Da). The charge is retained by the more basic piperidine fragment.

These predicted pathways provide a foundational map for interpreting an experimental spectrum. The relative abundance of these fragments will be highly dependent on the collision energy applied during the MS/MS experiment.[9]

Data Presentation: Predicted Fragment Ions

Table 1: Summary of predicted major fragment ions for 2-(Piperidin-4-yloxy)nicotinonitrile ([M+H]⁺ = m/z 204.1137) following CID.

Proposed Fragment Ion (m/z)Proposed FormulaNeutral LossFragmentation PathwayProposed Structure
187.0872[C₁₁H₁₁N₂O]⁺NH₃Pathway B2: Ring FissionFragment of the piperidine ring
121.0396[C₆H₅N₂O]⁺C₅H₈Pathway A1: C-O CleavageProtonated 2-hydroxynicotinonitrile
102.0913[C₅H₁₂NO]⁺C₆H₄N₂Pathway C1: O-C CleavageProtonated Piperidin-4-ol
84.0813[C₅H₁₀N]⁺C₆H₅N₂OPathway B1: Ring FissionPiperidine-derived iminium ion
Mandatory Visualization: Fragmentation Diagram

G cluster_main Proposed Fragmentation of 2-(Piperidin-4-yloxy)nicotinonitrile mol [M+H]⁺ m/z 204.1137 [C₁₁H₁₄N₃O]⁺ fragA1 m/z 121.0396 [C₆H₅N₂O]⁺ mol->fragA1  - C₅H₈ (Pathway A1) fragB1 m/z 84.0813 [C₅H₁₀N]⁺ mol->fragB1  - C₆H₅N₂O (Pathway B1) fragC1 m/z 102.0913 [C₅H₁₂NO]⁺ mol->fragC1  - C₆H₄N₂ (Pathway C1) fragB2 m/z 187.0872 [C₁₁H₁₁N₂O]⁺ mol->fragB2  - NH₃ (Pathway B2)

Caption: Proposed CID fragmentation pathways for protonated 2-(Piperidin-4-yloxy)nicotinonitrile.

Comparison with Structural Alternatives

The utility of a detailed fragmentation analysis becomes evident when comparing the target analyte to structurally similar molecules, such as positional isomers, which would have identical precursor masses.

  • Alternative 1: 4-(Piperidin-4-yloxy)nicotinonitrile: If the nitrile group were at position 4 of the pyridine ring instead of position 2, the precursor mass would be identical. However, the stability of the resulting fragments containing the pyridine ring could be altered due to different electronic effects, potentially changing the fragment ion ratios. The fundamental cleavage patterns (ether bond scission, piperidine ring fission) would likely remain the same.

  • Alternative 2: 2-(Piperidin-3-yloxy)nicotinonitrile: Moving the ether linkage to the 3-position of the piperidine ring would significantly alter the fragmentation. The symmetry of the piperidine ring is broken, and fragmentation pathways involving the loss of the substituent from the piperidine ring would lead to different neutral losses and fragment ions compared to the 4-substituted analogue.

This predictive comparison underscores the importance of acquiring detailed MS/MS spectra for confident structural confirmation, especially in the context of impurity and metabolite identification where isomeric forms are common.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This protocol outlines a general, robust method for the analysis of 2-(Piperidin-4-yloxy)nicotinonitrile using standard LC-MS/MS instrumentation. The key to a self-validating method is systematic optimization.

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-(Piperidin-4-yloxy)nicotinonitrile in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with 50:50 water:acetonitrile to a final concentration of 1 µg/mL for method development and infusion.

  • LC-MS Sample: Further dilute the working solution to ~50 ng/mL using the initial mobile phase composition for injection.

Causality: Using a solvent compatible with the mobile phase for the final dilution prevents peak distortion during chromatographic analysis.

Liquid Chromatography (LC) Method
  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is a standard choice for small molecules of this polarity.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid is a common mobile phase additive that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[11]

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: 5% to 95% B

    • 8.0 - 10.0 min: 95% B

    • 10.1 - 12.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Tandem Mass Spectrometry (MS/MS) Method
  • Instrument: A tandem mass spectrometer such as a triple quadrupole (QqQ) or a Quadrupole Time-of-Flight (Q-TOF) with an ESI source.[3]

  • Ionization Mode: Positive Ion Mode (ESI+). Causality: As established, the basic piperidine nitrogen makes the molecule highly suitable for positive ionization.[3]

  • MS1 Full Scan: First, acquire a full scan spectrum (e.g., m/z 50-300) to confirm the presence and m/z of the precursor ion ([M+H]⁺ at ~204.11).

  • MS2 Product Ion Scan:

    • Select m/z 204.1 as the precursor ion for fragmentation.

    • Perform a product ion scan to observe the fragments.

    • Collision Energy (CE) Optimization: This is the most critical step. Ramp the collision energy (e.g., from 10 to 40 eV) to find the optimal value that produces a rich spectrum of fragment ions. A stepped CE approach (e.g., using 15, 25, and 35 eV in a single scan) can also be effective for generating a comprehensive fragmentation pattern.[10]

  • Data Analysis:

    • Identify the m/z of the major fragment ions.

    • If using a high-resolution mass spectrometer (HRMS) like a Q-TOF, determine the accurate mass of the fragments to propose elemental compositions and validate the predicted structures in Table 1 .

Mandatory Visualization: Experimental Workflow Diagram

G cluster_workflow LC-MS/MS Experimental Workflow prep 1. Sample Preparation (1 µg/mL in 50:50 ACN:H₂O) lc 2. LC Separation (C18 Column, Gradient Elution) prep->lc esi 3. ESI Source (Positive Ion Mode, Form [M+H]⁺) lc->esi ms1 4. MS1 Analysis (Select Precursor m/z 204.1) esi->ms1 cid 5. Collision Cell (CID) (Fragment Precursor Ion) ms1->cid ms2 6. MS2 Analysis (Detect Product Ions) cid->ms2 data 7. Data Interpretation (Match Fragments to Proposed Structures) ms2->data

Sources

Validation

A Senior Application Scientist’s Field-Proven Guide for Researchers and Drug Development Professionals

An In-Depth Guide to Establishing HPLC Purity Standards for 2-(Piperidin-4-yloxy)nicotinonitrile In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical inter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Establishing HPLC Purity Standards for 2-(Piperidin-4-yloxy)nicotinonitrile

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-(Piperidin-4-yloxy)nicotinonitrile, a key building block in the synthesis of various therapeutic agents, establishing robust analytical methods for purity determination is of paramount importance. This guide provides a comprehensive, experience-driven approach to developing and validating a High-Performance Liquid Chromatography (HPLC) method for this specific molecule. We will delve into the rationale behind methodological choices, compare it with viable alternatives, and provide a framework for ensuring data integrity through self-validating protocols.

Understanding the Analyte: 2-(Piperidin-4-yloxy)nicotinonitrile

2-(Piperidin-4-yloxy)nicotinonitrile (CAS No. 944706-74-7) is a heterocyclic compound featuring a piperidine ring linked to a nicotinonitrile moiety via an ether bond. Its structure presents several key characteristics that inform our analytical strategy:

  • UV Chromophore: The nicotinonitrile ring contains a conjugated system of double bonds, making it an excellent chromophore for UV detection, a common and robust detection method in HPLC.

  • Moderate Polarity: The presence of the ether linkage and the piperidine nitrogen imparts a degree of polarity, making it well-suited for reverse-phase HPLC.

  • Potential Impurities: Impurities can arise from the starting materials, side reactions during synthesis (e.g., N-oxidation, hydrolysis of the nitrile), or degradation. A successful HPLC method must be able to resolve the main compound from these potential impurities.

The Core of Purity Analysis: A Reverse-Phase HPLC Method

Reverse-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its versatility, robustness, and high resolving power. Here, we propose a starting point method for 2-(Piperidin-4-yloxy)nicotinonitrile, with a detailed explanation of the choices made.

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale and Expertise-Driven Insights
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for moderately polar compounds like our analyte. A 250 mm length ensures high theoretical plates for better resolution of closely eluting impurities.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and acidifies the mobile phase. This suppresses the silanol interactions on the column and ensures the piperidine nitrogen is protonated, leading to sharper, more symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency. The matching acidic modifier in both phases prevents baseline shifts during the gradient.
Gradient Elution 5% B to 95% B over 20 minA gradient elution is crucial for a purity method as it allows for the elution of both polar and non-polar impurities within a reasonable timeframe. This wide gradient ensures that any late-eluting, highly retained impurities are flushed from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA small injection volume minimizes the risk of column overload and peak distortion.
Detection Wavelength 270 nmThis wavelength should be selected based on the UV spectrum of 2-(Piperidin-4-yloxy)nicotinonitrile to maximize sensitivity for both the main peak and potential impurities. An initial diode array detector (DAD) scan is recommended to determine the optimal wavelength.
Sample Preparation 1.0 mg/mL in 50:50 Water:AcetonitrileThe diluent should be as close as possible to the initial mobile phase composition to ensure good peak shape.
Experimental Workflow: From Sample to Result

The following diagram illustrates the logical flow of the HPLC purity determination process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dilution Dissolve & Dilute in Diluent Sample->Dilution Standard Weigh Reference Standard Standard->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection UV Detection at 270 nm Separation->Detection Integration Integrate Chromatogram Detection->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Generate Report Calculation->Report

Fig. 1: A typical workflow for HPLC purity analysis.

Method Validation: The Cornerstone of Trustworthiness

A method is only as reliable as its validation. Following the International Council for Harmonisation (ICH) Q2(R1) guidelines is the industry standard for ensuring an analytical method is fit for its purpose.

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by spiking the sample with known impurities and showing that their peaks are well-resolved from the main peak (Resolution > 1.5).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration, with a correlation coefficient (r²) of > 0.999.

  • Accuracy: The closeness of the test results to the true value. This is determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of multiple replicates by the same analyst on the same day.

    • Intermediate Precision (Inter-assay precision): Analysis on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) should typically be less than 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are crucial for quantifying impurities at low levels.

The relationship between these validation parameters is a self-validating system, as illustrated below.

Validation_System Method Validated HPLC Method Specificity Specificity Method->Specificity ensures Linearity Linearity Method->Linearity ensures Accuracy Accuracy Method->Accuracy ensures Precision Precision Method->Precision ensures Robustness Robustness Method->Robustness ensures LOD_LOQ LOD / LOQ Method->LOD_LOQ defines Specificity->Accuracy Linearity->Accuracy Precision->Accuracy LOD_LOQ->Linearity

Fig. 2: Interconnectivity of HPLC method validation parameters.

Comparison with Alternative Analytical Techniques

While RP-HPLC is the gold standard, other techniques can be complementary or advantageous in specific scenarios.

TechniquePrincipleAdvantages for this AnalyteDisadvantages
Ultra-High-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particles (<2 µm), leading to higher resolution and faster run times.Faster analysis times, higher throughput, and better resolution of complex impurity profiles.Requires specialized high-pressure equipment; method transfer from HPLC can be complex.
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of HPLC with the mass-selective detection of MS.Provides molecular weight information, which is invaluable for identifying unknown impurities and degradation products. Extremely high sensitivity and specificity.Higher cost and complexity of instrumentation and data analysis. Ionization efficiency can vary between compounds.
Gas Chromatography (GC) Separates volatile and thermally stable compounds in the gas phase.Useful for detecting volatile organic impurities (e.g., residual solvents) that are not amenable to HPLC.2-(Piperidin-4-yloxy)nicotinonitrile is likely not volatile enough for direct GC analysis without derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Uses the principles of NMR spectroscopy to provide a direct measurement of the analyte concentration against a certified internal standard.A primary analytical method that does not require a reference standard of the analyte itself. Provides structural information.Lower sensitivity compared to HPLC; requires a high-field NMR spectrometer and specialized expertise.

Conclusion: A Framework for Rigorous Purity Assessment

Establishing the purity of 2-(Piperidin-4-yloxy)nicotinonitrile requires a meticulous and scientifically sound approach. The reverse-phase HPLC method detailed here provides a robust starting point for any research or development laboratory. However, the protocol itself is only half the story. True analytical excellence lies in the rigorous validation of that method, ensuring that it is specific, linear, accurate, and precise for its intended purpose. By understanding the rationale behind each parameter and considering alternative technologies like LC-MS for impurity identification, scientists can build a comprehensive purity profile that ensures the quality and consistency of this critical pharmaceutical intermediate. This guide serves not as a rigid template, but as a dynamic framework for developing a self-validating system of analysis, ultimately contributing to the development of safer and more effective medicines.

References

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

Comparative

A Comparative Analysis of the Bioactivity of 2-(Piperidin-4-yloxy)nicotinonitrile and 2-aminonicotinonitrile Scaffolds

In the landscape of medicinal chemistry, the pyridine nucleus stands as a cornerstone for the development of novel therapeutic agents. Within this class, 2-(Piperidin-4-yloxy)nicotinonitrile and 2-aminonicotinonitrile re...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyridine nucleus stands as a cornerstone for the development of novel therapeutic agents. Within this class, 2-(Piperidin-4-yloxy)nicotinonitrile and 2-aminonicotinonitrile represent two privileged scaffolds, each conferring distinct physicochemical properties and directing the biological activity of their derivatives towards different, albeit sometimes overlapping, therapeutic areas. This guide provides a comparative analysis of the bioactivity of these two molecular frameworks, supported by experimental data from studies on their derivatives, and details the methodologies employed to evaluate their biological potential.

Introduction to the Scaffolds

2-aminonicotinonitrile is a well-established and versatile building block in drug discovery. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of the amino and nitrile groups provides reactive handles for a wide array of chemical modifications, enabling the exploration of vast chemical space and the optimization of biological activity. This scaffold is a key component in several kinase inhibitors, including the marketed drugs Bosutinib and Neratinib.[1]

2-(Piperidin-4-yloxy)nicotinonitrile , on the other hand, is a more structurally complex scaffold that has gained attention for its utility in the design of targeted therapies. The piperidin-4-yloxy moiety often serves to improve physicochemical properties such as solubility and to provide a vector for interaction with specific biological targets. Notably, derivatives of this scaffold have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[2]

Comparative Bioactivity: A Tale of Two Scaffolds

Direct, head-to-head comparative studies on the bioactivity of the parent compounds, 2-(Piperidin-4-yloxy)nicotinonitrile and 2-aminonicotinonitrile, are not extensively reported in the literature. However, a comparative analysis of their derivatives reveals distinct and divergent biological applications.

Anticancer Activity

Both scaffolds have been extensively utilized in the development of anticancer agents, yet they typically engage different mechanisms of action.

2-aminonicotinonitrile derivatives often exhibit broad-spectrum anticancer activity through various mechanisms. Studies have shown that derivatives of 2-aminonicotinonitrile can induce autophagy and apoptosis in cancer cells.[3] For instance, certain derivatives have demonstrated potent antiproliferative activity against gastric cancer cell lines.[3] The versatility of this scaffold allows for its incorporation into molecules targeting a range of cellular processes.

2-(Piperidin-4-yloxy)nicotinonitrile derivatives , in contrast, are more frequently associated with targeted cancer therapy, particularly as kinase inhibitors. The piperidin-4-yloxy group can be strategically employed to replace other moieties to enhance potency and selectivity. For example, 2-arylamino-4-(piperidin-4-yloxy)pyrimidines have been synthesized as covalent inhibitors of EGFR, showing high potency against the T790M/L858R mutant, which is associated with resistance to first-generation EGFR inhibitors.[2]

Table 1: Comparative Anticancer Activity of Representative Derivatives

Derivative ClassTarget/MechanismCell LineIC50Reference
2-aminonicotinonitrile Derivative (7g) Autophagy Induction, ApoptosisSGC-7901 (Gastric Cancer)Not explicitly stated, but showed strong activity[3]
2-arylamino-4-(piperidin-4-yloxy)pyrimidine (9i) EGFRT790M/L858R Kinase InhibitionH1975 (NSCLC)0.6210 µM (cell proliferation)[2]
2-arylamino-4-(piperidin-4-yloxy)pyrimidine (9i) EGFRT790M/L858R Kinase InhibitionKinase Assay4.902 nM[2]
Antimicrobial Activity

The 2-aminonicotinonitrile scaffold has also been explored for its antimicrobial potential. The structural features of 2-aminopyridine derivatives make them suitable candidates for the development of new anti-infective agents.[1] In contrast, while the piperidine moiety is present in some antifungal agents, there is less specific evidence in the public domain for the antimicrobial activity of 2-(Piperidin-4-yloxy)nicotinonitrile derivatives.

Experimental Protocols for Bioactivity Assessment

The evaluation of the bioactivity of these compounds relies on a suite of standardized in vitro assays. The following protocols are representative of the methodologies used in the cited literature.

In Vitro Kinase Inhibition Assay

This assay is crucial for evaluating the potency of compounds targeting specific kinases, such as EGFR.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is typically quantified using a variety of methods, such as radioactivity, fluorescence, or luminescence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the recombinant kinase and its specific substrate in kinase assay buffer.

    • Prepare a solution of ATP.

  • Assay Procedure:

    • In a microplate, add the kinase and substrate solution.

    • Add serial dilutions of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period.

    • Stop the reaction.

    • Quantify the amount of product formed using a suitable detection method.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Diagram of In Vitro Kinase Assay Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_detection Detection & Analysis Compound Test Compound Dilutions Reaction Kinase Reaction (Incubation) Compound->Reaction Kinase Kinase + Substrate Kinase->Reaction ATP ATP Solution ATP->Reaction Initiates Reaction Detection Signal Detection Reaction->Detection Analysis IC50 Determination Detection->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the effect of a test compound on the viability of a cancer cell line.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Diagram of MTT Assay Workflow:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_steps MTT Assay cluster_readout Data Acquisition & Analysis Seeding Seed Cells in 96-well Plate Treatment Add Test Compound Seeding->Treatment MTT Add MTT Reagent Treatment->MTT Incubation Incubate (Formazan Formation) MTT->Incubation Solubilization Add Solubilizing Agent Incubation->Solubilization Readout Measure Absorbance Solubilization->Readout Analysis Calculate IC50 Readout->Analysis

Caption: Step-by-step workflow of the MTT cell viability assay.

Signaling Pathway Context

The derivatives of these scaffolds often exert their effects by modulating key cellular signaling pathways.

EGFR Signaling Pathway: 2-(Piperidin-4-yloxy)nicotinonitrile derivatives, particularly those designed as EGFR inhibitors, interfere with the EGFR signaling cascade. This pathway, when aberrantly activated, drives cell proliferation, survival, and metastasis in many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Transcription Gene Transcription RAS_RAF->Transcription PI3K_AKT->Transcription Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation Inhibitor 2-(Piperidin-4-yloxy)nicotinonitrile Derivative (EGFR Inhibitor) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of intervention for 2-(Piperidin-4-yloxy)nicotinonitrile-based inhibitors.

Conclusion

While both 2-(Piperidin-4-yloxy)nicotinonitrile and 2-aminonicotinonitrile are valuable scaffolds in medicinal chemistry, their derivatives exhibit distinct profiles of biological activity. The 2-aminonicotinonitrile framework serves as a versatile starting point for developing compounds with a broad range of activities, including broad-spectrum anticancer and antimicrobial effects. In contrast, the 2-(Piperidin-4-yloxy)nicotinonitrile scaffold appears more suited for the design of targeted therapies, particularly kinase inhibitors for cancer treatment.

The choice of scaffold is therefore a critical decision in the drug discovery process, guided by the desired therapeutic application and mechanism of action. Further research involving direct comparative studies of these and other related scaffolds will undoubtedly provide deeper insights into their structure-activity relationships and facilitate the development of more effective and selective therapeutic agents.

References

  • Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Future Medicinal Chemistry. 2020;12(16):1485-1498. Available from: [Link]

  • Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Bioorganic & Medicinal Chemistry. 2013;21(18):5714-5722. Available from: [Link]

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. CoLab. 2024.
  • Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. Journal of Medicinal Chemistry. 2007;50(1):65-73. Available from: [Link]

  • Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry. 2022;74:117052. Available from: [Link]

Sources

Validation

Technical Deep Dive: Structure-Activity Relationship (SAR) of Piperidine-Nicotinonitrile Analogs

The following guide provides an in-depth technical analysis of Piperidine-Nicotinonitrile analogs, focusing on their application as kinase inhibitors in oncology. Executive Summary: The Scaffold at a Glance In the landsc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of Piperidine-Nicotinonitrile analogs, focusing on their application as kinase inhibitors in oncology.

Executive Summary: The Scaffold at a Glance

In the landscape of small-molecule drug discovery, the nicotinonitrile (3-cyanopyridine) core has emerged as a privileged scaffold, particularly for targeting serine/threonine kinases like PIM-1 and lipid kinases like PI3K/mTOR .

While the nicotinonitrile core provides the essential hydrogen-bonding motifs required for ATP-competitive inhibition, the piperidine moiety is frequently introduced to modulate physicochemical properties (logP, solubility) and to access solvent-exposed regions of the kinase binding pocket. This guide analyzes the SAR of this hybrid scaffold, comparing its efficacy against industry standards like Staurosporine and Dactolisib.

Key Performance Indicators (KPIs)
  • Primary Target: PIM-1 Kinase (Pro-survival signaling), PI3K/mTOR (Growth signaling).

  • Potency Range: Low nanomolar (

    
     nM) for optimized leads.
    
  • Key Advantage: Superior selectivity profiles compared to pan-kinase inhibitors due to the tunable nature of the piperidine "tail."

Chemical Space & Rational Design

The design of piperidine-nicotinonitrile analogs typically follows a "Hinge-Binder + Solubilizer" logic.

The Pharmacophore[1]
  • Nicotinonitrile Core (The Warhead): The pyridine nitrogen and the 3-cyano group often form a critical H-bond network with the kinase hinge region (e.g., Glu121 in PIM-1). The electron-withdrawing nitrile group increases the acidity of adjacent protons, enhancing non-covalent interactions.

  • Piperidine Ring (The Tail): Attached often via a methylene bridge (Mannich base) or directly to the core, the piperidine ring serves two functions:

    • PK Modulation: Reduces lipophilicity compared to purely aromatic analogs, improving oral bioavailability.

    • Steric Exploration: It projects into the ribose-binding pocket or solvent channel, where substitutions (e.g., methyl, hydroxyl) can pick up specific interactions to drive selectivity.

DOT Visualization: Pharmacophore Map

The following diagram illustrates the functional dissection of the scaffold.

SAR_Map cluster_0 SAR Logic Core Nicotinonitrile Core (Hinge Binder) Linker Linker (Methylene/Amino) Core->Linker C4/C6 Position Target Kinase ATP Pocket (PIM-1 / PI3K) Core->Target H-Bonds (Glu121) Tail Piperidine Ring (Solubility/Selectivity) Linker->Tail Mannich Base Tail->Target Van der Waals (Solvent Channel)

Figure 1: Pharmacophore dissection of the Piperidine-Nicotinonitrile scaffold.

Comparative Performance Analysis

This section compares a representative optimized Piperidine-Nicotinonitrile Lead (Compound 9) against standard reference inhibitors.

Reference Standards:

  • Staurosporine: A potent but non-selective pan-kinase inhibitor (Benchmark for maximum potency).

  • Dactolisib (BEZ235): A dual PI3K/mTOR inhibitor (Benchmark for pathway efficacy).

Table 1: Potency and Selectivity Profile
FeaturePiperidine-Nicotinonitrile (Lead Cmpd 9)Staurosporine (Reference)Dactolisib (Clinical Ref)
Primary Target PIM-1 / PIM-2Pan-Kinase (PKC, PKA, etc.)PI3K

/ mTOR
Enzymatic IC50 20.4 nM (PIM-1)16.7 nM (PIM-1)4 nM (PI3K

)
Cellular IC50 (HepG2) 0.18

M
< 0.01

M
0.05

M
Selectivity High (Due to specific piperidine contacts)Low (Promiscuous binder)Moderate (Dual inhibitor)
Mechanism ATP-CompetitiveATP-CompetitiveATP-Competitive
Toxicity Risk Moderate (Target dependent)High (Off-target effects)High (GI toxicity)

Analysis: The Piperidine-Nicotinonitrile analog achieves potency comparable to Staurosporine (20.4 nM vs 16.7 nM) but offers a distinct advantage in selectivity . While Staurosporine indiscriminately inhibits the kinome leading to high toxicity, the piperidine analog's activity is tunable. The cellular


 of 0.18 

M indicates good membrane permeability, likely aided by the piperidine ring's effect on logP.

Detailed SAR Insights

The Role of the Piperidine Substitution

Experimental data indicates that the position and nature of the piperidine attachment are binary switches for activity:

  • Mannich Bases (N-CH2-Linkage): Synthesized via reaction with formaldehyde and piperidine.[1] These derivatives often show increased cytotoxicity. The basic nitrogen of the piperidine can form salt bridges with Asp residues in the kinase active site.

  • Direct C-C Bond: Less common in this specific sub-class but offers higher metabolic stability.

  • Ring Size Effect: Replacing piperidine (6-membered) with pyrrolidine (5-membered) or morpholine (O-containing) often results in a 2-5 fold loss in potency , suggesting the 6-membered lipophilic bulk of piperidine is optimal for the hydrophobic pocket it occupies.

The Nitrile Group (CN)
  • Essentiality: Hydrolysis of the CN group to an amide (

    
    ) or acid (
    
    
    
    ) typically abolishes kinase inhibitory activity. The linear geometry of the cyano group is critical for avoiding steric clashes in the constricted hinge region.

Experimental Protocols

To validate these findings in your own lab, follow these standardized workflows.

Protocol A: One-Pot Synthesis (Mannich Reaction)

Objective: Efficient synthesis of piperidine-nicotinonitrile derivatives.

  • Reagents: Precursor Acetyl-pyridine derivative (1 eq), Paraformaldehyde (1.2 eq), Piperidine (1.2 eq), HCl (cat).

  • Solvent: Absolute Ethanol.

  • Procedure:

    • Dissolve precursor in ethanol.

    • Add paraformaldehyde and piperidine.

    • Reflux at 80°C for 8-12 hours (Monitor via TLC, Mobile phase: Hexane/EtOAc 7:3).

    • Cool to RT; precipitate usually forms.

    • Recrystallize from Ethanol/DMF.

  • Yield: Typically 75-85%.

Protocol B: In Vitro Kinase Assay (PIM-1)

Objective: Determine


.
  • System: ADP-Glo™ Kinase Assay (Promega).

  • Reaction:

    • Mix Kinase (2 ng/well), Substrate (S6 peptide), and ATP (10

      
      M) in kinase buffer.
      
    • Add Test Compound (Serial dilution: 10

      
      M to 0.1 nM).
      
    • Incubate at RT for 60 min.

  • Detection:

    • Add ADP-Glo Reagent (40 min incubation) to deplete unconsumed ATP.

    • Add Kinase Detection Reagent (30 min incubation) to convert ADP to Luciferase signal.

    • Read Luminescence (RLU).

  • Calculation: Plot RLU vs. Log[Concentration] using non-linear regression (GraphPad Prism).

DOT Visualization: Experimental Workflow

Workflow Start Start: Precursor Design Synth Synthesis (Mannich Reaction) Start->Synth Purify Purification (Recrystallization) Synth->Purify Assay Kinase Assay (ADP-Glo / PIM-1) Purify->Assay Cell Cell Viability (MTT / HepG2) Purify->Cell Data Data Analysis (IC50 Calculation) Assay->Data Cell->Data

Figure 2: Integrated synthesis and screening workflow.

Biological Pathway Context

Understanding why these inhibitors work requires mapping the downstream effects. Inhibition of PIM-1 or PI3K by these analogs leads to a blockade of the BAD phosphorylation pathway, resulting in apoptosis.

DOT Visualization: Signaling Pathway

Pathway GF Growth Factors RTK RTK Receptor GF->RTK PI3K PI3K RTK->PI3K PIM1 PIM-1 Kinase RTK->PIM1 Survival Cell Survival PI3K->Survival Promotes BAD BAD Protein (Pro-Apoptotic) PIM1->BAD Phosphorylates (Inactivates) Inhibitor Piperidine-Nicotinonitrile (Inhibitor) Inhibitor->PI3K Blocks Inhibitor->PIM1 Blocks Inhibitor->BAD Restores Function Apoptosis Apoptosis (Cell Death) BAD->Apoptosis Induces (If Unphosphorylated)

Figure 3: Mechanism of Action. The inhibitor blocks PIM-1/PI3K, preventing BAD phosphorylation and triggering apoptosis.

References

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors. RSC Advances / PubMed Central. [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties. Journal of Chemistry / PubMed Central. [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

Sources

Comparative

Analytical Comparison Guide: IR Spectroscopic Profiling of 2-(Piperidin-4-yloxy)nicotinonitrile vs. Synthetic Precursors

Executive Summary & Analytical Context In modern drug development, 2-(Piperidin-4-yloxy)nicotinonitrile serves as a highly versatile building block, frequently utilized as a scaffold for kinase inhibitors and G-protein-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

In modern drug development, 2-(Piperidin-4-yloxy)nicotinonitrile serves as a highly versatile building block, frequently utilized as a scaffold for kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. For researchers and synthetic chemists, differentiating this final product from its structural alternatives or synthetic precursors—namely 2-chloronicotinonitrile and 4-hydroxypiperidine—is a critical quality control step.

This guide provides an objective, data-driven comparison of these compounds using Fourier-Transform Infrared (FTIR) spectroscopy. By tracking the appearance and disappearance of specific vibrational modes, IR spectroscopy acts as a self-validating system to confirm successful O-arylation and subsequent amine deprotection without the immediate need for complex NMR workflows.

Mechanistic Pathway & Workflow Visualization

The synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) between 2-chloronicotinonitrile and a protected piperidine (e.g., N-Boc-4-hydroxypiperidine), followed by acidic deprotection. The diagram below illustrates this workflow and the corresponding IR markers used to track the reaction's progress.

G A Precursor A 2-Chloronicotinonitrile IR: C≡N (~2235 cm⁻¹) IR: C-Cl (~750 cm⁻¹) C Step 1: SNAr Reaction NaH, THF (0°C to RT) O-Arylation A->C B Precursor B N-Boc-4-hydroxypiperidine IR: O-H (~3400 cm⁻¹) IR: C=O (~1690 cm⁻¹) B->C D Intermediate Boc-Protected Ether IR: C-O-C (~1250 cm⁻¹) IR: C=O (~1690 cm⁻¹) (Loss of O-H and C-Cl) C->D E Step 2: Deprotection 4M HCl in Dioxane Cleavage of Boc Group D->E F Final Product 2-(Piperidin-4-yloxy)nicotinonitrile HCl IR: N-H₂⁺ (2500-3000 cm⁻¹) IR: C≡N (~2235 cm⁻¹) (Loss of C=O) E->F

Fig 1: Synthetic workflow and IR spectroscopic tracking for 2-(Piperidin-4-yloxy)nicotinonitrile.

Comparative IR Spectral Analysis

To objectively verify the product's identity, we must compare its vibrational fingerprint against its precursors. The table below summarizes the quantitative peak shifts that define the structural transformation.

Characteristic IR Peaks Comparison Table
Functional GroupPrecursor A: 2-ChloronicotinonitrilePrecursor B: N-Boc-4-hydroxypiperidineIntermediate: Boc-EtherFinal Product: HCl Salt
Nitrile (-C≡N) ~2235 cm⁻¹ (Sharp)N/A~2235 cm⁻¹ (Sharp)~2230 cm⁻¹ (Sharp)
Hydroxyl (-O-H) N/A~3400 cm⁻¹ (Broad)N/AN/A
Carbamate (-C=O) N/A~1690 cm⁻¹ (Strong)~1690 cm⁻¹ (Strong)N/A
Ether (-C-O-C-) N/AN/A~1250 cm⁻¹ (Strong)~1250 cm⁻¹ (Strong)
Amine Salt (-N-H₂⁺) N/AN/AN/A2500–3000 cm⁻¹ (Broad)
Aryl C-Cl ~750 cm⁻¹ (Strong)N/AN/AN/A
Mechanistic Insights & Peak Causality (E-E-A-T)
  • The Nitrile Window (2200–2240 cm⁻¹): The -C≡N stretch is a highly reliable diagnostic marker because it falls within a "clear window" of the IR spectrum where virtually no other organic functional groups absorb[1]. The sharp intensity of this peak is driven by the strong change in the dipole moment during the stretching vibration. In nicotinonitrile derivatives, this peak consistently appears around 2205–2235 cm⁻¹[2].

  • Ether Formation Validation (1250 cm⁻¹): The success of the SNAr reaction is proven by the disappearance of the broad O-H stretch of the piperidinol precursor[3] and the simultaneous emergence of a strong asymmetric C-O-C stretch at ~1250 cm⁻¹. This occurs because the highly polar carbon-oxygen bond of the newly formed aryl-alkyl ether dominates the fingerprint region.

  • Amine Deprotection & Salt Formation (2500–3000 cm⁻¹): If the intermediate is Boc-protected to prevent unwanted N-arylation, the final deprotection step is validated by the complete loss of the carbamate carbonyl (C=O) stretch at ~1690 cm⁻¹. Because pharmaceutical building blocks are typically isolated as hydrochloride salts to improve bench stability, the resulting secondary amine does not show a sharp N-H peak at 3300 cm⁻¹. Instead, strong hydrogen bonding within the crystal lattice of the -N-H₂⁺ salt causes the peak to broaden significantly, spanning 2500 to 3000 cm⁻¹.

Experimental Protocol: Self-Validating FTIR-ATR Workflow

To ensure high scientific integrity and reproducibility, Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed atmospheric moisture will artificially inflate the 3000–3500 cm⁻¹ region, masking the critical O-H and N-H bands necessary for comparing these specific molecules.

Step 1: Instrument Preparation & Background Validation

  • Action: Clean the diamond ATR crystal with LC-MS grade isopropanol and a lint-free wipe. Allow to dry. Collect a background spectrum (air) using 32 co-added scans.

  • Causality: This creates a self-validating baseline. Subtracting the background eliminates ambient CO₂ (2350 cm⁻¹) and water vapor (3300 cm⁻¹) interferences, ensuring that any peaks observed in the nitrile or amine regions belong strictly to the sample.

Step 2: Sample Application

  • Action: Place 1–2 mg of the solid 2-(Piperidin-4-yloxy)nicotinonitrile powder directly onto the center of the ATR crystal. Lower the pressure anvil until the software's pressure gauge indicates optimal contact (usually ~80-100 psi).

  • Causality: The IR beam (evanescent wave) only penetrates 0.5 to 2 µm into the sample. Without intimate, high-pressure contact between the crystal and the solid lattice, the signal-to-noise ratio will be too poor to resolve the ether C-O-C bands accurately.

Step 3: Data Acquisition

  • Action: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 scans.

  • Causality: A 4 cm⁻¹ resolution is the optimal standard for solid-state organic molecules—it is narrow enough to resolve the sharp C≡N peak from baseline noise, while 32 scans provide sufficient signal averaging without subjecting the sample to prolonged atmospheric exposure.

Step 4: Spectral Subtraction & Cross-Verification

  • Action: Process the data using baseline correction. Cross-reference the spectrum against the precursor data: verify the presence of the 2230 cm⁻¹ (nitrile) and 1250 cm⁻¹ (ether) peaks, and explicitly confirm the absence of the 1690 cm⁻¹ (C=O) and 750 cm⁻¹ (C-Cl) peaks.

  • Causality: Confirming the absence of precursor peaks is just as critical as identifying the product peaks; it objectively validates the purity of the isolated compound and the completion of the reaction.

References

To support the mechanistic claims and baseline spectral data provided in this guide, the following authoritative sources were utilized:

  • Title: 3-Pyridinecarbonitrile (Nicotinonitrile) - NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: 4-Hydroxypiperidine - NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana Source: Molecules (MDPI), 2022, 27(23), 8389 URL: [Link]

Sources

Validation

Solid-State Landscape: Comparative Guide to 2-(Piperidin-4-yloxy)nicotinonitrile Salts

Part 1: Executive Summary & Strategic Rationale In the development of kinase inhibitors and pyridine-based therapeutics, the intermediate 2-(piperidin-4-yloxy)nicotinonitrile represents a critical structural motif. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

In the development of kinase inhibitors and pyridine-based therapeutics, the intermediate 2-(piperidin-4-yloxy)nicotinonitrile represents a critical structural motif. However, like many secondary amines linked to heteroaromatic systems, the Free Base form often presents significant challenges: low melting point (potential for oiling out), poor aqueous solubility at neutral pH, and susceptibility to oxidation.

This guide serves as a technical roadmap for selecting and characterizing salt forms—specifically comparing the Monohydrochloride (HCl) , Dihydrochloride (2HCl) , and Organic Acid Salts (e.g., Fumarate/Tartrate) . The objective is to stabilize the crystal lattice, enhance solubility, and ensure processability.

The Chemical Challenge: pKa Analysis

To design the correct salt, we must first understand the protonation landscape.

  • Site A (Piperidine NH): Highly basic (

    
    ). This is the primary site for salt formation.
    
  • Site B (Pyridine N): Weakly basic (

    
    ) due to the electron-withdrawing nitrile group at the C3 position.
    

Implication: A Monohydrochloride salt will protonate Site A exclusively. A Dihydrochloride salt requires highly acidic conditions and risks instability (hygroscopicity) because the proton on the pyridine ring is loosely held.

Part 2: Crystallographic Characterization

The following data compares the structural metrics of the Free Base against its stabilized Salt forms. Note: Data presented below is derived from validated structural analogs (e.g., 2-(piperidin-4-yloxy)pyrimidine series) to serve as a reference baseline for development.

Comparative Crystal Data Table
ParameterFree Base (Predicted)Monohydrochloride (HCl)Dihydrochloride (2HCl)Fumarate (1:1)
Crystal System Triclinic / MonoclinicMonoclinic TriclinicTriclinic
Space Group

or


(Most Common)


Z (Molecules/Unit) 2 or 44 22
Calculated Density ~1.18 g/cm³~1.32 g/cm³ ~1.38 g/cm³~1.35 g/cm³
Packing Efficiency Low (Loose Van der Waals)High (Ionic + H-Bonds) High (Dense)Medium
Primary Interaction N-H...N (Weak)



Structural Logic & Packing (Graphviz Visualization)

The following diagram illustrates the stabilization mechanism in the crystal lattice. The HCl salt forms a "Charge-Assisted Hydrogen Bond" which significantly raises the melting point compared to the free base.

CrystalPacking cluster_stability Thermal Stability Impact Piperidine Piperidine NH (pKa ~11) Chloride Chloride Anion (Cl-) Piperidine->Chloride Strong Ionic H-Bond (2.8 - 3.0 Å) Pyridine Pyridine N (pKa ~2.5) Pyridine->Chloride Weak Interaction (Only in 2HCl) Lattice Crystal Lattice (P21/c) Chloride->Lattice Stabilizes Packing

Caption: Interaction map showing the critical role of the Chloride anion in bridging the Piperidine moieties, creating a rigid hydrogen-bonded network.

Part 3: Physicochemical Performance Comparison

This section evaluates how the crystal structure translates to benchtop performance.

Solubility & Hygroscopicity Profile
PropertyFree BaseMonohydrochloride (HCl)Organic Salt (Fumarate)
Melting Point (

)
65 - 75 °C (Low)185 - 210 °C (High) 160 - 180 °C
Aqueous Solubility (pH 7) < 0.5 mg/mL> 50 mg/mL > 25 mg/mL
Hygroscopicity (DVS) Non-hygroscopicModerate (Deliquescent >70% RH) Low (Stable)
Solid-State Stability Prone to oxidationStable Stable

Critical Insight: While the HCl salt offers the highest solubility, it often suffers from hygroscopicity due to the high charge density of the chloride ion. If the drug product requires wet granulation, the Fumarate or Tartrate salt is often the superior alternative due to better non-hygroscopic behavior, despite slightly lower solubility.

Part 4: Experimental Protocols

To replicate these results or generate specific data for your batch, follow these validated workflows.

Protocol: Single Crystal Growth (HCl Salt)

Objective: Obtain X-ray quality crystals for absolute structure determination.

  • Dissolution: Dissolve 100 mg of 2-(piperidin-4-yloxy)nicotinonitrile free base in 2 mL of Ethanol/Isopropanol (1:1) .

  • Acid Addition: Add 1.05 equivalents of concentrated HCl (37%) dropwise while stirring at room temperature. A white precipitate may form immediately.

  • Redissolution: Heat the mixture to 60°C until the solution is clear. If needed, add minimal Methanol.

  • Crystallization (Vapor Diffusion): Transfer the solution to a small vial. Place this vial inside a larger jar containing Ethyl Acetate or Hexane (antisolvent). Cap the large jar tightly.

  • Harvest: Allow to stand undisturbed for 3-5 days. Colorless block-like crystals will form.

Protocol: Salt Screening Workflow (Graphviz)

SaltScreen cluster_acids Acid Candidates Start Free Base (2-(piperidin-4-yloxy)nicotinonitrile) Solvent Solvent Selection (MeOH, EtOH, IPA) Start->Solvent Counterion Counterion Addition Solvent->Counterion HCl HCl (1.0 eq) Counterion->HCl Fumaric Fumaric Acid (0.5 / 1.0 eq) Counterion->Fumaric Tartaric L-Tartaric Acid (1.0 eq) Counterion->Tartaric Crystallize Crystallization (Cooling / Evaporation) HCl->Crystallize Fumaric->Crystallize Tartaric->Crystallize Analysis Analysis (PXRD, DSC, TGA) Crystallize->Analysis Decision Lead Salt Selection Analysis->Decision

Caption: Systematic workflow for identifying the optimal salt form based on crystallinity and thermal properties.

Part 5: References & Authoritative Sources

  • Structural Analogs & Synthesis:

    • Synthesis and characterization of 2-(piperidin-4-yloxy)pyrimidine derivatives. (Provides the baseline for the piperidine-ether linkage stability).

    • Source:

  • Crystallographic Principles:

    • Growing Crystals of Organic Salts: Nangia, A. "Crystal engineering of pharmaceutical co-crystals and salts."

    • Source:

  • pKa and Salt Selection:

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. (The gold standard for pKa-based salt selection).

    • Source:

  • Specific Moiety Data:

    • PubChem CID 1058161-64-0 (2-(Piperidin-4-ylamino)nicotinonitrile - Amino analog reference).

    • Source:

Disclaimer: Specific lattice parameters for the title compound may vary based on solvent inclusion (solvates) and specific synthesis routes. The data provided above represents the theoretical and empirical consensus for this chemical class.

Sources

Comparative

Comparative stability of 2-(Piperidin-4-yloxy)nicotinonitrile in acidic vs. basic media

This guide provides a technical analysis of the comparative stability of 2-(Piperidin-4-yloxy)nicotinonitrile (CAS: 1260639-67-5) in acidic versus basic media.[1] Due to the proprietary nature of specific degradation kin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the comparative stability of 2-(Piperidin-4-yloxy)nicotinonitrile (CAS: 1260639-67-5) in acidic versus basic media.[1] Due to the proprietary nature of specific degradation kinetics for this exact intermediate, the data presented below is synthesized from the established reactivity profiles of 2-alkoxypyridines and nicotinonitriles , serving as a predictive baseline for process chemists.

[1]

Executive Summary

2-(Piperidin-4-yloxy)nicotinonitrile exhibits a divergent stability profile driven by its three functional cores: the basic piperidine ring, the electron-deficient nicotinonitrile ring, and the labile ether linkage.[1]

  • Acidic Media (pH < 4): The compound is kinetically unstable at elevated temperatures. The primary degradation pathway is the acid-catalyzed cleavage of the ether bond, driven by the protonation of the pyridine nitrogen.

  • Basic Media (pH > 10): The compound shows moderate stability at ambient temperatures but degrades upon heating. The dominant pathway is the hydrolysis of the nitrile group to an amide/acid, with a secondary risk of Nucleophilic Aromatic Substitution (

    
    ) at the 2-position.
    
  • Optimal Stability: The compound is most stable in neutral to slightly basic buffers (pH 7–9) at low temperatures, where both the ether cleavage and nitrile hydrolysis rates are minimized.

Chemical Structure & Reactivity Analysis

To understand the stability data, one must first understand the molecular vulnerabilities:

  • Piperidine Nitrogen (

    
    ):  In acidic media, this is fully protonated (
    
    
    
    ). This increases solubility but does not directly trigger degradation.
  • Pyridine Nitrogen (

    
    ):  In strong acids (pH < 2), this nitrogen protonates. Crucially, protonation of the pyridine ring activates the 2-position ether toward nucleophilic attack by water , leading to cleavage.
    
  • Nitrile Group (-CN): Susceptible to hydrolysis in both strong acid and strong base, converting first to the amide (primary degradant) and then to the carboxylic acid.

  • Ether Linkage (C-O-C): The 2-alkoxypyridine motif is a "masked" amide. Under acidic stress, it reverts to the thermodynamically stable 2-pyridone tautomer (2-hydroxy-3-cyanopyridine).[1]

Comparative Performance: Acid vs. Base[1][2][3]

The following table summarizes the expected degradation profile based on structural analogs (e.g., 2-methoxynicotinonitrile).

Table 1: Stability Profile Summary[1]
FeatureAcidic Media (0.1 M HCl, pH 1.2) Basic Media (0.1 M NaOH, pH 13)
Primary Mechanism Acid-Catalyzed Ether HydrolysisBase-Catalyzed Nitrile Hydration
Secondary Mechanism Nitrile Hydrolysis (Slow)

Ether Cleavage (Moderate)
Kinetics (Room Temp) Slow (< 5% degradation / 24h)Stable (< 1% degradation / 24h)
Kinetics (

)
Rapid (

hours)
Moderate (

hours)
Major Degradant (1) 2-Hydroxy-3-cyanopyridine 2-(Piperidin-4-yloxy)nicotinamide
Major Degradant (2) 4-Hydroxypiperidine2-(Piperidin-4-yloxy)nicotinic acid
Solubility High (Protonated Salt)Low (Free Base)

Mechanistic Degradation Pathways

The diagram below illustrates the divergent degradation pathways. In acid, the molecule breaks into two fragments. In base, the molecule largely remains intact but the functional group changes, or it undergoes slower substitution.

StabilityPathways Parent 2-(Piperidin-4-yloxy) nicotinonitrile Acid_Step1 Protonated Intermediate (Pyridine-H+) Parent->Acid_Step1 Acid (pH < 2) Fast Protonation Base_Step1 OH- Attack on Nitrile Parent->Base_Step1 Base (pH > 10) SNAr_Prod 2-Hydroxy-3-cyanopyridine (via SNAr) Parent->SNAr_Prod Strong Base / Heat (Minor Pathway) Cleavage_Prod1 2-Hydroxy-3-cyanopyridine (Precipitate) Acid_Step1->Cleavage_Prod1 + H2O / Heat Ether Cleavage Cleavage_Prod2 4-Hydroxypiperidine Acid_Step1->Cleavage_Prod2 Release Amide Primary Amide (Partial Hydrolysis) Base_Step1->Amide Hydrolysis Acid Carboxylic Acid (Full Hydrolysis) Amide->Acid Heat / Time

Figure 1: Divergent degradation pathways showing ether cleavage in acid (left) vs. nitrile hydrolysis in base (right).

Experimental Protocols for Validation

To confirm these profiles for your specific batch or formulation, use the following Forced Degradation Protocol . This method is self-validating using a Mass Balance approach.[1]

Materials
  • API: 2-(Piperidin-4-yloxy)nicotinonitrile (>98% purity).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), 0.1 M HCl, 0.1 M NaOH, 3%

    
     (Oxidative control).
    
  • HPLC Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
Protocol A: Acid Stress (Hydrolytic)
  • Preparation: Dissolve 10 mg of API in 1 mL Acetonitrile. Add 4 mL of 0.1 M HCl .

  • Incubation:

    • Sample A1: Ambient temperature for 24 hours.

    • Sample A2: Reflux (

      
      ) for 4 hours.
      
  • Neutralization: Quench Sample A2 with 4 mL of 0.1 M NaOH prior to injection to prevent column damage.

  • Analysis: Monitor for the appearance of 2-hydroxy-3-cyanopyridine (RT shift to earlier time due to loss of lipophilic piperidine ring).

Protocol B: Base Stress (Hydrolytic)
  • Preparation: Dissolve 10 mg of API in 1 mL Acetonitrile. Add 4 mL of 0.1 M NaOH .

  • Incubation:

    • Sample B1: Ambient temperature for 24 hours.

    • Sample B2: Reflux (

      
      ) for 4 hours.
      
  • Neutralization: Quench with 0.1 M HCl.

  • Analysis: Monitor for the Amide intermediate (+18 Da mass shift in LC-MS) and Acid (+19 Da mass shift).

Data Interpretation (Mass Balance)


  • RRF (Relative Response Factor):

    • The 2-hydroxy-3-cyanopyridine degradant will have a significantly different UV absorption than the parent.[1] For accurate quantitation, isolate this impurity or use a generic RRF of 0.5 if standard is unavailable (due to loss of piperidine chromophore contribution).

Recommendations for Handling

  • Process Chemistry: If performing reactions on the piperidine nitrogen (e.g., alkylation), avoid strong acidic workups (

    
    ) at elevated temperatures to preserve the ether linkage.
    
  • Storage: Store the free base in a cool, dry place. If converting to a salt form, avoid highly hygroscopic salts (e.g., hydrochloride) that may create localized acidic micro-environments upon moisture uptake.

  • Formulation: Maintain formulation pH between 6.0 and 8.0. Avoid using excipients that act as proton donors (e.g., citric acid) in liquid formulations if shelf-life > 1 year is required.[1]

References

  • Nicotinonitrile Hydrolysis

    • Mechanism:[1][3][4] The hydrolysis of 3-cyanopyridine (nicotinonitrile) proceeds via the amide to the acid. In basic media, the rate-determining step is the nucleophilic attack of hydroxide on the carbon of the cyano group.

    • Source: Cohen, L. A., & Jones, W. M. (1963). "A Study of the Hydrolysis of Cyanopyridines." Journal of the American Chemical Society. Link

  • 2-Alkoxypyridine Stability

    • Mechanism:[1][3][4] 2-Alkoxypyridines undergo acid-catalyzed dealkylation to form 2-pyridones.[1] The protonation of the ring nitrogen reduces the aromaticity, making the C-2 position susceptible to water attack.

    • Source: Katritzky, A. R., & Lagowski, J. M. (1963). "The Principles of Heterocyclic Chemistry." Academic Press. (Classic text establishing the lability of 2-substituted pyridines).[1]

  • General Forced Degradation Guidelines

    • Protocol: ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)."
    • Source: ICH.org. Link

Sources

Validation

A Comprehensive Comparison Guide: Reference Standards for 2-(Piperidin-4-yloxy)nicotinonitrile Quality Control

Executive Summary In the development of targeted therapeutics, the quality of active pharmaceutical ingredient (API) building blocks directly dictates the safety and efficacy of the final drug product. 2-(Piperidin-4-ylo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics, the quality of active pharmaceutical ingredient (API) building blocks directly dictates the safety and efficacy of the final drug product. 2-(Piperidin-4-yloxy)nicotinonitrile (often utilized as its hydrochloride salt, CAS: 1185310-20-6) is a highly versatile chemical intermediate used in the synthesis of advanced kinase and PARP inhibitors[1].

As a Senior Application Scientist, I have observed that the primary source of out-of-specification (OOS) investigations during API synthesis stems from poorly characterized reference standards. This guide provides an objective, highly technical comparison of reference standard grades for 2-(Piperidin-4-yloxy)nicotinonitrile, detailing the causality behind analytical choices and establishing self-validating protocols compliant with ICH Q7 and USP <11> guidelines[2][3].

Comparative Analysis of Reference Standard Grades

Selecting the appropriate grade of reference standard is a balance of regulatory compliance, analytical rigor, and cost-efficiency. According to ICH Q7, primary reference standards must be highly characterized and obtained from an officially recognized source or prepared by independent synthesis[2][4]. USP General Chapter <11> further mandates that these standards are explicitly required for quantitative compendial assays[3][5].

The table below summarizes the quantitative and qualitative differences between available reference standard grades for 2-(Piperidin-4-yloxy)nicotinonitrile.

Standard GradeMinimum Purity ThresholdCharacterization DepthTraceability & CompliancePrimary Use Case
Primary / Pharmacopeial ≥ 99.5% (Mass Balance)Full structural elucidation (2D-NMR, HRMS), Absolute Assay (qNMR)Fully traceable to SI units; Compliant with ICH Q7 / USP <11>Calibration of secondary standards; Regulatory submission data[3][6].
Certified Reference Material (CRM) ≥ 99.0%ISO 17034 accredited characterization; Certified uncertainty valueTraceable to National Metrology Institutes (e.g., NIST)Method validation; Absolute quantitation in absence of compendial standards.
Working Standard (In-House) ≥ 98.5%Routine QC (HPLC-UV, Karl Fischer, ROI)Traceable back to a Primary Standard or CRMRoutine batch release testing; In-process control (IPC) monitoring[4].
Analytical Grade (Commercial) ≥ 97.0%Basic Certificate of Analysis (1H-NMR, LC-MS)Non-traceable; "For R&D Use Only"Early-stage synthesis optimization; Qualitative peak identification[7].

Mechanistic QC Workflows & Causality

Establishing a primary reference standard is not merely about running tests; it is about building a chain of analytical causality. Every test must orthogonally verify the results of the previous one.

For 2-(Piperidin-4-yloxy)nicotinonitrile, the presence of both a basic secondary amine (piperidine ring) and an electron-deficient aromatic system (nicotinonitrile) creates unique analytical challenges. The workflow below illustrates the self-validating sequence required to qualify a batch of this intermediate as a Primary Reference Standard.

QC_Workflow Candidate Candidate Material 2-(Piperidin-4-yloxy)nicotinonitrile ID Identity Testing (IR, HRMS, 1H/13C NMR) Candidate->ID Purity Chromatographic Purity (HPLC-UV/MS) ID->Purity Conforms to Structure Volatiles Residual Solvents & Water (GC-HS, Karl Fischer) Purity->Volatiles Purity ≥ 99.5% Assay Absolute Assay (qNMR / Mass Balance) Volatiles->Assay LOD/Water < 0.5% Release Qualified Reference Standard (Compliant with ICH Q7) Assay->Release Assay Assigned

Figure 1: ICH Q7-compliant qualification workflow for primary reference standards.

Self-Validating Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include internal checks that prevent the reporting of erroneous data.

Protocol 1: Chromatographic Purity via High-pH HPLC-UV
  • Causality: The secondary amine on the piperidine ring (pKa ~10.4) causes severe peak tailing on standard silica columns under acidic conditions due to secondary interactions with residual silanols. By utilizing a high-pH mobile phase and an Ethylene Bridged Hybrid (BEH) C18 column, the analyte is maintained in its neutral state, ensuring sharp peak symmetry and robust retention.

  • Self-Validating System: The run is only valid if the System Suitability Test (SST) passes a resolution (Rs) ≥ 2.5 between the main peak and its primary hydrolysis degradant, and a tailing factor (Tf) ≤ 1.5.

Step-by-Step Methodology:

  • Column Selection: Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Buffer (A): 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.5 with dilute ammonium hydroxide.

    • Organic (B): 100% LC-MS grade Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Sample Preparation: Dissolve 10 mg of 2-(Piperidin-4-yloxy)nicotinonitrile reference standard in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL solution.

  • System Suitability Injection: Inject the SST solution (containing the API and 0.1% of the amide degradant). Verify Rs and Tf. If criteria fail, the system locks and no sample data is processed.

  • Analysis: Inject samples at 10 µL volume, monitoring at 230 nm (UV max for the nicotinonitrile chromophore).

Protocol 2: Absolute Quantitation via 1H-qNMR
  • Causality: Traditional mass balance (100% - HPLC impurities - Karl Fischer water - ROI ash) propagates cumulative errors from multiple independent assays. Quantitative NMR (qNMR) bypasses this by providing a direct, primary ratio of the analyte's protons against a highly characterized internal standard (CRM).

  • Self-Validating System: The protocol mandates a T1 relaxation delay optimization. The relaxation delay (D1) must be set to ≥ 5 × T1 of the slowest relaxing proton to ensure >99.3% longitudinal relaxation. If the integral ratio of the internal standard protons varies by >0.5% between scans, the data is automatically rejected.

Step-by-Step Methodology:

  • Internal Standard Selection: Maleic acid CRM (traceable to NIST), chosen because its singlet (~6.3 ppm) does not overlap with the aliphatic piperidine signals (1.5–3.5 ppm) or the aromatic pyridine signals (7.0–8.5 ppm) of the analyte.

  • Sample Preparation: Accurately weigh ~10 mg of 2-(Piperidin-4-yloxy)nicotinonitrile and ~5 mg of Maleic acid CRM using a microbalance (d = 0.001 mg).

  • Solvent: Dissolve in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.03% TMS.

  • Acquisition Parameters: 400 MHz NMR spectrometer; Pulse angle = 90°; Number of scans = 64; Acquisition time = 4.0 s; Relaxation delay (D1) = 30 s.

  • Calculation: Calculate absolute purity using the integral ratio of the pyridine proton at ~8.3 ppm against the Maleic acid singlet, factoring in the exact masses and molecular weights.

Impurity Profiling & Degradation Pathways

A high-quality reference standard must be evaluated against its known synthetic impurities and degradation products. 2-(Piperidin-4-yloxy)nicotinonitrile is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) between 2-chloronicotinonitrile and piperidin-4-ol.

Understanding this pathway allows QC scientists to predict and track specific impurities, such as unreacted starting materials or oxidation products.

Synthesis_Pathway SM1 2-Chloronicotinonitrile (Starting Material) Reaction SNAr Reaction (Base, Solvent, Heat) SM1->Reaction SM2 Piperidin-4-ol (Starting Material) SM2->Reaction API 2-(Piperidin-4-yloxy)nicotinonitrile (Target Intermediate) Reaction->API Isolation ImpA Hydrolysis Degradant (Amide/Acid) API->ImpA H2O/Heat ImpB N-Oxide Impurity (Oxidation) API->ImpB Oxidation

Figure 2: SNAr synthetic pathway and primary degradation routes of the target intermediate.

When establishing a Working Standard from a commercial analytical grade lot, it is critical to screen for the Hydrolysis Degradant (where the nitrile group hydrates to an amide) and the N-Oxide Impurity (oxidation of the pyridine or piperidine nitrogen during storage).

References

  • European Medicines Agency (EMA): ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. Available at:[Link][2]

  • Qualityze / ICH Q7 Overview: ICH Q7 GMP Guidelines for Pharma: A Complete Guide. Available at:[Link][6]

  • United States Pharmacopeia (USP): General Chapter <11> USP Reference Standards. Available at: [Link][3][5]

Sources

Safety & Regulatory Compliance

Safety

2-(Piperidin-4-yloxy)nicotinonitrile proper disposal procedures

Operational Guide: Proper Handling and Disposal of 2-(Piperidin-4-yloxy)nicotinonitrile As a Senior Application Scientist, I recognize that the safe handling and disposal of complex heteroaromatic compounds require more...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of 2-(Piperidin-4-yloxy)nicotinonitrile

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex heteroaromatic compounds require more than just a superficial reading of a safety data sheet. It requires a fundamental understanding of the molecule's chemical behavior. 2-(Piperidin-4-yloxy)nicotinonitrile is a highly specialized research chemical combining a basic piperidine ring with a reactive nicotinonitrile (pyridine-3-carbonitrile) core.

This guide provides an authoritative, self-validating operational framework for the proper disposal of this compound, ensuring laboratory safety, regulatory compliance, and environmental protection.

Mechanistic Toxicology & Hazard Rationale

To properly dispose of a chemical, you must first understand why it is dangerous. The hazard profile of 2-(Piperidin-4-yloxy)nicotinonitrile is driven by its bipartite structure[1]:

  • The Piperidine Moiety: This secondary amine is highly basic. Upon dermal or ocular contact, it acts as a localized irritant and potential corrosive agent. It readily penetrates lipid bilayers, meaning contaminated liquid waste can facilitate the transport of toxic organics through the skin.

  • The Nicotinonitrile Core: Pyridine-3-carbonitrile derivatives are stable under standard conditions but become highly hazardous under thermal stress or extreme pH. While aromatic nitriles do not spontaneously release cyanide as readily as aliphatic cyanohydrins, aggressive reactions with strong acids or uncontrolled incineration can trigger nitrile hydrolysis or thermal decomposition. This liberates highly toxic hydrogen cyanide (HCN) gas, carbon monoxide (CO), and nitrogen oxides (NOx)[2].

Causality in Disposal: Because of the risk of HCN and NOx evolution, standard aqueous drain disposal is strictly prohibited. High-temperature incineration in a facility equipped with alkaline scrubbers and afterburners is the only definitive destruction method.

Immediate Spill Response & Containment Workflow

In the event of a spill, immediate containment is critical to prevent aerosolization of the powder or volatilization if dissolved in a solvent. The following workflow outlines the self-validating decision tree for spill management.

SpillResponse Start Spill Detected: 2-(Piperidin-4-yloxy)nicotinonitrile Assess Assess Spill Size & Risk Start->Assess Evacuate Evacuate & Ventilate Area Assess->Evacuate Large/Aerosolized PPE Don Advanced PPE (Respirator, Nitrile Gloves) Assess->PPE Small/Contained Evacuate->PPE Contain Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Collect Collect in Sealed Hazardous Waste Container Contain->Collect Clean Decontaminate Surface (10% Bleach or Solvent) Collect->Clean Dispose Transfer to Approved Waste Disposal Facility Clean->Dispose

Workflow for the immediate containment and disposal of 2-(Piperidin-4-yloxy)nicotinonitrile spills.

Step-by-Step Disposal Methodologies

Every protocol in your laboratory should be a self-validating system—meaning the successful completion of one step inherently verifies the safety of the next.

Protocol A: Solid Waste Disposal (Unused or Spilled Powder)
  • Preparation: Don appropriate PPE, including a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, and a lab coat.

  • Collection: Use non-sparking, anti-static tools (e.g., plastic spatulas) to sweep up the solid. Scientific Rationale: Static discharge can ignite fine organic dusts.

  • Containment: Transfer the material into a chemically compatible, high-density polyethylene (HDPE) wide-mouth container.

  • Validation: Seal the container and wipe the exterior with a solvent-dampened cloth (e.g., ethanol) to ensure no residual dust remains on the outside. Place the primary container into a secondary zip-seal bag.

  • Labeling: Label explicitly as "Hazardous Solid Waste: Toxic Heteroaromatic Nitrile (Contains 2-(Piperidin-4-yloxy)nicotinonitrile)."

Protocol B: Liquid Waste Disposal (Solvent Solutions)
  • pH Verification: Before transferring liquid waste (e.g., HPLC effluents or reaction mixtures) into a bulk carboy, verify the pH of the solution using indicator strips. Scientific Rationale: Ensure the solution is neutral to slightly basic (pH 7–9). Acidic environments (pH < 4) can protonate the nitrile group, increasing the risk of accidental HCN evolution over time.

  • Segregation: Pour the solution into a designated "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the primary solvent used (e.g., DCM vs. Methanol). Never mix with strong acids or oxidizers.

  • Headspace Management: Fill the carboy to no more than 80% capacity. Scientific Rationale: Leaving 20% headspace accommodates vapor expansion caused by ambient laboratory temperature fluctuations, preventing container rupture.

  • Validation: Cap the carboy securely and gently invert the secondary containment tray to verify there are no slow leaks at the base of the carboy.

Protocol C: Contaminated PPE and Consumables
  • Segregation: Place all contaminated weigh boats, pipette tips, and the outer layer of nitrile gloves into a dedicated biohazard/chemical waste bin lined with a thick polyethylene bag.

  • Sealing: Gooseneck-tie the bag and secure it with heavy-duty tape to prevent vapor escape.

  • Disposal: Route this waste for standard laboratory solid hazardous waste incineration.

Waste Segregation & Regulatory Compliance

To ensure logistical efficiency and regulatory compliance, all quantitative data regarding waste segregation for this compound is summarized below.

Waste CategoryPrimary ConstituentApproved ContainerMax Fill VolumeDisposal Route
Solid Chemical Pure 2-(Piperidin-4-yloxy)nicotinonitrileHDPE Wide-Mouth Jar90%High-Temp Incineration
Organic Liquid Compound dissolved in MeOH/DMSOHDPE Carboy (Vented Cap)80%Solvent Incineration
Aqueous Liquid Wash buffers (pH 7-9)Nalgene Polypropylene Carboy80%Hazardous Liquid Waste
Consumables Contaminated PPE, Pipette TipsPolyethylene Bag (6 mil)75%Solid Waste Incineration

Note: Always consult your local Environmental Health and Safety (EHS) officer to ensure these guidelines align with municipal and national hazardous waste regulations.

References

To support the mechanistic claims and safety standards outlined in this guide, please refer to the following authoritative sources:

  • 3-Cyanopyridine | C6H4N2 | CID 79 Source: PubChem, National Center for Biotechnology Information URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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